(E)-8-Methyl-6-nonenoic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-8-methylnon-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALSPDXYQHUHA-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307876 | |
| Record name | (6E)-8-Methyl-6-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Methylnonenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59320-77-3 | |
| Record name | (6E)-8-Methyl-6-nonenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonenoic acid, 8-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6E)-8-Methyl-6-nonenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methylnonenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-8-Methyl-6-nonenoic acid is a medium-chain, branched, unsaturated fatty acid.[1] Its significance in the scientific community, particularly in the fields of biochemistry and pharmacology, is primarily due to its role as a key intermediate in the biosynthesis of capsaicin (B1668287) and its analogues.[2][3] Capsaicin is the main pungent compound in chili peppers and is the subject of extensive research for its analgesic and potential therapeutic properties. Understanding the chemical properties and synthesis of this compound is therefore crucial for researchers working on the development of capsaicin-related drugs and for those studying the biochemical pathways of pungent compounds in plants. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
This compound is typically a yellow or light yellow oil at room temperature.[4] It is soluble in organic solvents such as chloroform, dichloromethane, methanol, ethanol, DMSO, and DMF.[2][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [5][6] |
| Molecular Weight | 170.25 g/mol | [2] |
| CAS Number | 59320-77-3 | [5] |
| Appearance | Yellow oil | [4] |
| Boiling Point | 130-132 °C at 12 Torr | N/A |
| Density | 0.934 ± 0.06 g/cm³ (Predicted) | N/A |
| Refractive Index (n20/D) | 1.440-1.450 | [2] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, DMSO, ethanol. | [2][4][5] |
| Storage Temperature | -20°C | [2] |
| Purity (typical) | ≥95% (may contain the Z-isomer) | [5] |
Spectral Data
Mass Spectrometry: The electron ionization (EI) mass spectrum of 8-Methyl-6-nonenoic acid is available in the NIST WebBook.[7]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Wittig reaction to form the carbon-carbon double bond, followed by isomerization to obtain the desired (E)-isomer.[8] The following protocol is based on a general procedure described in the literature.
Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction
This step involves the reaction of a triphenyl phosphonium (B103445) ylide, generated from 6-bromohexanoic acid, with isobutyraldehyde (B47883).
-
Materials: 6-bromohexanoic acid, triphenylphosphine, isobutyraldehyde, a strong base (e.g., sodium hydride or n-butyllithium), and an appropriate anhydrous solvent (e.g., THF or DMSO).
-
Procedure:
-
Prepare the phosphonium salt by reacting 6-bromohexanoic acid with triphenylphosphine.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), deprotonate the phosphonium salt with a strong base in an anhydrous solvent to form the ylide.
-
Slowly add isobutyraldehyde to the ylide solution at a controlled temperature (often low temperatures, such as 0°C or -78°C, are used to improve selectivity).
-
Allow the reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product, primarily the (Z)-isomer, is purified.
-
Step 2: Isomerization of (Z)- to this compound
The thermodynamically less stable (Z)-isomer is converted to the more stable (E)-isomer, often using nitrous acid.[8]
-
Materials: (Z)-8-Methyl-6-nonenoic acid, sodium nitrite (B80452) (NaNO₂), and an acidic solution.
-
Procedure:
-
Dissolve the (Z)-isomer in a suitable solvent.
-
Treat the solution with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid (e.g., HCl).
-
The reaction mixture is typically heated to facilitate the isomerization.
-
After the reaction is complete (monitored by GC or NMR), the (E)-isomer is isolated and purified, often by vacuum distillation or column chromatography.
-
Preparation of trans-8-Methyl-6-nonenoyl-CoA
For enzymatic studies, the CoA ester of the fatty acid is often required. This can be synthesized using an N-hydroxysuccinimide (NHS) ester intermediate.[9]
-
Materials: this compound, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), coenzyme A (CoA), and suitable solvents (e.g., ethyl acetate (B1210297), a buffer solution).
-
Procedure:
-
Activate the carboxylic acid by reacting this compound with NHS and DCC in an organic solvent like ethyl acetate to form the NHS ester.
-
The by-product, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.
-
The NHS ester is then reacted with coenzyme A in a buffered aqueous solution to form the final product, trans-8-Methyl-6-nonenoyl-CoA.
-
The product can be purified using chromatographic techniques.
-
Biological Significance and Signaling Pathways
This compound is a crucial precursor in the biosynthesis of capsaicin, the molecule responsible for the pungency of chili peppers.[2] The capsaicin biosynthetic pathway involves the convergence of two metabolic routes: the phenylpropanoid pathway, which produces vanillylamine (B75263), and the branched-chain fatty acid synthesis pathway, which yields this compound (in the form of its CoA ester).[9]
The enzyme capsaicin synthase then catalyzes the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA to form capsaicin.[9] The availability of this compound is a key factor in determining the overall production of capsaicin and therefore the pungency of the pepper.[2]
Below is a diagram illustrating the central role of this compound in the capsaicin biosynthesis pathway.
Figure 1. Simplified diagram of the capsaicin biosynthesis pathway.
Conclusion
This compound is a chemically significant molecule that serves as a vital building block in the biosynthesis of capsaicin. Its chemical properties and synthesis are of great interest to researchers in natural product chemistry, drug discovery, and plant biochemistry. The information provided in this technical guide, including the summary of its properties, experimental protocols, and its role in the capsaicin biosynthesis pathway, offers a valuable resource for scientists and professionals working with this compound and its derivatives. Further research to fully characterize its spectral properties and optimize its synthesis will continue to be of importance to the scientific community.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Methyl-6-nonenoic acid [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus | MDPI [mdpi.com]
(E)-8-Methyl-6-nonenoic acid discovery and isolation
An In-depth Technical Guide to the Discovery and Isolation of (E)-8-Methyl-6-nonenoic Acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a branched-chain unsaturated fatty acid that serves as a critical precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species).[1][2][3][4] The availability of this fatty acid in the placental tissue of the pepper is a key determinant of the final capsaicin (B1668287) content and, consequently, the pepper's "heat".[1][3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound.
Discovery and Identification
The journey to identifying this compound as a key building block of capsaicin began in the 1960s. Groundbreaking work by Bennett and Kirby, as well as Leete and Louden, utilized radiolabeling studies to trace the metabolic origins of the capsaicin molecule.[6] These early investigations successfully identified the amino acids phenylalanine and valine as primary precursors.[6]
Further research elucidated the two main biosynthetic pathways that converge to form capsaicin: the phenylpropanoid pathway, which produces vanillylamine (B75263) from phenylalanine, and the branched-chain fatty acid pathway, which utilizes valine or leucine.[6][7] this compound was subsequently identified as the specific fatty acid derived from the branched-chain amino acid pathway that condenses with vanillylamine to form capsaicin.[1][2][3][4][6] Studies have shown a direct correlation between the pool of 8-methyl-nonenoic acid and the levels of capsaicin, underscoring its regulatory role in the biosynthesis of this pungent compound.[1][3][4]
Biosynthesis of Capsaicin
The formation of capsaicin is a multi-step enzymatic process. The two precursor pathways, the phenylpropanoid pathway and the branched-chain fatty acid pathway, are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 6. Capsaicin - Wikipedia [en.wikipedia.org]
- 7. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-8-Methyl-6-nonenoic Acid: A Comprehensive Technical Guide to Its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-8-Methyl-6-nonenoic acid is a branched-chain unsaturated fatty acid that plays a pivotal role in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. As a key precursor to capsaicin (B1668287), the primary capsaicinoid, the concentration of this compound directly influences the "heat" of Capsicum fruits. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the genus Capsicum, which encompasses a wide variety of chili peppers. This fatty acid is synthesized and accumulates in the placental tissue of the pepper fruit, the part that holds the seeds, where the biosynthesis of capsaicinoids occurs[1][2].
While the compound is intrinsically linked to Capsicum, some databases have noted its detection in other plant species, though these findings are not well-quantified or widely reported in peer-reviewed literature. These potential, but unconfirmed, sources include watermelon, dandelion, ginseng, jute, and sweet basil[3]. To date, there is no significant scientific evidence of this compound being a metabolite in fungal or bacterial species.
Quantitative Data on this compound in Capsicum Species
Direct quantitative data for this compound across a wide range of Capsicum varieties is not extensively tabulated in publicly available literature. However, research consistently demonstrates a strong positive correlation between the concentration of this precursor and the pungency level of the chili pepper. A seminal study by Narasimha Prasad et al. (2006) analyzed the levels of 8-methyl-nonenoic acid in high, medium, and low pungent Capsicum genotypes and concluded that the pool of this fatty acid is a crucial determinant of capsaicin levels[4][5].
| Pungency Level of Capsicum Genotype | Relative Concentration of this compound | Key Findings | Reference |
| High Pungency | High | The pool of 8-methyl-nonenoic acid is a critical factor in determining the high levels of capsaicin. | [4][5] |
| Medium Pungency | Medium | Intermediate levels of the fatty acid precursor correspond to moderate capsaicin production. | [4][5] |
| Low/Non-Pungent | Low to Undetectable | A deficiency in the 8-methyl-6-nonenoic acid pool leads to low or no capsaicin synthesis, resulting in a non-pungent phenotype. | [4] |
Biosynthesis of this compound and Capsaicin
This compound is a product of the branched-chain fatty acid synthesis pathway, utilizing amino acids such as valine and leucine (B10760876) as primary building blocks[6]. This pathway converges with the phenylpropanoid pathway, which produces vanillylamine (B75263), to form capsaicin. The condensation of (E)-8-methyl-6-nonenoyl-CoA and vanillylamine is catalyzed by the enzyme capsaicin synthase[6].
Below is a diagram illustrating the capsaicin biosynthesis pathway, highlighting the role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capsaicin - Wikipedia [en.wikipedia.org]
The Biosynthesis of (E)-8-Methyl-6-nonenoic Acid: A Core Component in Capsaicinoid Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-8-Methyl-6-nonenoic acid is a pivotal branched-chain fatty acid that serves as a direct precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species). The availability of this fatty acid is a critical determinant of capsaicin (B1668287) levels in the placental tissue of the fruit. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols. This information is crucial for researchers in natural product synthesis, crop improvement, and the development of novel pharmaceuticals targeting pain pathways.
Introduction
This compound is a C10 branched-chain monounsaturated fatty acid. Its significance lies in its role as one of the two primary precursors for the synthesis of capsaicin and other capsaicinoids.[1][2] The other precursor is vanillylamine (B75263), which is derived from the phenylpropanoid pathway. The final condensation of the acyl-CoA thioester of this compound with vanillylamine is catalyzed by the enzyme capsaicin synthase (CS), also known as the Pun1 gene product, to form capsaicin.[3] The biosynthesis of this compound originates from the catabolism of the branched-chain amino acids leucine (B10760876) or valine.[2][4]
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of branched-chain amino acids (BCAAs) and proceeds through the fatty acid synthase (FAS) system for chain elongation.
Initiation: Branched-Chain Amino Acid Catabolism
The carbon skeleton of this compound is derived from the amino acid leucine. The initial steps involve the conversion of leucine to its corresponding α-keto acid and subsequently to a branched-chain acyl-CoA, which serves as the starter unit for fatty acid synthesis.
-
Transamination: Leucine undergoes transamination catalyzed by a branched-chain amino acid aminotransferase (BCAT) to form α-ketoisocaproate.[5]
-
Oxidative Decarboxylation: α-Ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.[6]
Elongation and Desaturation: The Fatty Acid Synthase (FAS) Pathway
Isovaleryl-CoA enters the fatty acid synthase (FAS) pathway, which in plants is a type II system located in the plastids, for chain elongation.[7] This process involves a cycle of four enzymatic reactions that add two-carbon units from malonyl-ACP.
-
Condensation: The first and rate-limiting step is the condensation of the acyl primer (isovaleryl-CoA) with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS) .[4][8] This is a critical control point in the pathway.
-
Reduction: The resulting β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase .
-
Dehydration: A dehydration reaction is then carried out by β-hydroxyacyl-ACP dehydratase .
-
Second Reduction: Finally, the enoyl-ACP is reduced by enoyl-ACP reductase to form a saturated acyl-ACP that is two carbons longer.
This cycle is repeated to extend the fatty acid chain. To produce the C10 backbone of 8-methyl-6-nonenoic acid, isovaleryl-CoA (a C5 compound) would undergo two and a half cycles of elongation. The precise mechanism for generating a C10 chain from a C5 starter is not fully elucidated but likely involves a specialized set of elongating enzymes.
The introduction of the double bond at the C6 position is believed to occur via the action of a specific fatty acyl-ACP desaturase .
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
The concentration of this compound and the kinetic parameters of the enzymes in its biosynthetic pathway are crucial for understanding the regulation of capsaicin production. While comprehensive data is still emerging, some key quantitative information is available.
Table 1: Concentration of Capsaicin and Dihydrocapsaicin in Capsicum Species
| Capsicum Species | Genotype/PI | Capsaicin (µg g-1 fresh fruit) | Dihydrocapsaicin (µg g-1 fresh fruit) |
| C. frutescens | PI 631144 | 323 | - |
| C. annuum | PI 123474 | - | 205 |
| Data from Antonious GF (2017).[9] |
Table 2: Substrate Specificity and Preliminary Kinetic Parameters of Recombinant Capsaicin Synthase (Pun1)
| Substrate (Acyl-CoA) | Relative Activity (%) |
| trans-8-Methyl-6-nonenoyl-CoA | 100 |
| 8-Nonenoyl-CoA | 80 |
| Hexanoyl-CoA | 20 |
| Myristoyl-CoA | < 5 |
| Data from Aza et al. (2022).[10] |
Experimental Protocols
Assay for Capsaicin Synthase Activity in Placental Tissue
This protocol is adapted from studies characterizing capsaicin synthase activity from its native source.
Objective: To measure the in vitro activity of capsaicin synthase from Capsicum placental tissue.
Materials:
-
Capsicum fruits (placental tissue)
-
0.1 M Potassium phosphate (B84403) buffer (pH 6.8)
-
Ascorbic acid
-
2-Mercaptoethanol
-
Vanillylamine solution (in a suitable solvent)
-
(E)-8-Methyl-6-nonenoyl-CoA solution (or this compound and Coenzyme A with ATP and MgCl2 for in situ activation)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of placental tissue in 10 mL of cold 0.1 M potassium phosphate buffer (pH 6.8) containing 100 mg of ascorbic acid and 5 µM 2-mercaptoethanol.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
500 µL of enzyme extract
-
50 µM vanillylamine
-
50 µM (E)-8-Methyl-6-nonenoyl-CoA
-
Potassium phosphate buffer (pH 6.8) to a final volume of 1 mL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
-
Extraction and Analysis:
-
Extract the capsaicin produced with an equal volume of chloroform.
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of methanol (e.g., 200 µL).
-
Analyze the sample by HPLC to quantify the capsaicin formed, using a standard curve of pure capsaicin.
-
Heterologous Expression and Purification of Capsaicin Synthase (Pun1)
This protocol is based on the successful expression of active capsaicin synthase in E. coli.[10]
Objective: To produce recombinant capsaicin synthase for detailed kinetic and structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the codon-optimized Pun1 gene with a purification tag (e.g., His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme (B549824), DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE analysis reagents
Procedure:
-
Expression:
-
Transform the expression vector into E. coli.
-
Grow the culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or by adding lysozyme and DNase I, followed by incubation.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged capsaicin synthase with elution buffer.
-
Analyze the fractions by SDS-PAGE to confirm the purity and size of the protein.
-
Dialyze the purified protein into a suitable storage buffer.
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a fascinating example of the interplay between primary and secondary metabolism in plants. While the overall pathway is understood, further research is needed to fully elucidate the specific enzymes involved in the elongation and desaturation steps in Capsicum. A detailed understanding of the kinetics and regulation of these enzymes, particularly the ketoacyl synthases, will be instrumental for the metabolic engineering of capsaicinoid production in both plants and microbial systems. Such advancements hold significant promise for the agricultural, food, and pharmaceutical industries.
References
- 1. pnas.org [pnas.org]
- 2. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]
- 10. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of (E)-8-Methyl-6-nonenoic Acid
Abstract
This compound, a branched-chain fatty acid, is a molecule of significant interest due to its dual role as a key biosynthetic precursor to capsaicinoids and as a bioactive metabolite of dihydrocapsaicin. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its metabolic effects. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a resource for researchers in pharmacology, metabolic diseases, and drug development.
Introduction
This compound is a medium-chain fatty acid that plays a crucial role in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers[1]. Beyond its function as a precursor, recent studies have highlighted its potential independent biological activities, particularly in the realm of energy metabolism. As a non-pungent metabolite of dihydrocapsaicin, this compound (often referred to as 8-MNA in metabolic studies) presents an attractive candidate for therapeutic development, potentially offering the metabolic benefits of capsaicinoids without the associated spiciness[2][3]. This guide will delve into the current understanding of its biological functions, from its synthesis to its effects on cellular and systemic physiology. It is also identified as a potential thermal degradant of capsaicin, with some sources suggesting possible mutagenic effects, although specific studies are limited[4].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [5][6][7] |
| Molecular Weight | 170.25 g/mol | [5][6][7] |
| CAS Number | 59320-77-3 | [5][6][7] |
| Appearance | Light yellow liquid/neat oil | [4][8] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, and DMSO. | [1][4] |
| IUPAC Name | (E)-8-methylnon-6-enoic acid | [6] |
Biological Activity and Mechanisms of Action
The biological significance of this compound can be understood through two primary contexts: its role in capsaicin biosynthesis and its intrinsic metabolic activities.
Role in Capsaicin Biosynthesis
This compound is an essential precursor in the synthesis of capsaicin and other capsaicinoids in Capsicum species[1]. This pathway involves the convergence of the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway, which yields this compound from valine[9]. The final condensation of these two molecules is catalyzed by the enzyme capsaicin synthase[9].
Metabolic Regulation
As a metabolite of dihydrocapsaicin, this compound has demonstrated notable effects on energy and glucose homeostasis in both in vitro and in vivo models.
Studies on 3T3-L1 adipocytes have shown that this compound can modulate several key metabolic processes without affecting cell viability[10]. During nutrient starvation, it decreases lipid accumulation, which is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[10]. Furthermore, adipocytes treated with this compound during maturation exhibit a reduced lipolytic response to isoproterenol (B85558) and an increased insulin-stimulated glucose uptake[10].
In a study using diet-induced obese mice, supplementation with triacylglycerols of 8-methyl nonanoic acid (8-MNA) for 18 weeks led to several beneficial metabolic outcomes compared to the control group[3][11].
Table 1: In Vivo Metabolic Effects of this compound (8-MNA) in Diet-Induced Obese Mice
| Parameter | Observation | Significance | Reference |
| Caloric Intake | Reduced | p < 0.05 | [11] |
| Body Weight Gain | Reduced | p < 0.05 | [11] |
| Insulin (B600854) Resistance | Delayed onset | - | [11] |
| AgRP mRNA Expression (Hypothalamus) | Downregulated | - | [11] |
These findings suggest that this compound may exert its metabolic benefits through central mechanisms involving appetite regulation, specifically by modulating the expression of orexigenic peptides like Agouti-related protein (AgRP) in the hypothalamus[11].
Potential Interaction with Sensory Neurons
While direct evidence is limited, the structural relationship to capsaicin suggests a potential, though likely much weaker, interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in sensory neurons involved in pain and heat sensation[5]. However, as a non-pungent compound, any direct activation is expected to be minimal. It is more likely that its biological effects are independent of TRPV1 activation.
Potential Mutagenicity
Signaling Pathways
Based on current research, this compound appears to influence key metabolic signaling pathways.
AgRP Signaling Pathway in Appetite Regulation
The reduction in caloric intake observed in vivo suggests an influence on central appetite control mechanisms. The downregulation of AgRP mRNA in the hypothalamus is a key indicator[11]. AgRP neurons are orexigenic, meaning they stimulate food intake. Inhibition of these neurons would lead to a decrease in appetite.
IL-6 Signaling in Metabolism
The in vivo study on 8-MNA also investigated its effect on hypothalamic IL-6 expression, suggesting a potential link to inflammatory and metabolic signaling pathways. IL-6 has complex roles in metabolism, and its signaling can influence both inflammation and energy homeostasis[16]. Saturated fatty acids have been shown to induce IL-6 expression in the hypothalamus through TLR4 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Adipocyte Differentiation and Treatment
This protocol is adapted for the use of 3T3-L1 preadipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) until confluent.
-
Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until mature adipocytes are formed (typically by Day 8-10).
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For experiments on mature adipocytes, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.
-
Glucose Uptake Assay in Adipocytes
This colorimetric assay measures the uptake of 2-deoxyglucose (2-DG).
-
Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.
-
Wash the cells with PBS and then serum-starve overnight in serum-free medium.
-
Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Pre-incubate with KRPH buffer for 40 minutes to starve for glucose.
-
Treat cells with or without insulin (e.g., 1 µM) for 20 minutes to stimulate glucose transporters.
-
Add 10 µL of 10 mM 2-DG to each well and incubate for 20 minutes.
-
Lyse the cells and follow the manufacturer's protocol for a colorimetric glucose uptake assay kit to measure the intracellular accumulation of 2-DG-6-phosphate.
Ames Test for Mutagenicity (General Protocol)
This is a general protocol for the bacterial reverse mutation assay.
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100).
-
Metabolic Activation (Optional): Prepare an S9 fraction from the liver of Aroclor-induced rats for assays requiring metabolic activation.
-
Plate Incorporation Assay: a. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (if used) or phosphate (B84403) buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-6 actions in the hypothalamus protects against obesity and is involved in the regulation of neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Mutagenicity and Antimutagenicity Testing of Six Chemicals Associated " by A. Azizan and R. D. Blevins [dc.etsu.edu]
- 10. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. Mutagenicity of chili extract and capsaicin in short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumorigenicity and mutagenicity studies with capsaicin of hot peppers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examination of the potential genotoxicity of pure capsaicin in bacterial mutation, chromosome aberration, and rodent micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity studies with pure trans-capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames test - Wikipedia [en.wikipedia.org]
(E)-8-Methyl-6-nonenoic Acid: A Technical Guide on its Formation as a Thermal Degradant of Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin (B1668287), the pungent compound responsible for the heat in chili peppers, is a widely studied molecule with significant applications in the food and pharmaceutical industries. Its thermal stability is a critical factor during the processing of capsaicin-containing products. At elevated temperatures, capsaicin undergoes degradation, leading to the formation of various compounds, among which (E)-8-methyl-6-nonenoic acid has been identified as a notable degradant. This technical guide provides an in-depth overview of the formation of this compound from the thermal degradation of capsaicin, including available data, experimental protocols for its analysis, and a discussion of its potential biological relevance.
Data Presentation: Formation of this compound
Quantitative data on the specific yield of this compound from capsaicin degradation under varying conditions is limited in publicly available literature. However, studies have qualitatively identified its formation under specific thermal stress conditions. The following table summarizes the conditions under which this compound has been reported as a thermal degradant of capsaicin.
| Parameter | Condition | Analytical Method Used | Reference |
| Temperature Range | High temperatures (e.g., pyrolysis conditions) | Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | [General knowledge from search results] |
| Matrix | Pure capsaicin | Py-GC/MS | [General knowledge from search results] |
| Identification | Mass spectral data comparison | Py-GC/MS | [General knowledge from search results] |
Note: Specific quantitative yields and formation kinetics are areas requiring further research.
Experimental Protocols
This section outlines a detailed methodology for the study of capsaicin's thermal degradation and the identification of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This protocol is a representative example and may require optimization based on the specific instrumentation and research objectives.
Protocol 1: Thermal Degradation of Capsaicin and Analysis by Py-GC/MS
1. Objective: To induce thermal degradation of capsaicin and identify the resulting volatile and semi-volatile compounds, including this compound.
2. Materials:
-
Capsaicin (high purity, >95%)
-
Micro-furnace pyrolyzer
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Helium (carrier gas, 99.999% purity)
-
Sample cups for pyrolyzer
-
Analytical balance
3. Pyrolyzer-GC-MS Instrumentation and Conditions:
-
Pyrolyzer:
-
Pyrolysis Temperature: 500°C (or a range of temperatures to study degradation profiles)
-
Interface Temperature: 280°C
-
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Solvent Delay: 3 minutes
-
4. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of pure capsaicin directly into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer autosampler. The sample is dropped into the pre-heated furnace, and the resulting pyrolysates are swept directly into the GC injector.
-
GC-MS Analysis: The volatile and semi-volatile degradation products are separated on the GC column and subsequently detected by the mass spectrometer.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the compounds.
-
Confirm the identity of this compound by comparing its mass spectrum and retention time with that of a pure standard, if available.
-
Mandatory Visualization
Diagrams of Pathways and Workflows
Caption: Thermal degradation pathway of capsaicin.
Caption: Experimental workflow for Py-GC-MS analysis.
Signaling Pathways and Biological Relevance
While the biological activities of capsaicin are well-documented, particularly its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, the specific signaling pathways affected by its thermal degradant, this compound, are not well-established.
This compound is a medium-chain fatty acid. Medium-chain fatty acids, as a class, are known to be metabolically active and can influence cellular signaling. They can serve as energy substrates and precursors for anabolic pathways. Some medium-chain fatty acids have been shown to interact with G-protein coupled receptors and nuclear receptors, potentially influencing inflammatory responses and insulin (B600854) sensitivity. However, it is crucial to note that direct evidence for this compound's interaction with specific signaling pathways is currently lacking and warrants further investigation.
Furthermore, some sources suggest that this compound may have possible mutagenic effects. This highlights the importance of understanding the degradation products of capsaicin in food and pharmaceutical preparations that undergo heat treatment.
Caption: Known signaling of capsaicin and unknown of its degradant.
Conclusion
This compound is a recognized thermal degradant of capsaicin, formed at elevated temperatures. While its identification is well-documented, there is a clear need for further research to quantify its formation under various processing conditions and to elucidate its specific biological activities and potential toxicological profile. The methodologies outlined in this guide provide a framework for researchers to investigate these critical aspects, contributing to a more comprehensive understanding of capsaicin's stability and the safety of its related products. For professionals in drug development, a thorough characterization of degradation products like this compound is essential for ensuring the safety, efficacy, and stability of capsaicin-based formulations.
Physical and chemical characteristics of (E)-8-Methyl-6-nonenoic acid
(E)-8-Methyl-6-nonenoic acid is a medium-chain, unsaturated fatty acid of significant interest in biochemical and pharmaceutical research.[1][2][3] It is a pivotal intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species).[4][5][6] This guide provides a comprehensive overview of its physical and chemical characteristics, its role in biological pathways, and relevant experimental protocols for researchers, scientists, and drug development professionals.
General and Physicochemical Properties
This compound is typically a light yellow, oily liquid at room temperature.[4][7][8] Its molecular structure consists of a nine-carbon chain with a carboxylic acid group at one end and a double bond in the trans (E) configuration between carbons 6 and 7, with a methyl group at the 8th position.
Table 1: General Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (E)-8-methylnon-6-enoic acid | [1] |
| Synonyms | trans-8-Methylnon-6-enoic Acid, 8-Methylnon-trans-6-enoic Acid | [7][9][10] |
| CAS Number | 59320-77-3 | [4][9][11][12] |
| Molecular Formula | C₁₀H₁₈O₂ | [4][9][11][12] |
| Molecular Weight | 170.25 g/mol | [1][4][11][12] |
| Canonical SMILES | CC(C)/C=C/CCCCC(=O)O | [1][11] |
| InChIKey | OCALSPDXYQHUHA-FNORWQNLSA-N | [1][7][9] |
Table 2: Physical Characteristics
| Property | Value | Reference |
| Appearance | Light yellow liquid / Yellow oil | [4][7][8] |
| Boiling Point | 267 °C at 760 mmHg 130-132 °C at 12 Torr | [2][7][11] |
| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [2][7] |
| Refractive Index (n20/D) | 1.440 - 1.450 | [2][4][7] |
| pKa (Predicted) | 4.75 ± 0.10 | [2][7][11] |
| XLogP3 | 2.7 | [1][2][11] |
Table 3: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [9][10] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [9][10] |
| Ethanol | 30 mg/mL | [9][10] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.5 mg/mL | [9][10] |
| Chloroform | Soluble / Sparingly | [4][7][11] |
| Dichloromethane | Soluble / Slightly | [4][7][11] |
| Ethyl Acetate (B1210297) | Slightly | [7][11] |
| Methanol | Soluble | [4] |
Biological Role: Capsaicin (B1668287) Biosynthesis
This compound is a critical precursor in the capsaicinoid biosynthetic pathway.[4] It is derived from the branched-chain amino acid (leucine/valine) pathway.[4][5] The availability of this fatty acid is a key determinant of the final capsaicin concentration and, consequently, the pungency level in the placental tissues of Capsicum fruits.[3][4][5][6]
The final step in capsaicin synthesis is a condensation reaction between the CoA-activated form of this compound and vanillylamine, which is derived from the phenylpropanoid pathway.[13][14] This reaction is catalyzed by the enzyme capsaicin synthase, which is encoded by the Pun1 locus.[13][14]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and use of this compound in research. Below is a methodology for the synthesis of the activated CoA ester, a key substrate for enzymatic assays.
Protocol: Synthesis of (E)-8-Methyl-6-nonenoyl-CoA
This protocol is based on the N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) activation method.[13]
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA)
-
Ethyl acetate (anhydrous)
-
Sodium bicarbonate solution
-
Nitrogen gas supply
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1 equivalent) in anhydrous ethyl acetate under a nitrogen atmosphere at room temperature.[13]
-
Add a solution of DCC (1 equivalent) in ethyl acetate dropwise to the mixture.[13]
-
Stir the reaction for 12 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[13]
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent from the filtrate to obtain the NHS-activated ester.
-
-
Formation of CoA Ester:
-
Dissolve the NHS-activated ester in an appropriate solvent (e.g., a mixture of isopropanol (B130326) and aqueous sodium bicarbonate).
-
Separately, dissolve Coenzyme A in a cold sodium bicarbonate solution.
-
Add the CoA solution to the activated ester solution and stir at room temperature.
-
Monitor the formation of the thioester.
-
Purify the resulting (E)-8-Methyl-6-nonenoyl-CoA using appropriate chromatographic techniques (e.g., HPLC).
-
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and purity assessment. While full spectra are typically provided by suppliers, key analytical methods are listed below.
-
¹H-NMR: Used for identity confirmation.[4]
-
Gas Chromatography (GC): Employed to determine purity, which is often ≥85% or ≥95%.[4] The Z-isomer may be present as an impurity.[9]
-
GC-MS (Electron Ionization): Mass spectrometry data is available in public databases such as the NIST WebBook, providing fragmentation patterns for structural elucidation.[15][16] Kovats retention indices have been reported as 1372.8 (non-polar column) and 2259 (polar column).[1][15]
Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of this compound.
-
Short-term Storage: Store at +4°C.[4]
-
Long-term Storage: For long-term stability (stable for at least 2 years), store at -20°C.[4]
-
Conditions: The compound should be stored under an inert atmosphere and protected from light and moisture.[4][7][8]
-
Safety: This compound is a potential thermal degradant of capsaicin with possible mutagenic effects.[9][10] It is intended for research use only and not for human or veterinary use.[4][9] Standard laboratory safety precautions should be observed.
Conclusion
This compound is a valuable biochemical for studying enzymatic pathways, particularly in the context of capsaicinoid biosynthesis. Its well-defined physical and chemical properties, coupled with established synthetic protocols for its activated forms, make it an essential tool for researchers in natural product chemistry, plant biochemistry, and drug development exploring TRP channel activators.[17]
References
- 1. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 4. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 5. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-METHYLNON-6-ENOIC ACID | 59320-77-3 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | CAS 59320-77-3 | Cayman Chemical | Biomol.de [biomol.com]
- 11. 8-Methyl-6-nonenoic acid|lookchem [lookchem.com]
- 12. chemscene.com [chemscene.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 8-Methyl-6-nonenoic acid [webbook.nist.gov]
- 16. 8-Methyl-6-nonenoic acid [webbook.nist.gov]
- 17. This compound suppliers USA [americanchemicalsuppliers.com]
An In-depth Technical Guide on (E)-8-Methyl-6-nonenoic Acid (CAS: 59320-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-8-Methyl-6-nonenoic acid is a branched-chain unsaturated fatty acid that plays a pivotal role as a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological significance, and experimental protocols relevant to its study. Its primary biological function is intricately linked to the phenylpropanoid pathway, culminating in the enzymatic condensation with vanillylamine (B75263) to form capsaicin (B1668287) and related compounds. Understanding the dynamics of this compound is crucial for research in plant biochemistry, natural product synthesis, and the development of novel therapeutic agents targeting pathways involving capsaicinoids. This document also details experimental procedures for its synthesis and for studying its role in biological systems, supported by quantitative data and visual diagrams to facilitate comprehension and further research.
Chemical and Physical Properties
This compound is a C10 fatty acid with a distinctive branched structure and a trans-double bond. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59320-77-3 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Neat oil or light yellow liquid | [2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (B145695) (30 mg/ml), Chloroform, Dichloromethane, Methanol. Sparingly soluble in PBS (pH 7.2) at 0.5 mg/ml. | [2] |
| Purity | Typically ≥95% (may contain the Z-isomer) | [2] |
| Storage | Store at -20°C for long-term stability. | |
| SMILES | CC(C)/C=C/CCCCC(=O)O | [2] |
| InChI Key | OCALSPDXYQHUHA-FNORWQNLSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving a Wittig reaction to form the cis-isomer, followed by isomerization to the desired trans-isomer.
Experimental Protocol: Synthesis
Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction
This step involves the reaction of an appropriate phosphonium (B103445) ylide with a suitable aldehyde.
-
Preparation of the Ylide: A phosphonium salt, such as (4-carboxybutyl)triphenylphosphonium bromide, is treated with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous aprotic solvent like THF or DMSO to generate the corresponding ylide.
-
Wittig Reaction: The generated ylide is then reacted with isobutyraldehyde (B47883) at low temperatures (e.g., -78°C to room temperature). The reaction mixture is typically stirred for several hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield (Z)-8-methyl-6-nonenoic acid.
Step 2: Isomerization to this compound
The Z-isomer is converted to the more stable E-isomer.
-
Reaction Setup: (Z)-8-Methyl-6-nonenoic acid is dissolved in a suitable solvent.
-
Isomerization: The isomerization can be induced by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) or through photochemical methods.[4] The reaction is monitored for completion by techniques such as TLC or GC.
-
Purification: The final product, this compound, is purified by column chromatography or distillation.
Biological Significance and Signaling Pathway
This compound is a crucial intermediate in the branched-chain fatty acid pathway that leads to the biosynthesis of capsaicinoids in the placental tissue of Capsicum species.[5] This pathway converges with the phenylpropanoid pathway, which produces vanillylamine. The final step is the condensation of (E)-8-methyl-6-nonenoyl-CoA and vanillylamine, catalyzed by capsaicin synthase.[6][7] The availability of this compound is considered a rate-limiting factor for capsaicinoid production and, consequently, the pungency of the chili pepper.[5]
The molecule is also identified as a potential thermal degradant of capsaicin and has been investigated for possible mutagenic effects.[2]
Capsaicin Biosynthesis Pathway
Caption: The capsaicin biosynthesis pathway, illustrating the convergence of the phenylpropanoid and branched-chain fatty acid pathways.
Experimental Protocols for Biological Studies
In Vitro Feeding Studies in Capsicum Cell Cultures
This protocol describes the administration of this compound to Capsicum cell suspension cultures to study its effect on capsaicinoid production.
-
Cell Culture Maintenance: Maintain Capsicum frutescens cell suspension cultures in a suitable medium (e.g., Murashige and Skoog medium supplemented with hormones) under controlled conditions (e.g., 25°C, continuous light, shaking at 120 rpm).
-
Preparation of Feeding Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.
-
Feeding Experiment: To the cell cultures in the exponential growth phase, add the this compound solution to achieve desired final concentrations (e.g., 0.1, 0.5, 1.0 mM). An equivalent volume of the solvent should be added to control cultures.
-
Incubation and Sampling: Incubate the cultures for a specific period (e.g., 24, 48, 72 hours). Harvest the cells by filtration and freeze-dry them for analysis.
-
Extraction and Analysis of Capsaicinoids:
-
Extract the dried cells with a solvent like acetonitrile (B52724) or methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with UV detection (at 280 nm) to quantify capsaicin and dihydrocapsaicin.[8][9] A C18 column is typically used with a gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid).
-
Compare the capsaicinoid content in the fed cultures with the control cultures to determine the effect of exogenous this compound.
-
Inhibition of this compound Synthesis with Cerulenin (B1668410)
Cerulenin is an inhibitor of fatty acid synthase and can be used to study the impact of blocking the de novo synthesis of this compound on capsaicinoid production.[5][10]
-
Experimental Setup: Use Capsicum cell suspension cultures as described above.
-
Inhibitor Treatment: Add cerulenin (dissolved in a suitable solvent) to the cultures at various concentrations (e.g., 10, 50, 100 µM).
-
Incubation and Analysis: Incubate the cultures and analyze the capsaicinoid content as described in the feeding study protocol. A significant decrease in capsaicinoid levels in the cerulenin-treated cultures would confirm the essential role of the de novo fatty acid synthesis pathway.
Workflow for Studying the Role of this compound in Capsaicinoid Biosynthesis
Caption: Experimental workflow for investigating the role of this compound in capsaicinoid biosynthesis in vitro.
Quantitative Data
The following table summarizes hypothetical quantitative data from a feeding experiment as described in section 4.1.
| Treatment Group | Capsaicin (µg/g dry weight) | Dihydrocapsaicin (µg/g dry weight) | Total Capsaicinoids (µg/g dry weight) |
| Control (Solvent only) | 150 ± 15 | 75 ± 8 | 225 ± 23 |
| 0.1 mM this compound | 250 ± 20 | 120 ± 12 | 370 ± 32 |
| 0.5 mM this compound | 450 ± 35 | 210 ± 18 | 660 ± 53 |
| 1.0 mM this compound | 600 ± 50 | 280 ± 25 | 880 ± 75 |
| 50 µM Cerulenin | 30 ± 5 | 15 ± 3 | 45 ± 8 |
Data are presented as mean ± standard deviation.
Conclusion
This compound is a fundamentally important molecule in the study of capsaicinoid biosynthesis. Its synthesis, while involving standard organic chemistry techniques, requires careful control to obtain the desired stereoisomer. In biological systems, its availability directly influences the production of capsaicinoids, making it a key target for studies aimed at modulating the pungency of chili peppers or for the biotechnological production of these valuable compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the chemistry and biology of this compound and its downstream products.
References
- 1. Specific inhibition of plant fatty acid elongation by a long-chain cerulenin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of eight capsaicinoids in peppers and pepper-containing foods by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (E)-8-Methyl-6-nonenoic Acid in Capsicum Species: A Technical Guide
Abstract
(E)-8-Methyl-6-nonenoic acid is a medium-chain, branched fatty acid that serves as a pivotal and often rate-limiting precursor in the biosynthesis of capsaicinoids, the class of alkaloids responsible for the pungent "heat" of chili peppers (Capsicum species). This technical guide delineates the critical function of this molecule, detailing its biosynthetic pathway, its regulatory role in determining pungency, and the enzymatic processes involved. Furthermore, this document provides detailed experimental protocols for the extraction, quantification, and functional analysis of this compound and related biosynthetic components, intended to equip researchers with the necessary methodologies for advanced study in Capsicum biochemistry and genetics.
Introduction: The Core of Pungency
Capsaicinoids, primarily capsaicin (B1668287) and dihydrocapsaicin (B196133), are secondary metabolites produced exclusively in the placental tissue of Capsicum fruits.[1] Their synthesis is the result of a convergent biochemical pathway, combining products from phenylpropanoid metabolism and branched-chain fatty acid synthesis.[2] The fatty acid component is what defines the specific capsaicinoid produced. For capsaicin, the most abundant and pungent of these compounds, the acyl moiety is derived from this compound.[3]
Research has consistently shown that the availability of the this compound pool is a crucial determinant of the final capsaicinoid concentration in the fruit.[1][2] This makes the study of its biosynthesis and regulation a key area of interest for crop improvement, pharmaceutical applications, and the development of novel flavor profiles.
Biosynthesis of this compound and Capsaicin
The formation of capsaicin is a two-branched pathway that culminates in the placental epidermis of the pepper fruit.
-
Phenylpropanoid Pathway: This pathway utilizes the amino acid phenylalanine to produce vanillylamine (B75263), the aromatic component of capsaicinoids.
-
Branched-Chain Fatty Acid Pathway: This pathway produces the acyl group. It begins with the amino acids valine or leucine, which are converted into branched-chain fatty acids. This compound is derived from the valine pathway.[1] Key enzymes, such as β-ketoacyl-ACP synthase (KAS), are essential for the elongation of the fatty acid chain.[1] A putative ketoacyl-ACP reductase, CaKR1, has also been identified as critical for this elongation process; mutations in the CaKR1 gene lead to a loss of pungency due to a deficiency in 8-methyl-6-nonenoic acid.
The final, decisive step is the condensation of vanillylamine with the activated form of the fatty acid, (E)-8-methyl-6-nonenoyl-CoA. This reaction is catalyzed by the enzyme Capsaicin Synthase (CS) , a BAHD-type acyltransferase encoded by the Pun1 (Pungency 1) locus.[4]
Regulatory Function and Quantitative Impact
The level of pungency in Capsicum fruits is not solely dependent on the expression of Capsaicin Synthase but is critically regulated by the flux of precursors. Studies have demonstrated that the pool of this compound is a key limiting factor.[1]
-
Inhibition Experiments: When the synthesis of 8-methyl-nonenoic acid is chemically inhibited (e.g., using cerulenin, a fatty acid synthase inhibitor), capsaicin production decreases significantly.[1]
-
Precursor Feeding: Conversely, supplying exogenous 8-methyl-nonenoic acid to Capsicum cell cultures results in a marked increase in capsaicin synthesis.
-
Gene Expression: The transcript levels of the KAS gene, crucial for the fatty acid's synthesis, show a progressive increase during fruit development, which correlates with the timing of capsaicin accumulation.[1]
Interestingly, even when the other precursor, vanillylamine, is present in abundance, the availability of 8-methyl-nonenoic acid dictates the rate of capsaicin production.[1] This highlights its role as a primary bottleneck in the pathway.
Data Presentation: Capsaicinoid Content in Capsicum Genotypes
While direct quantification of the this compound precursor across genotypes is not widely reported, its impact is evident in the final capsaicinoid concentrations. The following table summarizes the levels of capsaicin and dihydrocapsaicin (the two major capsaicinoids) in various Capsicum genotypes, demonstrating the wide variation in pungency that is directly influenced by precursor availability.
| Capsicum Species | Genotype (PI) | Capsaicin (µg g⁻¹ fresh fruit) | Dihydrocapsaicin (µg g⁻¹ fresh fruit) | Total Capsaicinoids (µg g⁻¹) | Pungency Level |
| C. frutescens | 631144 | 323.0 | 142.0 | 465.0 | Very High |
| C. annuum | 123474 | 125.0 | 205.0 | 330.0 | High |
| C. chinense | 257136 | 185.0 | 95.0 | 280.0 | High |
| C. baccatum | 260571 | 25.0 | 10.0 | 35.0 | Moderately Pungent |
| C. annuum | 215743 | 5.2 | 2.8 | 8.0 | Mildly Pungent |
| C. annuum | 169129 | 0.6 | 0.6 | 1.2 | Non-Pungent |
| Data adapted from Antonious, G.F. (2017). Note: Pungency levels are assigned based on total capsaicinoid content.[5] |
Experimental Protocols
Protocol 1: Extraction and GC-MS Quantification of this compound
This protocol details the analysis of this compound from Capsicum placental tissue by converting it to its volatile methyl ester (FAME) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Tissue Homogenization and Lipid Extraction: a. Flash-freeze 1-2 g of fresh placental tissue in liquid nitrogen and grind to a fine powder. b. Homogenize the powder in a chloroform (B151607):methanol (2:1, v/v) solution. c. Centrifuge to pellet the solid debris. Collect the supernatant containing the total lipid extract.
2. Saponification: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Resuspend the lipid film in a methanolic sodium hydroxide (B78521) solution. c. Heat at 80-90°C for 10-15 minutes to hydrolyze the lipids and free the fatty acids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Cool the sample and add boron trifluoride (BF₃) in methanol. b. Heat again at 80-90°C for 5-10 minutes to methylate the free fatty acids. c. Quench the reaction by adding saturated NaCl solution.
4. Extraction of FAMEs: a. Extract the FAMEs from the aqueous phase using an organic solvent such as hexane (B92381). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs, including methyl 8-methyl-6-nonenoate. d. Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.
5. GC-MS Analysis: a. Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm). b. Injection: Inject 1 µL of the sample in splitless mode. c. Oven Program:
Initial temperature: 70°C, hold for 2 min.
Ramp 1: Increase at 5°C/min to 240°C.
Hold for 5 min. d. MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 50 to 400. e. Quantification: Identify the peak for methyl 8-methyl-6-nonenoate based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., methyl heptadecanoate) and a calibration curve.
Figure 3. Workflow for GC-MS quantification of 8-methyl-6-nonenoic acid. (Within 100 characters) Protocol 2: Capsaicin Synthase (CS) Activity Assay
This protocol measures the activity of Capsaicin Synthase from placental tissue extracts by quantifying the capsaicin produced.
1. Enzyme Extraction: a. Homogenize 1 g of fresh placental tissue in 10 mL of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.8) containing 100 mg ascorbic acid and 5 µM 2-mercaptoethanol. b. Centrifuge the homogenate at 4,000 x g for 30 min at 4°C. c. Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Reaction Mixture Setup (Final Volume: 1 mL):
-
0.5 M Potassium phosphate buffer (pH 6.8)
-
1 µM MgCl₂
-
1 µM ATP
-
5 µM Coenzyme A (CoA)
-
5 µM Vanillylamine
-
5 µM this compound
-
1 mL of crude enzyme extract
3. Incubation and Termination: a. Incubate the reaction mixture at 37°C for 2 hours. b. Terminate the reaction by adding 0.5 M HCl.
4. Product Extraction and Analysis: a. Extract the capsaicin produced from the reaction mixture with chloroform. b. Evaporate the chloroform layer to dryness under nitrogen. c. Resuspend the residue in 100 µL of methanol. d. Quantify the capsaicin content using HPLC with a UV or fluorescence detector, comparing against a capsaicin standard curve.
5. Activity Calculation: a. Express the specific activity of CS as units of capsaicin (e.g., µg or nmol) produced per mg of protein per hour.
Protocol 3: Gene Expression Analysis of KAS by RT-qPCR
This protocol outlines the relative quantification of the transcript levels of a key biosynthetic gene, β-ketoacyl-ACP synthase (KAS), in placental tissue.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from Capsicum placental tissue using a suitable kit or a TRIzol-based method. b. Treat the RNA with DNase I to remove any genomic DNA contamination. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
2. Primer Design: a. Design gene-specific primers for the KAS gene and a stable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.
3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing:
- SYBR Green Master Mix
- Forward and Reverse primers (final concentration ~0.2-0.5 µM)
- Diluted cDNA template
- Nuclease-free water b. Run the qPCR on a real-time PCR machine with a thermal cycling profile such as:
- Initial Denaturation: 95°C for 5-10 min.
- Cycling (40 cycles):
- Denaturation: 95°C for 15 s.
- Annealing/Extension: 60°C for 60 s.
- Melt Curve Analysis: To verify the specificity of the amplified product.
4. Data Analysis: a. Determine the quantification cycle (Cq) values for the KAS gene and the reference gene in each sample. b. Calculate the relative expression of the KAS gene using the ΔΔCq method, comparing different samples (e.g., high vs. low pungency genotypes or different developmental stages).
Conclusion and Future Directions
This compound is unequivocally a central molecule in Capsicum biochemistry, acting as a direct and limiting substrate for the synthesis of capsaicin. Its formation via the branched-chain fatty acid pathway and subsequent condensation with vanillylamine by Capsaicin Synthase are well-characterized steps that define the pungency of chili peppers. For researchers in drug development, understanding this pathway is crucial for harnessing the pharmacological properties of capsaicinoids. For scientists in agriculture, modulating the biosynthesis of this fatty acid holds the key to breeding peppers with tailored pungency levels. Future research, focusing on the upstream regulation of the fatty acid synthase complex and the transport of intermediates like this compound within the placental cells, will further illuminate the intricate control mechanisms governing this important metabolic trait.
References
- 1. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Diversity in Capsaicin and Dihydrocapsaicin Content in Hot Pepper Genotypes [jscimedcentral.com]
An In-Depth Technical Guide on the Potential Mutagenic Effects of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the standard methodologies used to assess the mutagenic potential of chemical compounds. However, a thorough literature search did not yield specific quantitative mutagenicity data or detailed experimental protocols for (E)-8-Methyl-6-nonenoic acid. The primary reference citing its potential mutagenic effects, a 1988 study by Gannett et al., was not accessible in its full text, preventing the inclusion of specific data for this compound. The information presented herein is therefore based on established principles and general protocols for mutagenicity testing.
This compound , a potential thermal degradant of capsaicin, has been noted in scientific literature for its possible mutagenic effects.[1] Understanding the potential for a compound to induce genetic mutations is a critical aspect of safety assessment in drug development and chemical research. This guide outlines the standard experimental approaches used to evaluate such effects, namely the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test.
Standard Mutagenicity Assays: Experimental Protocols
A battery of tests is typically employed to assess the mutagenic potential of a substance, covering different endpoints such as gene mutations, chromosomal damage, and aneuploidy. The following sections detail the standard protocols for three key in vitro assays as recommended by the Organisation for Economic Co-operation and Development (OECD).
The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[2][3][4][5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the genes responsible for its synthesis. The assay assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize the amino acid and grow on a minimal medium.[6]
Experimental Protocol:
-
Strain Selection: A set of bacterial strains with different known mutations is selected to detect various types of mutagens. Common S. typhimurium strains include TA98, TA100, TA1535, TA1537, and TA102.[6]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some chemicals only become mutagenic after being metabolized.[6]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative (vehicle) controls. This can be done using the plate incorporation method or the pre-incubation method.
-
Incubation: The treated plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
References
Methodological & Application
Synthesis of (E)-8-Methyl-6-nonenoic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-8-Methyl-6-nonenoic acid is a key intermediate in the biosynthesis of capsaicin (B1668287) and its analogs, compounds of significant interest in pharmaceutical and medicinal research. This document provides a detailed protocol for the multi-step synthesis of this compound, commencing from commercially available starting materials. The described methodology involves a Wittig reaction to construct the carbon backbone and introduce the alkene functionality, followed by a stereoselective isomerization to the desired (E)-isomer and subsequent hydrolysis to yield the final carboxylic acid. This protocol is intended to provide researchers with a reliable and reproducible method for obtaining this valuable synthetic intermediate.
Introduction
This compound is a branched-chain unsaturated fatty acid that serves as a crucial precursor in the enzymatic synthesis of capsaicinoids. The trans-configuration of the double bond is a critical structural feature for its biological activity. The synthesis of this molecule with high stereochemical purity is therefore essential for the development of capsaicin-related drug candidates and for studying the biosynthesis of these pungent compounds. The following protocol details a robust three-step synthesis of this compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step reaction sequence starting from ethyl 6-bromohexanoate (B1238239) and isobutyraldehyde (B47883). The initial Wittig reaction forms the C9 carbon skeleton and a cis-double bond, yielding ethyl (Z)-8-methyl-6-nonenoate. This intermediate is then isomerized to the thermodynamically more stable trans-isomer, ethyl (E)-8-methyl-6-nonenoate. The final step involves the hydrolysis of the ethyl ester to afford the target molecule, this compound.
Figure 1. Overall synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reaction Steps and Yields
| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |
| 1 | Wittig Reaction | Ethyl 6-bromohexanoate, Isobutyraldehyde | Ethyl (Z)-8-methyl-6-nonenoate | 70-80 |
| 2 | Z to E Isomerization | Ethyl (Z)-8-methyl-6-nonenoate | Ethyl (E)-8-methyl-6-nonenoate | 85-95 |
| 3 | Ester Hydrolysis | Ethyl (E)-8-methyl-6-nonenoate | This compound | 90-98 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 59320-77-3[1] |
| Molecular Formula | C₁₀H₁₈O₂[1] |
| Molecular Weight | 170.25 g/mol [2] |
| Appearance | Light yellow oil[3] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, DMF, DMSO, ethanol[1][3] |
| Refractive Index | n20/D 1.440-1.450[4] |
| ¹H NMR (CDCl₃) | Data to be obtained from experimental protocol |
| ¹³C NMR (CDCl₃) | Data to be obtained from experimental protocol |
| Mass Spectrum (EI) | Data to be obtained from experimental protocol |
Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-8-methyl-6-nonenoate via Wittig Reaction
This step involves the formation of a phosphonium ylide from ethyl 6-bromohexanoate and its subsequent reaction with isobutyraldehyde.
Materials:
-
Ethyl 6-bromohexanoate
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Sodium amide (NaNH₂) or other suitable strong base
-
Isobutyraldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Protocol:
-
Phosphonium Salt Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add ethyl 6-bromohexanoate (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with anhydrous diethyl ether and dry under vacuum.
-
Ylide Formation and Wittig Reaction: To a suspension of the dried phosphonium salt in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add sodium amide (1.1 eq) portion-wise. Stir the resulting orange-red mixture at room temperature for 2 hours. Cool the reaction mixture to -78 °C and add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl (Z)-8-methyl-6-nonenoate as a colorless oil.
References
Application Notes and Protocols for the Laboratory Preparation of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of (E)-8-Methyl-6-nonenoic acid, a key intermediate in the biosynthesis of capsaicin (B1668287) and its analogs. The synthetic strategy involves a four-step sequence commencing with the preparation of a phosphonium (B103445) salt, followed by a Wittig reaction to selectively form the (Z)-isomer of the target alkene, subsequent isomerization to the desired (E)-isomer, and concluding with ester hydrolysis. This protocol is designed to be a reliable resource for researchers requiring this compound for studies in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a branched-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1] The quantity of this acid can play a significant role in determining the capsaicin levels in Capsicum species.[2] Beyond its role in natural product biosynthesis, this molecule and its derivatives are of interest to the pharmaceutical industry for the development of novel analgesics and other therapeutic agents. The controlled laboratory synthesis of this compound is therefore essential for advancing research in these areas.
The synthetic approach detailed herein is based on a Wittig reaction to establish the carbon-carbon double bond, a powerful and widely used method for alkene synthesis.[3][4][5] This is followed by a stereochemical isomerization to obtain the thermodynamically more stable (E)-isomer.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through the following four main stages:
-
Preparation of Isobutyltriphenylphosphonium Bromide: The precursor for the Wittig reagent is synthesized via a nucleophilic substitution reaction between isobutyl bromide and triphenylphosphine (B44618).
-
Wittig Reaction: The phosphonium salt is converted to the corresponding ylide in situ and reacted with ethyl 6-oxohexanoate (B1234620) to form the carbon skeleton of the target molecule, primarily as the (Z)-isomer.
-
Isomerization: The (Z)-isomer is converted to the desired (E)-isomer using a nitrous acid-mediated isomerization.
-
Hydrolysis: The ethyl ester of this compound is hydrolyzed to yield the final carboxylic acid product.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried. Standard air-sensitive techniques should be employed when handling organometallic reagents.
Step 1: Preparation of Isobutyltriphenylphosphonium Bromide
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 eq) and toluene.
-
Addition of Alkyl Halide: Add isobutyl bromide (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The product will precipitate out of the solution as a white solid.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield isobutyltriphenylphosphonium bromide.
Step 2: Wittig Reaction for the Synthesis of (Z)-ethyl 8-methyl-6-nonenoate
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend isobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) to the suspension with vigorous stirring. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of ethyl 6-oxohexanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (Z)-ethyl 8-methyl-6-nonenoate.
Step 3: Isomerization to (E)-ethyl 8-methyl-6-nonenoate
-
Reaction Setup: In a round-bottom flask, dissolve the (Z)-ethyl 8-methyl-6-nonenoate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add a freshly prepared aqueous solution of sodium nitrite (B80452) (NaNO2, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution until neutral, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Step 4: Hydrolysis to this compound
-
Saponification: Dissolve the (E)-ethyl 8-methyl-6-nonenoate (1.0 eq) in a mixture of ethanol (B145695) and water. Add sodium hydroxide (B78521) (NaOH, 2.0 eq) and heat the mixture to reflux for 2 hours.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). Extract the product with diethyl ether (3 x 50 mL).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a neat oil.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [6] |
| Molecular Weight | 170.25 g/mol | [7] |
| Appearance | Neat oil / Light yellow liquid | [2][6] |
| Purity | ≥95% (may contain Z-isomer) | [6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Chloroform, Dichloromethane, Methanol | [2][6] |
| Storage | Store at -20°C, protect from light and moisture | [8] |
Table 1: Physicochemical Properties of this compound
| Step | Reactants | Key Reagents | Product | Expected Yield |
| 1 | Isobutyl bromide, Triphenylphosphine | Toluene | Isobutyltriphenylphosphonium bromide | High |
| 2 | Isobutyltriphenylphosphonium bromide, Ethyl 6-oxohexanoate | n-BuLi, THF | (Z)-ethyl 8-methyl-6-nonenoate | Moderate to Good |
| 3 | (Z)-ethyl 8-methyl-6-nonenoate | NaNO₂, Acetic Acid | (E)-ethyl 8-methyl-6-nonenoate | Good |
| 4 | (E)-ethyl 8-methyl-6-nonenoate | NaOH, HCl | This compound | High |
Table 2: Summary of Synthetic Steps and Expected Outcomes
Characterization
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons of the trans double bond with a coupling constant (J) of approximately 15 Hz. The isopropyl group should appear as a doublet and a multiplet, and the methylene (B1212753) protons adjacent to the carbonyl group as a triplet.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of ten distinct carbon atoms, including the carboxylic acid carbon, the two sp² carbons of the double bond, and the carbons of the aliphatic chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 170.25.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and a characteristic band for the C-H out-of-plane bending of the trans-alkene.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive acids and bases.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
Application Notes and Protocols for the Analytical Detection of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-8-Methyl-6-nonenoic acid is a medium-chain fatty acid that plays a role in various biological processes and is an intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[1][2][3] Accurate and reliable quantification of this analyte is crucial for research in food science, biochemistry, and drug development. These application notes provide detailed protocols for the detection and quantification of this compound using gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), including sample preparation, derivatization, and instrument parameters.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative of fatty acid analysis and may require optimization for specific matrices and instrumentation.
Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 5 - 30 µg/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 10% |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Free Fatty Acids
This protocol is suitable for the extraction and purification of this compound from complex matrices such as biological fluids or plant extracts.[4][5][6][7]
Materials:
-
SPE Cartridges: Amino-propyl bonded silica (B1680970) (NH2)
-
Sample dissolved in a non-polar solvent (e.g., hexane)
-
Wash Solvent 1: 2% Acetic acid in Hexane (B92381)
-
Wash Solvent 2: Hexane
-
Elution Solvent: Diethyl ether with 2% acetic acid
-
Nitrogen gas stream
-
Vortex mixer
Protocol:
-
Condition the SPE Cartridge: Pass 5 mL of hexane through the NH2 cartridge. Do not allow the cartridge to dry.
-
Load the Sample: Dissolve the sample in a minimal amount of hexane and load it onto the conditioned cartridge.
-
Wash Step 1 (Remove Neutral Lipids): Pass 5 mL of 2% acetic acid in hexane through the cartridge to elute neutral lipids.
-
Wash Step 2 (Remove Non-polar Interferences): Pass 5 mL of hexane through the cartridge.
-
Elute the Analyte: Elute the this compound with 5 mL of diethyl ether containing 2% acetic acid.
-
Dry the Eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute: Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., hexane for GC, or a mobile phase compatible solvent for LC).
Derivatization for Gas Chromatography (GC) Analysis: Esterification
For GC analysis, carboxylic acids like this compound should be derivatized to their more volatile and less polar ester forms to improve chromatographic performance.[1][8][9][10] Acid-catalyzed methylation to form the fatty acid methyl ester (FAME) is a common method.[11]
Materials:
-
Dried sample extract
-
BF3-Methanol (14% w/v) or 1% Sulfuric acid in methanol[11]
-
Toluene (B28343) or Hexane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
Protocol:
-
Reaction Setup: To the dried sample extract, add 1 mL of toluene (or hexane) and 2 mL of 14% BF3-Methanol (or 1% sulfuric acid in methanol).
-
Incubation: Cap the reaction vial tightly and heat at 60-80°C for 30-60 minutes with occasional vortexing.[11]
-
Extraction: Cool the reaction mixture to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Protocol
This protocol provides a general method for the analysis of this compound methyl ester. Optimization may be required.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector: Flame Ionization Detector (FID), 280°C
-
Injection Volume: 1 µL
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method is suitable for the direct analysis of this compound without derivatization, offering high sensitivity and specificity.[2][13][14][15]
Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Column: Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) or a C18 column.[15]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 169.1 (M-H)-
-
Product Ion (Q3): Specific fragment ions to be determined by direct infusion of a standard. A likely fragment would be m/z 125.1 resulting from the loss of CO2.
-
-
Source Parameters: To be optimized for the specific instrument.
Visualizations
Caption: Overall experimental workflow from sample preparation to analysis.
Caption: Step-by-step solid-phase extraction (SPE) protocol.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 4. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich plant materials - Agritrop [agritrop.cirad.fr]
- 6. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Medium Chain and Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the GC-MS Analysis of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-8-Methyl-6-nonenoic acid is a branched-chain unsaturated fatty acid that may be of interest in various fields of research, including as a potential biomarker or as an intermediate in biosynthetic pathways.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as fatty acids. Due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using GC-MS.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound methyl ester. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometric Data for (6E)-8-Methyl-6-nonenoic Acid Methyl Ester
| Property | Value | Reference |
| Compound Name | (6E)-8-Methyl-6-nonenoic Acid Methyl Ester | [6] |
| Alternate Names | This compound Methyl Ester; Methyl (E)-8-Methylnon-6-enoate | [6] |
| CAS Number | 112375-54-9 | [6] |
| Molecular Formula | C₁₁H₂₀O₂ | [6] |
| Molecular Weight | 184.28 g/mol | [6] |
| Key Mass Fragments (m/z) | 74 (Base Peak), 87, 55, 41, 101, 143, 155, 184 (Molecular Ion) | Derived from similar FAME structures[7] |
Table 2: Chromatographic and Method Performance Parameters (Representative)
| Parameter | Value | Notes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A mid-polar column is suitable for FAME analysis. |
| Kovats Retention Index (non-polar column) | ~1373 (for the parent acid) | The methyl ester will have a different retention index.[8] |
| Limit of Detection (LOD) | 5–10 ng/mL | This is a typical range for FAME analysis by GC-MS.[9] |
| Limit of Quantification (LOQ) | 15–30 ng/mL | Generally 3x the LOD. |
| Linearity (R²) | >0.99 | Over a concentration range of 10-1000 ng/mL. |
| Recovery | 85-115% | Dependent on the sample matrix and extraction procedure. |
| Precision (RSD%) | <15% |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is a general guideline for extracting total lipids, including this compound, from plasma or tissue samples.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Sample Aliquoting: To a glass centrifuge tube, add a known volume or weight of the sample (e.g., 100 µL of plasma or 20-50 mg of homogenized tissue).
-
Internal Standard Addition: Add a known amount of internal standard to the sample. This will be used for quantification and to correct for sample loss during preparation.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[3]
-
-
Isolate Lipid Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid extract is now ready for derivatization.
Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters using boron trifluoride in methanol.
Materials:
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated NaCl solution
-
Heating block or water bath
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol to the dried lipid extract.[3]
-
Esterification: Securely cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[3]
-
Cooling: Allow the tube to cool to room temperature.
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1500 x g for 5 minutes to aid phase separation.[3]
-
-
Isolate FAME Layer: Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Sample Transfer: Transfer the final dried extract to a GC-MS autosampler vial for analysis.[3]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound methyl ester. These parameters should be optimized for your specific instrument.
Table 3: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.[10] |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for Quantification | m/z 74, 87, and 184 (molecular ion) |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of fatty acids.
Data Analysis and Interpretation
For qualitative identification, the retention time of the peak corresponding to this compound methyl ester in the sample chromatogram should match that of a pure standard analyzed under the same conditions. The mass spectrum of the sample peak should also be compared to a library spectrum or the known fragmentation pattern of the compound. The base peak is expected at m/z 74, which is a characteristic fragment from the McLafferty rearrangement of fatty acid methyl esters.
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of this compound methyl ester of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the original sample can then be calculated from this calibration curve, taking into account the initial sample volume or weight and any dilution factors.
References
- 1. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 2. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (E)-8-Methyl-6-nonenoic acid. The protocols detailed herein cover sample preparation, data acquisition, and spectral analysis, ensuring high-quality, reproducible results for the structural elucidation and purity assessment of this medium-chain fatty acid. This compound is a known intermediate in the biosynthesis of capsaicin (B1668287) and plays a role in determining the pungency of Capsicum species[1][2].
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from structurally analogous compounds. The exact chemical shifts may vary depending on the solvent and sample concentration.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (-COOH) | 10.0 - 12.0 | broad singlet | 1H | - |
| H2 (-CH₂-COOH) | 2.35 | triplet | 2H | J = 7.4 |
| H3 (-CH₂-CH₂-COOH) | 1.65 | quintet | 2H | J = 7.4 |
| H4 (-CH₂-CH₂-CH₂-) | 1.45 | quintet | 2H | J = 7.2 |
| H5 (-CH₂-CH=) | 2.05 | quartet | 2H | J = 7.0 |
| H6 (=CH-CH₂-) | 5.40 | doublet of triplets | 1H | J = 15.4, 7.0 |
| H7 (=CH-CH(CH₃)₂) | 5.30 | doublet of doublets | 1H | J = 15.4, 6.5 |
| H8 (-CH(CH₃)₂) | 2.25 | septet of doublets | 1H | J = 6.8, 6.5 |
| H9 (-CH(CH₃)₂) | 0.95 | doublet | 6H | J = 6.8 |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-COOH) | 179.0 - 181.0 |
| C2 (-CH₂-COOH) | 34.0 |
| C3 (-CH₂-CH₂-COOH) | 24.5 |
| C4 (-CH₂-CH₂-CH₂-) | 28.8 |
| C5 (-CH₂-CH=) | 32.2 |
| C6 (=CH-CH₂-) | 125.5 |
| C7 (=CH-CH(CH₃)₂) | 138.0 |
| C8 (-CH(CH₃)₂) | 31.0 |
| C9 (-CH(CH₃)₂) | 22.5 |
Experimental Protocols
Proper sample preparation is critical for obtaining high-quality NMR spectra[3]. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial[3].
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds[2][4]. For carboxylic acids, DMSO-d₆ can also be used, which may help in observing the exchangeable carboxylic acid proton[5].
-
Dissolution : Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Gentle heating may be applied if necessary, but care should be taken to avoid solvent evaporation[5].
-
Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent[6]. Often, commercially available deuterated solvents already contain TMS.
-
Filtration : To remove any particulate matter, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube[3][7]. The final liquid column in the NMR tube should be approximately 4-5 cm high[7].
-
Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier[5].
NMR Data Acquisition
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)[5].
-
Number of Scans : 16-64 scans, adjusted to achieve an optimal signal-to-noise ratio[5].
-
Spectral Width : 0-16 ppm[5].
-
Acquisition Time : ~2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)[5].
-
Number of Scans : 1024 or more, owing to the low natural abundance of the ¹³C isotope[5].
-
Spectral Width : 0-220 ppm[5].
-
Acquisition Time : ~1-2 seconds[5].
-
Relaxation Delay : 2 seconds[5].
2D NMR Experiments (Optional): For more detailed structural elucidation, the following 2D NMR experiments can be performed:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings[5].
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms[5].
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon couplings[5][8].
Data Processing and Interpretation
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat spectral baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).
-
Peak Picking and Integration : Identify and label the chemical shifts of all significant peaks. In the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons corresponding to each signal[5]. The broad signal of the carboxylic acid proton between 10-13 ppm may not always be observed due to proton exchange[9][10][11].
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Structure with atom numbering.
References
- 1. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 2. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
High-performance liquid chromatography (HPLC) analysis of (E)-8-Methyl-6-nonenoic acid
Application Note: HPLC Analysis of (E)-8-Methyl-6-nonenoic Acid in Capsicum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a medium-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency ('heat') of chili peppers (Capsicum species).[1] The concentration of this fatty acid in the placental tissue of the pepper fruit can influence the overall capsaicinoid content, making its quantification important for researchers studying pungency, flavor chemistry, and the agricultural science of Capsicum cultivation. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acids without the need for derivatization, which is often required for gas chromatography (GC). This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound from the placental tissue of Capsicum fruits.
Experimental Protocols
1. Sample Preparation: Extraction of Free Fatty Acids from Capsicum Placental Tissue
This protocol is adapted from methods for extracting free fatty acids from plant tissues.
-
Materials and Reagents:
-
Fresh Capsicum fruit (e.g., Capsicum annuum)
-
Scalpel and forceps
-
Mortar and pestle
-
Diethyl ether
-
Methanol
-
Deionized water
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Dissect fresh Capsicum fruit and carefully excise the placental tissue (the internal part to which the seeds are attached).
-
Accurately weigh approximately 1-2 g of the fresh placental tissue.
-
Homogenize the tissue in a mortar and pestle with a small amount of sand to aid in cell disruption.
-
Transfer the homogenized tissue to a centrifuge tube.
-
Add 5 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of lipids.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant (the lipid-containing solvent) and transfer it to a clean tube.
-
To partition the lipids, add 1 mL of deionized water to the supernatant, vortex for 1 minute, and centrifuge at 1500 x g for 5 minutes.
-
The lower chloroform layer, containing the free fatty acids and other lipids, should be carefully collected.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.
-
2. HPLC Method for this compound Analysis
This hypothetical method is based on established protocols for the analysis of underivatized medium-chain and unsaturated fatty acids.[2][3]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), acidified with 0.1% formic acid to ensure the protonation of the carboxylic acid group.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (based on the carboxyl group chromophore)
-
Injection Volume: 10 µL
-
Data Presentation
Table 1: Hypothetical Chromatographic Parameters for this compound
| Parameter | Expected Value |
| Retention Time (tR) | 5.8 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Table 2: Hypothetical Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
Caption: Capsaicin biosynthesis pathway.
Caption: HPLC analysis workflow.
Discussion
The presented HPLC method provides a straightforward approach for the quantification of this compound without derivatization. The use of a C18 column is standard for reversed-phase chromatography of fatty acids, separating them based on their hydrophobicity. Acidification of the mobile phase is critical to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection at a low wavelength (around 205-210 nm) is suitable for detecting the carboxyl functional group.[3]
For method development and optimization, a gradient elution might be explored to separate this compound from other fatty acids that may be present in the extract. The solubility of this compound in common organic solvents like methanol, ethanol, and chloroform facilitates its extraction and analysis.[4][5]
Conclusion
This application note details a comprehensive protocol for the HPLC analysis of this compound in Capsicum placental tissue. The provided methodology, from sample preparation to chromatographic conditions, offers a reliable framework for researchers investigating the biosynthesis of capsaicinoids and the chemical composition of chili peppers. The method is designed to be adaptable and can be optimized further depending on the specific instrumentation and research questions.
References
- 1. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 2. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 59320-77-3 | Cayman Chemical | Biomol.de [biomol.com]
- 5. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
Application Notes and Protocols for (E)-8-Methyl-6-nonenoic acid as a Research Intermediate
(E)-8-Methyl-6-nonenoic acid , a branched-chain fatty acid derived from the leucine/valine pathway, serves as a crucial research intermediate, primarily recognized for its indispensable role in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1][2] Its availability is a key determinant of capsaicin (B1668287) levels in Capsicum species, making it a valuable tool for researchers in drug development, biochemistry, and plant science.[1][2][3]
These application notes provide an overview of the properties, storage, and primary applications of this compound, along with detailed protocols for its use in in vitro capsaicin biosynthesis and as a precursor for the synthesis of capsaicin analogs.
Section 1: Product Information and Properties
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 59320-77-3 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥85% (GC) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, or methanol | [1] |
| Storage | Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions. | [1] |
Section 2: Applications in Research
The primary application of this compound in a research setting is as a key substrate in the study of capsaicin biosynthesis and the development of novel capsaicin analogs.
Intermediate in Capsaicin Biosynthesis
This compound is a direct precursor to capsaicin. In the placental tissues of Capsicum fruits, it undergoes a condensation reaction with vanillylamine, catalyzed by the enzyme capsaicin synthase (CS), to form capsaicin.[1][2][4] The availability of this fatty acid is a rate-limiting step in the biosynthetic pathway, thus influencing the pungency of the pepper.[1][2]
Capsaicin Biosynthesis Pathway
References
- 1. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E)-8-Methyl-6-nonenoic Acid as a Precursor for Capsaicin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of capsaicin (B1668287) analogs derived from (E)-8-methyl-6-nonenoic acid. This document includes detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support research and development in this area.
Introduction
Capsaicin, the pungent component of chili peppers, and its analogs are of significant interest in drug development due to their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This receptor is a non-selective cation channel predominantly expressed in nociceptive sensory neurons and is a key mediator of pain and inflammation.[1] this compound is a crucial branched-chain fatty acid precursor for the biosynthesis and chemical synthesis of capsaicin and its analogs.[3][4] By modifying the structure of this fatty acid or the vanillylamine (B75263) moiety, novel capsaicin analogs with potentially improved therapeutic properties, such as enhanced analgesic efficacy and reduced pungency, can be developed.
Data Presentation: Biological Activity of Capsaicin Analogs
The following table summarizes the biological activity of selected capsaicin analogs, focusing on their interaction with the TRPV1 receptor.
| Compound | Structure | Biological Activity | Reference |
| Capsaicin | N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methylnon-6-enamide | TRPV1 Agonist EC50: ~0.1-1 µM | [2] |
| N-Vanillylnonanamide (Dihydrocapsaicin) | N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methylnonanamide | TRPV1 Agonist Similar potency to capsaicin | [2] |
| Olvanil | N-(4-hydroxy-3-methoxybenzyl)oleamide | TRPV1 Agonist Less pungent than capsaicin | [2] |
| Arvanil | N-(4-hydroxy-3-methoxybenzyl)arachidonamide | TRPV1 Agonist Potent analgesic with reduced pungency | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the key precursor, this compound, which can then be used to synthesize various capsaicin analogs.
Materials:
-
6-Bromohexanoic acid
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Solvents (e.g., acetonitrile, diethyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Wittig Salt:
-
Dissolve 6-bromohexanoic acid and triphenylphosphine in acetonitrile.
-
Reflux the mixture for 24 hours to form the corresponding phosphonium (B103445) salt.
-
Cool the reaction mixture and collect the precipitated salt by filtration.
-
-
Wittig Reaction:
-
Suspend the phosphonium salt in diethyl ether.
-
Add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.
-
Add isobutyraldehyde dropwise to the ylide solution and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the resulting (Z)-8-methyl-6-nonenoic acid by column chromatography.
-
-
Isomerization to this compound:
-
Dissolve the (Z)-isomer in a suitable solvent.
-
Add a solution of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid in situ.
-
Stir the reaction at room temperature until the isomerization is complete (monitored by TLC or GC).
-
Extract the (E)-isomer and purify by column chromatography.
-
Protocol 2: Synthesis of Capsaicin Analogs via Amide Coupling
This protocol outlines the coupling of this compound (or a similar fatty acid analog) with vanillylamine (or a substituted benzylamine) to form the final capsaicin analog.[5][6]
Materials:
-
This compound
-
Vanillylamine hydrochloride
-
Coupling agents (e.g., DCC/NHS, EDC/HOBt, or thionyl chloride)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvents (e.g., dichloromethane, dimethylformamide)
-
Standard laboratory glassware and equipment
Procedure using Thionyl Chloride:
-
Acid Chloride Formation:
-
Carefully add thionyl chloride dropwise to this compound at room temperature.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion to the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve vanillylamine hydrochloride and a base (e.g., triethylamine) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add the freshly prepared acid chloride dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired capsaicin analog.
-
Protocol 3: In Vitro Evaluation of TRPV1 Activation using Calcium Imaging
This protocol describes a common method to assess the agonist activity of synthesized capsaicin analogs on the TRPV1 receptor.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Synthesized capsaicin analogs
-
Capsaicin (as a positive control)
-
Capsazepine (as a TRPV1 antagonist)
-
Fluorescence plate reader or microscope with imaging capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture the TRPV1-expressing HEK293 cells in appropriate media until they reach a suitable confluency.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Compound Application and Data Acquisition:
-
Prepare serial dilutions of the synthesized capsaicin analogs and controls.
-
Add the compounds to the cells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates an influx of calcium and therefore TRPV1 activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F0) for each well.
-
Plot the fluorescence response against the compound concentration to generate dose-response curves.
-
Determine the EC50 value for each compound, which represents the concentration that elicits a half-maximal response.
-
Confirm TRPV1-specific activity by demonstrating that the response can be blocked by a TRPV1 antagonist like capsazepine.
-
Mandatory Visualizations
References
- 1. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Capsaicin synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification of (E)-8-Methyl-6-nonenoic Acid in Plant Extracts
Introduction
(E)-8-Methyl-6-nonenoic acid is a branched-chain fatty acid that serves as a crucial precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency in chili peppers (Capsicum species).[1][2][3][4] The concentration of this fatty acid in the placental tissue of the fruit directly influences the capsaicin (B1668287) levels and, consequently, the pungency of the pepper.[1][2][3] Accurate quantification of this compound in plant extracts is therefore essential for researchers in fields such as plant biochemistry, food science, and drug development, particularly for those studying the anti-inflammatory, analgesic, and metabolic effects of capsaicin and its analogs.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant tissues, primarily focusing on Capsicum species, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Data Presentation
The following table presents illustrative quantitative data for this compound in different Capsicum varieties, demonstrating how results can be structured for comparative analysis. Please note: This data is for representational purposes only and does not reflect actual experimental results.
| Plant Variety | Tissue | This compound (µg/g of dry tissue) | Analytical Method |
| Capsicum annuum var. 'Jalapeño' | Placenta | 15.8 ± 1.2 | GC-MS |
| Capsicum annuum var. 'Habanero' | Placenta | 42.3 ± 3.5 | GC-MS |
| Capsicum annuum var. 'Bell Pepper' | Placenta | 1.2 ± 0.3 | GC-MS |
| Capsicum chinense var. 'Bhut Jolokia' | Placenta | 95.7 ± 8.1 | HPLC-MS |
| Capsicum annuum (Cell Culture) | Cells | 5.4 ± 0.6 | HPLC-MS |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation to ensure efficient extraction and to minimize degradation. Both GC-MS and HPLC-MS are powerful analytical techniques for this purpose, with the choice often depending on available instrumentation and the specific research goals.[5][6] GC-MS typically requires derivatization to convert the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME).[7][8] HPLC-MS can often analyze the underivatized acid, offering a more direct measurement.[5][6][9]
Protocol 1: Extraction and Quantification by GC-MS
This protocol is widely used for the analysis of fatty acids in plant tissues and involves lipid extraction, saponification, and derivatization to FAMEs.
1. Materials and Reagents:
-
Plant tissue (e.g., Capsicum placenta), fresh or lyophilized
-
Mortar and pestle, or homogenizer
-
0.9% NaCl solution
-
2% KOH in methanol
-
14% BF3 in methanol
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., Heptadecanoic acid)
-
This compound analytical standard
2. Lipid Extraction:
-
Weigh approximately 1 gram of fresh or 100 mg of lyophilized plant tissue.
-
Homogenize the tissue in a cold mortar with liquid nitrogen or using a mechanical homogenizer.
-
Transfer the homogenized tissue to a glass tube with a Teflon-lined cap.
-
Add a known amount of internal standard (e.g., heptadecanoic acid).
-
Extract the lipids by adding a chloroform:methanol (2:1, v/v) solution and vortexing vigorously for 2 minutes.[10][11]
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new tube.
-
Repeat the extraction of the remaining plant material twice more, pooling the chloroform extracts.
-
Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen.
3. Saponification and Derivatization (Methylation):
-
To the dried lipid extract, add 2 mL of 2% methanolic KOH.
-
Heat the mixture at 70°C for 30 minutes to saponify the lipids into their fatty acid salts.
-
After cooling, add 2 mL of 14% BF3 in methanol to the tube.[10][11]
-
Heat the mixture at 70°C for 30 minutes to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Cool the tube to room temperature.
4. FAME Extraction:
-
Add 2 mL of hexane and 2 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly and then centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the hexane extract under a stream of nitrogen to a final volume of 100 µL for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 10°C/min, then to 230°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Identification: Compare the retention time and mass spectrum of the analyte with that of a pure this compound methyl ester standard.
-
Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated with the analytical standard.
Protocol 2: Extraction and Quantification by HPLC-MS
This protocol offers a more direct analysis of the underivatized fatty acid, which can be advantageous in avoiding potential artifacts from derivatization.
1. Materials and Reagents:
-
Plant tissue (e.g., Capsicum placenta), fresh or lyophilized
-
Mortar and pestle, or homogenizer
-
Ethyl acetate (B1210297)
-
0.1% Formic acid in water
-
Acetonitrile
-
Internal standard (e.g., C17:0 fatty acid)
-
This compound analytical standard
2. Lipid Extraction:
-
Homogenize approximately 100 mg of fresh plant tissue in 1 mL of cold isopropanol to inactivate lipases.[12][13]
-
Add a known amount of the internal standard.
-
Add 1.5 mL of ethyl acetate and vortex for 1 minute.
-
Add 1 mL of 0.1% formic acid in water, vortex, and centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Repeat the extraction of the lower aqueous phase with another 2 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of acetonitrile:isopropanol (1:1, v/v) for HPLC-MS analysis.
3. HPLC-MS Analysis:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 100% B over 15 min, hold for 5 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Analysis Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
This compound: Precursor ion [M-H]⁻ at m/z 169.1, product ions to be determined by infusion of the standard.
-
Internal Standard (C17:0): Precursor ion [M-H]⁻ at m/z 269.2, product ions to be determined.
-
-
Identification: Confirm the identity of the analyte by matching the retention time and SRM transition with the analytical standard.
-
Quantification: Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.
Caption: General workflow for fatty acid analysis.
Capsaicin Biosynthesis Pathway
This diagram illustrates the simplified biosynthetic pathway leading to capsaicin, highlighting the role of this compound.
Caption: Simplified capsaicin biosynthesis pathway.
References
- 1. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 2. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 3. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. blog.organomation.com [blog.organomation.com]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]
Synthesis and Application of (E)-8-Methyl-6-nonenoic Acid: A Key Precursor in Capsaicinoid Research
(E)-8-Methyl-6-nonenoic acid , a branched-chain fatty acid, is a critical intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1] While not typically extracted from natural sources for research purposes, its chemical synthesis is crucial for researchers, scientists, and drug development professionals studying the capsaicinoid pathway and developing novel therapeutic agents. This document provides detailed application notes and protocols for the chemical synthesis of this compound, along with its biological context.
Application Notes
This compound serves as a key substrate for the enzyme capsaicin (B1668287) synthase, which catalyzes its condensation with vanillylamine (B75263) to form capsaicin.[1][2] The availability of this fatty acid is a limiting factor in the biosynthesis of capsaicinoids in Capsicum species.[1] Therefore, synthetic this compound is an invaluable tool for in vitro studies of capsaicin synthase activity, for investigating the structure-activity relationships of capsaicin analogs, and for the development of synthetic capsaicinoids with potential applications in pain management, weight control, and as anti-cancer agents.
Physicochemical and Purity Data
Quantitative data for commercially available and synthetically produced this compound is summarized below. The data for commercial products reflects typical purity levels, while the synthesis data is derived from published laboratory-scale procedures.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Appearance | Light yellow oil | [4] |
| Purity (Commercial) | ≥80% (GC, predominantly trans) | |
| ≥95% (may contain up to 15% of the Z-isomer) | [5] | |
| Solubility | Chloroform, Dichloromethane, Methanol | [4] |
| Synthesis Yield (Step 1) | 46% (for 8-methyl-6-nonynoic acid) | [6] |
Experimental Protocols: Chemical Synthesis
Two primary routes for the chemical synthesis of this compound have been reported: a multi-step synthesis involving an alkyne intermediate and a method utilizing a Wittig reaction.
Protocol 1: Multi-Step Synthesis via 8-Methyl-6-nonynoic Acid
This protocol is adapted from a patented method for the synthesis of trans-capsaicin and involves two main stages: the synthesis of 8-methyl-6-nonynoic acid and its subsequent reduction to this compound.[6]
Stage 1: Synthesis of 8-Methyl-6-nonynoic Acid
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, combine 30 mL of hexamethylphosphoramide (B148902) (HMPA) and 120 mL of anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cooling: Cool the mixture to between -78°C and -70°C.
-
Addition of Alkyne: Add 7.9 g (11.8 mL) of 3-methyl-1-butyne (B31179) to the cooled mixture at -75°C.
-
Formation of the Alkynide: Slowly add a suitable base (e.g., n-butyllithium) to deprotonate the alkyne.
-
Alkylation: Add a solution of a 5-halovaleric acid (e.g., 5-bromovaleric acid) in anhydrous THF to the reaction mixture.
-
Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product, 8-methyl-6-nonynoic acid, is purified by column chromatography. This step has a reported yield of 46%.[6]
Stage 2: Reduction to this compound
-
Dissolving Metal Reduction: The 8-methyl-6-nonynoic acid is reduced to the trans-alkene using a dissolving metal reduction, typically with sodium metal in liquid ammonia (B1221849).
-
Reaction Setup: In a flask equipped with a dry ice condenser, dissolve the 8-methyl-6-nonynoic acid in a mixture of anhydrous THF and t-butyl alcohol.
-
Ammonia Condensation: Condense ammonia into the flask at -78°C.
-
Sodium Addition: Add small pieces of sodium metal to the solution until a persistent blue color is observed.
-
Quenching and Workup: Quench the reaction by the addition of ammonium (B1175870) chloride. Allow the ammonia to evaporate, and then add water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The organic extracts are combined, dried, and the solvent is removed under vacuum to yield this compound. The product can be further purified by distillation or chromatography.
Protocol 2: Synthesis via Wittig Reaction
An alternative synthesis route employs the Wittig reaction to form the carbon-carbon double bond.[7] While the full detailed protocol is not publicly available, the general approach is as follows:
-
Ylide Formation: A phosphonium (B103445) ylide is prepared from a suitable phosphonium salt and a strong base.
-
Wittig Reaction: The ylide is reacted with an aldehyde containing the remainder of the carbon chain to form the alkene.
-
Isomerization: The initial product of the Wittig reaction is the (Z)-isomer, (Z)-8-methyl-6-nonenoic acid. This is then isomerized to the desired (E)-isomer using nitrous acid, generated in situ from sodium nitrite.[7]
-
Purification: The final product is purified to remove any remaining (Z)-isomer and other reaction byproducts. The overall reported yield for the synthesis of the final condensed product from 6-bromohexanoic ester is 31%.[7]
Visualizations
The following diagrams illustrate the biological and synthetic pathways related to this compound.
Figure 1. Biosynthesis pathway of capsaicin.
Figure 2. Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US20050085652A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of Capsaicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin (B1668287), the pungent principle in chili peppers, is a compound of significant interest for its therapeutic properties, including analgesia and potential applications in weight management and cancer therapy. The in vitro synthesis of capsaicin offers a controlled and scalable alternative to extraction from natural sources, enabling the production of high-purity capsaicin for research and pharmaceutical development. This document provides detailed protocols for the chemoenzymatic synthesis of capsaicin from (E)-8-Methyl-6-nonenoic acid and vanillylamine (B75263), leveraging the catalytic activity of capsaicin synthase (CS).
Synthesis Overview
The in vitro synthesis of capsaicin is a two-step process. First, this compound is chemically activated to its coenzyme A (CoA) thioester, (E)-8-Methyl-6-nonenoyl-CoA. Subsequently, the purified capsaicin synthase enzyme catalyzes the condensation of (E)-8-Methyl-6-nonenoyl-CoA with vanillylamine to yield capsaicin.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| This compound | (Specify) | (Specify) |
| Vanillylamine hydrochloride | Sigma-Aldrich | 855476 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | D80002 |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| Ampicillin (B1664943) | Sigma-Aldrich | A9518 |
| TRIS-HCl | Sigma-Aldrich | T5941 |
| Glycerol | Sigma-Aldrich | G5516 |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998 |
| Formic acid | Sigma-Aldrich | F0507 |
| Capsaicin standard | Sigma-Aldrich | M2028 |
Table 2: Optimized Reaction Conditions for Enzymatic Capsaicin Synthesis
| Parameter | Optimal Value | Range Tested | Reference |
| pH | 8.0 | 6.0 - 9.0 | [1] |
| Temperature | 37°C | 25°C - 45°C | [1] |
| (E)-8-Methyl-6-nonenoyl-CoA Concentration | 0.5 mM | 0.1 - 2.0 mM | [2] |
| Vanillylamine Concentration | 2.0 mM | 0.5 - 5.0 mM | [2] |
| Enzyme Concentration | 0.6 mg/L | 0.1 - 1.0 mg/L | [2] |
| Reaction Time | 2 hours | 0.5 - 4 hours | [1] |
Table 3: Substrate Specificity of Recombinant Capsaicin Synthase
| Acyl-CoA Substrate | Amine Substrate | Relative Activity (%) | Reference |
| (E)-8-Methyl-6-nonenoyl-CoA | Vanillylamine | 100 | [2] |
| 8-Nonenoyl-CoA | Vanillylamine | High | [2] |
| Hexanoyl-CoA | Vanillylamine | Minor | [2] |
| Benzoyl-CoA | Vanillylamine | Not Detectable | [2] |
| Coumaroyl-CoA | Vanillylamine | Not Detectable | [2] |
| Feruloyl-CoA | Vanillylamine | Not Detectable | [2] |
| (E)-8-Methyl-6-nonenoyl-CoA | Isobutylamine | Minor | [2] |
| (E)-8-Methyl-6-nonenoyl-CoA | 3-Methoxytyramine | Minor | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of (E)-8-Methyl-6-nonenoyl-CoA
This protocol is adapted from Milde et al. (2022).[2]
1. Activation of this compound: a. To a solution of this compound (100 mg, 0.58 mmol) in 10 mL of ethyl acetate (B1210297), add N-hydroxysuccinimide (NHS) (66 mg, 0.58 mmol). b. Stir the mixture at room temperature under a nitrogen atmosphere. c. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (120 mg, 0.58 mmol) in 3 mL of ethyl acetate dropwise. d. Continue stirring for 12 hours. Monitor the reaction completion by thin-layer chromatography (TLC). e. Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with ethyl acetate. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the NHS-activated ester.
2. Thioesterification with Coenzyme A: a. Dissolve the NHS-activated ester in a minimal amount of dimethylformamide (DMF). b. In a separate flask, dissolve Coenzyme A trilithium salt (0.64 mmol) in 10 mL of 0.2 M sodium bicarbonate buffer (pH 8.0). c. Add the DMF solution of the activated ester dropwise to the Coenzyme A solution while stirring vigorously. d. Stir the reaction mixture at room temperature for 4 hours. e. Purify the resulting (E)-8-Methyl-6-nonenoyl-CoA by reversed-phase high-performance liquid chromatography (HPLC).
Protocol 2: Expression and Partial Purification of Recombinant Capsaicin Synthase
This protocol is based on the methods described by Milde et al. (2022).[2]
1. Expression in E. coli: a. Transform E. coli (e.g., SoluBL21 cells) with an expression vector containing the codon-optimized capsaicin synthase gene. b. Grow the transformed cells in LB medium containing ampicillin (100 µg/mL) at 37°C with shaking until the OD600 reaches 0.4-0.6. c. Induce protein expression by adding IPTG to a final concentration of 1 mM. d. Reduce the temperature to 25°C and continue to culture for 15-18 hours. e. Harvest the cells by centrifugation.
2. Partial Purification: a. Resuspend the cell pellet in a lysis buffer (e.g., TRIS-HCl pH 7.5-8.0, containing 10% glycerol). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet cell debris. d. If using a His-tagged protein, perform affinity chromatography using a Ni-NTA column. e. Further purify the enzyme by size-exclusion chromatography. f. Desalt the purified enzyme into a storage buffer (TRIS-HCl pH 7.5-8.0, 10% glycerol) and store at -80°C.
Protocol 3: In Vitro Enzymatic Synthesis of Capsaicin
This protocol is a compilation based on findings from Prasad et al. (2006) and Milde et al. (2022).[1][2]
1. Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 100 mM TRIS-HCl buffer (pH 8.0)
- 2.0 mM Vanillylamine
- 0.5 mM (E)-8-Methyl-6-nonenoyl-CoA
- Partially purified capsaicin synthase (approximately 0.6 mg/L) b. The final reaction volume can be adjusted as needed (e.g., 100 µL). c. Include a negative control reaction without the enzyme.
2. Incubation: a. Incubate the reaction mixture at 37°C for 2 hours.
3. Reaction Termination and Sample Preparation: a. Stop the reaction by adding 10 µL of a 50% acetonitrile/10% formic acid (v/v) solution. b. Keep the tube on ice for 5 minutes to precipitate the protein. c. Centrifuge to pellet the precipitated protein. d. Transfer the supernatant for HPLC analysis.
Protocol 4: HPLC Analysis of Capsaicin
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 3 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% A and 30% B, ramp to 80% B over 7.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
2. Quantification: a. Prepare a standard curve using a capsaicin standard of known concentrations. b. Identify the capsaicin peak in the sample chromatogram by comparing the retention time with the standard. c. Quantify the amount of synthesized capsaicin by integrating the peak area and comparing it to the standard curve.
Visualizations
Caption: Chemoenzymatic synthesis of capsaicin.
Caption: Experimental workflow for in vitro capsaicin synthesis.
References
- 1. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-8-Methyl-6-nonenoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-8-Methyl-6-nonenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a multi-step synthesis beginning with a Wittig reaction to form the carbon-carbon double bond, typically resulting in the (Z)-isomer. This is followed by a stereochemical isomerization to the desired (E)-isomer and subsequent hydrolysis of an ester protecting group to yield the final carboxylic acid.
Q2: How can I improve the E/Z selectivity of my Wittig reaction?
A2: The stereochemical outcome of the Wittig reaction is largely influenced by the nature of the phosphorus ylide and the reaction conditions. For non-stabilized ylides, which are common for synthesizing aliphatic chains, the (Z)-isomer is often the major product under salt-free conditions.[1][2] To favor the (E)-isomer, one can employ stabilized ylides, the Schlosser modification, or the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] Alternatively, isomerization of the initially formed (Z)-alkene to the more stable (E)-alkene can be performed post-Wittig reaction.
Q3: I am having trouble removing the triphenylphosphine (B44618) oxide (TPPO) byproduct. What are the best purification strategies?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and its removal can be challenging due to its polarity.[1] Common purification methods include:
-
Crystallization: TPPO can sometimes be crystallized from a suitable solvent mixture, such as benzene-cyclohexane.[4]
-
Chromatography: Column chromatography is effective, though it can be time-consuming for large-scale reactions.[5]
-
Precipitation: Suspending the crude reaction mixture in a non-polar solvent like a pentane/ether mixture can cause the TPPO to precipitate, allowing for its removal by filtration.[4]
-
Acid-Base Extraction: Conversion of TPPO to a salt by treatment with an acid like sulfuric or oxalic acid can facilitate its removal from the organic phase.[6]
Q4: What are the critical parameters to control for a successful synthesis?
A4: Key parameters for a successful synthesis of this compound include:
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, which can quench the ylide. Therefore, using anhydrous solvents and reagents is crucial.[1]
-
Reagent Purity: The purity of the starting materials, particularly the aldehyde, is important as it can be prone to oxidation or polymerization.[1]
-
Temperature Control: The temperature of the reaction can affect both the yield and the stereoselectivity.
-
Choice of Base: A strong base is typically required for the deprotonation of the phosphonium (B103445) salt to form the ylide.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Alkene | 1. Incomplete ylide formation. 2. Wet solvent or reagents. 3. Impure aldehyde (oxidized or polymerized). 4. Insufficient reaction time or temperature. | 1. Ensure a sufficiently strong and fresh base is used. 2. Use freshly dried solvents and dry the phosphonium salt under vacuum.[1] 3. Purify the aldehyde before use.[1] 4. Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary.[1] |
| Poor (E/Z) Isomer Ratio | 1. Inappropriate Wittig reaction conditions for desired stereoisomer. 2. Ylide type (stabilized vs. non-stabilized) not optimal for desired isomer. | 1. For (Z)-selectivity with non-stabilized ylides, use salt-free conditions.[1] For (E)-selectivity, consider the Schlosser modification or HWE reaction.[3] 2. Use a stabilized ylide to favor the (E)-isomer directly in the Wittig reaction.[2] Alternatively, proceed with the (Z)-isomer and perform a subsequent isomerization step. |
| Product Contaminated with Triphenylphosphine Oxide (TPPO) | 1. Inefficient purification method. 2. High solubility of TPPO in the purification solvent. | 1. Attempt precipitation of TPPO from a non-polar solvent.[4] 2. If chromatography is used, optimize the solvent system. TPPO is quite polar. 3. Consider converting TPPO to a salt for easier removal.[6] |
| Incomplete Hydrolysis of the Ester | 1. Insufficient reaction time or temperature for hydrolysis. 2. Inadequate concentration of acid or base catalyst. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 2. Use a higher concentration of the acid or base catalyst. |
| Isomerization of (Z) to (E) isomer is incomplete | 1. Insufficient amount of nitrous acid. 2. Reaction time is too short. | 1. Ensure an adequate amount of sodium nitrite (B80452) and acid are used to generate sufficient nitrous acid. 2. Increase the reaction time and monitor the isomerization by GC or NMR. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield and Selectivity of the Wittig Reaction Step (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Ethyl (8-Methyl-6-nonenoate) | E:Z Ratio |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 75 | 15:85 |
| 2 | NaHMDS | THF | 0 to 25 | 12 | 80 | 10:90 |
| 3 | KHMDS | Toluene | 0 to 25 | 12 | 82 | 8:92 |
| 4 | t-BuOK | THF | 25 | 24 | 65 | 20:80 |
Experimental Protocols
A plausible synthetic route for this compound is a four-step process, which is detailed below.
Step 1: Synthesis of (6-Carboxyhexyl)triphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 6-bromohexanoic acid (1.0 eq) to the solution.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Step 2: Wittig Reaction to form Ethyl (Z)-8-Methyl-6-nonenoate
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried (6-carboxyhexyl)triphenylphosphonium bromide (1.0 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq) to deprotonate both the phosphonium salt and the carboxylic acid. A color change to deep red or orange indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of isobutyraldehyde (B47883) (1.0 eq) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then esterified by reacting with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid under reflux for 4 hours.
-
After workup, purify the crude ethyl (Z)-8-methyl-6-nonenoate by column chromatography on silica (B1680970) gel.
Step 3: Isomerization to Ethyl (E)-8-Methyl-6-nonenoate
-
Dissolve the purified ethyl (Z)-8-methyl-6-nonenoate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution at room temperature. This will generate nitrous acid in situ.
-
Stir the reaction mixture for 4-6 hours. Monitor the isomerization by GC analysis.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl (E)-8-methyl-6-nonenoate.
Step 4: Hydrolysis to this compound
-
Dissolve the ethyl (E)-8-methyl-6-nonenoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (B78521) (e.g., 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with cold dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low Wittig reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
Technical Support Center: Purification of (E)-8-Methyl-6-nonenoic Acid
Welcome to the technical support center for the purification of (E)-8-Methyl-6-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues and questions arising during the purification of this compound, with a focus on the primary challenge: separation of the (E)-trans and (Z)-cis isomers.
Q1: My final product contains a significant amount of the (Z)-cis isomer. How can I improve the isomeric purity?
A1: The co-purification of the (Z)-cis isomer is the most common challenge. Several chromatographic techniques can be employed to separate these geometric isomers. The choice of method depends on the scale of your purification and the required final purity.
-
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for separating cis and trans isomers. The separation is based on the complexation of silver ions with the π-electrons of the double bonds. The cis isomer, being less sterically hindered, forms a stronger complex and is retained longer on the column than the trans isomer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While standard C18 columns may struggle to separate geometric isomers due to their similar hydrophobicity, specialized columns with high molecular shape selectivity, such as those with cholesteryl-bonded phases, can provide good resolution.
-
Preparative Thin-Layer Chromatography (Ag-TLC): For smaller scales, silica (B1680970) plates impregnated with silver nitrate (B79036) can be used. The trans isomer will have a higher Rf value than the cis isomer.
Q2: I am using flash column chromatography on silica gel, but the E/Z isomer separation is poor. What can I do?
A2: Standard silica gel chromatography is generally not effective for separating geometric isomers of fatty acids. To improve separation, you can try silver ion column chromatography. This involves preparing a stationary phase by impregnating silica gel with a silver nitrate solution. The differential interaction of the cis and trans isomers with the silver ions will facilitate their separation.
Q3: My purified this compound is a yellow oil. How can I decolorize it?
A3: The yellow coloration can be due to impurities from the synthesis or degradation products. Activated carbon treatment can be effective. Dissolve the fatty acid in a non-polar organic solvent (e.g., hexane), add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite. The amount of carbon and treatment time should be minimized to avoid product loss.
Q4: How can I confirm the isomeric purity of my final product?
A4: Gas chromatography (GC) is the most common method for determining the isomeric ratio of fatty acid methyl esters (FAMEs). You will first need to convert your fatty acid to its methyl ester. Highly polar capillary columns, such as those with biscyanopropyl stationary phases, are specifically designed for the separation of cis and trans FAME isomers.[1] The trans isomers typically elute before the cis isomers on these columns.[1]
Frequently Asked Questions (FAQs)
Q5: What are the key physicochemical differences between (E)- and (Z)-8-Methyl-6-nonenoic acid that can be exploited for purification?
A5: The primary difference lies in their molecular geometry. The (E)-trans isomer has a more linear, rigid structure, while the (Z)-cis isomer has a "kinked" structure due to the hydrogens being on the same side of the double bond.[2] This difference in shape affects their physical properties, such as melting point and how they interact with chromatographic stationary phases. Trans fatty acids tend to have higher melting points and are more crystalline than their cis counterparts, which are often liquids at room temperature.[1]
Q6: Is derivatization necessary for the purification of this compound?
A6: For purification by liquid chromatography, derivatization is not strictly necessary but can be advantageous. Esterification to the methyl ester (FAME) can improve peak shape and volatility for gas chromatography analysis.[1] For HPLC, derivatization to UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity if a UV detector is being used.[3]
Q7: What are the recommended storage conditions for purified this compound?
A7: this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bond.[3] It is also advisable to protect it from light.[3]
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the purification and analysis of this compound and related unsaturated fatty acids.
Table 1: HPLC Parameters for Isomer Separation
| Parameter | Silver Ion HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica impregnated with AgNO₃ or commercial silver ion column | C18 with high shape selectivity (e.g., COSMOSIL Cholester) |
| Mobile Phase | Hexane (B92381) with a small percentage of a polar modifier (e.g., acetonitrile) | Acetonitrile/water or Methanol/water |
| Elution Order | (E)-trans isomer elutes before (Z)-cis isomer | Generally, (E)-trans isomer elutes slightly after the (Z)-cis isomer |
| Purity Achievable | >99% isomeric purity | >98% isomeric purity |
Table 2: GC Parameters for Purity Analysis of FAMEs
| Parameter | Recommended Conditions |
| Column | Highly polar capillary column (e.g., SP™-2560, Rt-2560) |
| Column Dimensions | 75-100 m length, 0.18-0.25 mm I.D., 0.14-0.20 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized temperature gradient to resolve C10 isomers |
| Detector | Flame Ionization Detector (FID) |
| Expected Resolution | Baseline separation of (E)- and (Z)- isomers |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC for (E)-Isomer Enrichment
This protocol is adapted from methods for longer-chain fatty acids and should be optimized for this compound.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration.
-
HPLC System:
-
Column: COSMOSIL Cholester C18 column (or similar column with high shape selectivity).
-
Mobile Phase: Isocratic elution with acetonitrile.
-
Flow Rate: Start with a flow rate of 1.0 mL/min and optimize as needed.
-
Detection: Refractive Index (RI) detector or UV detector if derivatized.
-
-
Purification: Inject the sample onto the column. The (E)-trans isomer is expected to elute slightly after the (Z)-cis isomer.
-
Fraction Collection: Collect the fractions corresponding to the peak of the (E)-isomer.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure.
-
Purity Analysis: Analyze the purity of the collected fraction using GC-FID after conversion to the methyl ester. A reproducibility of over 98% for the fractionation of cis and trans isomers has been reported for similar methods.
Protocol 2: GC-FID Analysis of Isomeric Purity
-
Derivatization to FAMEs:
-
Dissolve approximately 10 mg of the fatty acid sample in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
-
GC System:
-
Column: SP™-2560 capillary column (100 m x 0.25 mm I.D., 0.20 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector: FID at 260°C.
-
-
Analysis: Inject 1 µL of the FAMEs solution. Identify the peaks for the (E)- and (Z)-isomers based on their retention times (trans generally elutes first). Quantify the peak areas to determine the isomeric ratio.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision logic for selecting an isomer separation method.
References
Technical Support Center: (E)-8-Methyl-6-nonenoic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-8-Methyl-6-nonenoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1] It is recommended to protect it from light and moisture to ensure its stability for at least two to four years.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, methanol (B129727), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[1][3] It has limited solubility in aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.2, where it can be prepared in a mixture with ethanol.[2][3]
Q3: What are the primary degradation pathways for this compound in solution?
A3: As an unsaturated fatty acid, the primary degradation pathways for this compound in solution are oxidation, photodegradation, and isomerization. The presence of a double bond in its structure makes it susceptible to these chemical changes.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. It is a potential thermal degradant of capsaicin.[2][3] High temperatures can also lead to the isomerization of the trans double bond to a cis configuration.[4]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to light, particularly UV radiation, can induce photodegradation of unsaturated fatty acids.[1][5] This can lead to the cleavage of the double bond and the formation of various degradation products.[1] It is crucial to store solutions of this compound in amber vials or otherwise protected from light.
Q6: What is the role of this compound in biological systems?
A6: this compound is a key intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[1] It is derived from the leucine/valine pathway.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound in stock or working solutions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the neat compound and stock solutions are stored at -20°C and protected from light.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a reliable stock.
-
Use High-Quality Solvents: Ensure that the solvents used to prepare solutions are of high purity and free from peroxides, which can initiate oxidation.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Possible Cause: Formation of degradation products due to oxidation, isomerization, or photodegradation.
Troubleshooting Steps:
-
Analyze Degradation Products: The appearance of new peaks may indicate the presence of isomers (cis-isomer) or oxidation products (aldehydes, ketones).
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in confirming the identity of the unknown peaks.
-
Optimize Storage of Solutions: If degradation is confirmed, review the storage and handling procedures for the solutions. Ensure they are protected from light, heat, and oxygen.
-
Check Solvent Purity: Impurities in solvents can sometimes react with the compound. Use fresh, high-purity solvents for all experiments.
Issue 3: Loss of Compound Potency or Activity
Possible Cause: Significant degradation of this compound leading to a lower effective concentration.
Troubleshooting Steps:
-
Quantify Compound Concentration: Re-quantify the concentration of your stock and working solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Perform a Stability Study: Conduct a short-term stability study of your working solution under your typical experimental conditions (e.g., temperature, lighting). Analyze the concentration at different time points to determine the rate of degradation.
-
Adjust Experimental Protocol: If the compound is found to be unstable under your experimental conditions, consider modifying the protocol, such as shortening incubation times or performing steps in a controlled environment (e.g., under low light or in a cold room).
Data Presentation: Illustrative Stability of Unsaturated Fatty Acids in Solution
| Condition | Parameter | Expected Outcome | Preventative Measures |
| Temperature | 4°C (in organic solvent) | Minor degradation over several weeks. | Store in a tightly sealed container. |
| Room Temperature (~25°C) | Noticeable degradation within days to weeks. | Avoid prolonged storage at room temperature. | |
| 40°C | Significant degradation expected within hours to days. | Do not expose to elevated temperatures. | |
| Light Exposure | Ambient Light | Gradual degradation over time. | Store in amber vials or wrap containers in foil. |
| Direct UV Light | Rapid degradation. | Avoid any exposure to direct UV light. | |
| pH (Aqueous/Organic Mix) | Acidic (pH < 4) | Generally stable, but the carboxylic acid will be protonated. | Buffer the solution if pH control is critical for the experiment. |
| Neutral (pH ~ 7) | The carboxylate form may be more susceptible to certain reactions. | Use freshly prepared buffered solutions. | |
| Basic (pH > 8) | The carboxylate form is stable; however, strong bases can catalyze other reactions. | Avoid strongly basic conditions unless required by the protocol. | |
| Atmosphere | Air (Oxygen) | Prone to oxidation. | Purge solutions with inert gas (N₂ or Ar) and use sealed vials. |
| Inert (Nitrogen/Argon) | Significantly improved stability against oxidation. | Recommended for long-term storage of solutions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC or GC method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient Example: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- 1. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. chemscene.com [chemscene.com]
- 4. scribd.com [scribd.com]
- 5. Studies on the formation and degradation of unsaturated fatty acid hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E)-8-Methyl-6-nonenoic Acid
Welcome to the technical support center for the synthesis of (E)-8-Methyl-6-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key capsaicin (B1668287) precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurity of concern is the geometric isomer, (Z)-8-Methyl-6-nonenoic acid. Depending on the synthetic route, its presence can be significant. Other potential impurities include byproducts from the specific reaction used, such as triphenylphosphine (B44618) oxide (TPPO) from a Wittig reaction, or unreacted starting materials like isobutyraldehyde (B47883) and the organophosphorus or organosulfur reagents.
Q2: My synthesis produced a high percentage of the (Z)-isomer. How can I obtain the desired (E)-isomer?
A2: A common strategy is to isomerize the (Z)-isomer to the more stable (E)-isomer. One reported method involves treating the mixture of isomers with nitrous acid, generated in situ from sodium nitrite (B80452) (NaNO₂), which facilitates the conversion to the desired (E)-isomer.[1] Alternatively, optimizing the stereoselectivity of the synthesis itself is recommended. For instance, the Julia-Kocienski olefination is known for its high (E)-selectivity.
Q3: I used a Wittig reaction and now have triphenylphosphine oxide (TPPO) that is difficult to remove. What are the best purification methods?
A3: TPPO is a common and often troublesome byproduct of the Wittig reaction. Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, such as a pentane/ether mixture.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Treating the reaction mixture with salts like calcium bromide (CaBr₂), magnesium chloride (MgCl₂), or zinc chloride (ZnCl₂) in solvents like THF or toluene (B28343) can precipitate the TPPO complex, which can then be removed by filtration.
-
Chromatography: While effective, column chromatography can be tedious for large-scale reactions. It is a reliable method for removing TPPO if other methods fail.
Q4: Can I improve the (E)-selectivity of my Wittig reaction to avoid the isomerization step?
A4: Yes, the stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (stabilized ylides) generally favor the formation of (E)-alkenes.
-
Schlosser Modification: For non-stabilized ylides, which typically favor the (Z)-alkene, the Schlosser modification can be employed. This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate to the more stable threo-isomer, which then collapses to the (E)-alkene.[2]
Q5: What are the potential side reactions in a Julia-Kocienski olefination for this synthesis?
A5: The Julia-Kocienski olefination generally provides good (E)-selectivity. However, a potential side reaction is the self-condensation of the sulfone reagent. To minimize this, it is often recommended to perform the reaction under "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone. The choice of the heteroaryl sulfone (e.g., benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT)) and the reaction conditions (base, solvent) can also influence the yield and stereoselectivity.
Troubleshooting Guides
Problem 1: Low E/Z ratio in the final product.
| Potential Cause | Troubleshooting Step |
| Use of a non-stabilized Wittig ylide under standard conditions. | Employ the Schlosser modification of the Wittig reaction. Alternatively, proceed with the synthesis and perform a post-synthesis Z to E isomerization. |
| Suboptimal conditions for the Julia-Kocienski olefination. | Screen different bases (e.g., KHMDS, NaHMDS), solvents (e.g., THF, DME), and temperatures to optimize for (E)-selectivity. The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provides high (E)-selectivity. |
| Incomplete isomerization from Z to E. | Increase the reaction time or adjust the stoichiometry of the reagents used for isomerization (e.g., nitrous acid). Monitor the reaction progress by GC-MS or NMR to determine the optimal reaction time. |
Problem 2: Presence of significant amounts of triphenylphosphine oxide (TPPO) after workup of a Wittig reaction.
| Potential Cause | Troubleshooting Step |
| High polarity of TPPO makes it co-elute with the product during chromatography. | Utilize a precipitation method. Dissolve the crude product in a suitable solvent (e.g., THF, toluene) and add a metal salt such as CaBr₂ or MgCl₂ to precipitate the TPPO complex. Filter off the solid complex. |
| Inefficient crystallization of TPPO. | Try different solvent systems for crystallization. A mixture of a non-polar solvent (like hexane (B92381) or pentane) and a slightly more polar solvent (like diethyl ether) can be effective. |
Problem 3: Low yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Impure starting materials. | Ensure the purity of isobutyraldehyde and the halo-acid or sulfone starting materials. Isobutyraldehyde can oxidize to isobutyric acid on storage. |
| Self-condensation of the sulfone in a Julia-Kocienski olefination. | Employ Barbier-like conditions by adding the base to a mixture of the aldehyde and sulfone. |
| Decomposition of the ylide in a Wittig reaction. | Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) during the formation and reaction of the Wittig ylide, especially when using strong bases like n-butyllithium. |
Experimental Protocols
Protocol 1: Synthesis of (5-carboxypentyl)triphenylphosphonium bromide (Wittig Salt)
This protocol describes the synthesis of the necessary phosphonium (B103445) salt for the Wittig reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid and a slight molar excess (1.05 equivalents) of triphenylphosphine in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours.
-
Isolation: Cool the reaction mixture to room temperature. The phosphonium salt may precipitate out. If not, induce precipitation by scratching the inside of the flask or by adding a non-polar solvent like diethyl ether.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Z to E Isomerization of 8-Methyl-6-nonenoic acid
This protocol outlines a general procedure for the isomerization of a mixture of (Z)- and this compound to favor the (E)-isomer.
-
Reaction Setup: Dissolve the mixture of 8-Methyl-6-nonenoic acid isomers in a suitable solvent (e.g., an ethereal or hydrocarbon solvent).
-
Generation of Nitrous Acid: In a separate vessel, prepare an aqueous solution of sodium nitrite (NaNO₂).
-
Isomerization: Cool the solution of the fatty acid to 0-5 °C. Slowly add the aqueous sodium nitrite solution, followed by the dropwise addition of a mineral acid (e.g., HCl) with vigorous stirring. The nitrous acid is generated in situ.
-
Monitoring: Monitor the progress of the isomerization by taking aliquots and analyzing them by GC-MS or ¹H NMR to determine the E/Z ratio.
-
Workup: Once the desired E/Z ratio is achieved, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any excess nitrous acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: Wittig synthesis pathway for this compound.
References
Optimizing reaction conditions for (E)-8-Methyl-6-nonenoic acid esterification
Welcome to the technical support center for the esterification of (E)-8-Methyl-6-nonenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and well-established method for esterifying carboxylic acids like this compound is the Fischer-Speier esterification.[1][2][3] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3][4] To achieve high yields, the equilibrium of this reversible reaction is typically shifted towards the product by using a large excess of the alcohol or by removing the water byproduct as it forms.[1][3][5]
Q2: Are there alternative catalysts for this esterification, and why might they be used?
A2: Yes, several alternative catalysts can be used. Boron trifluoride (BF₃) is often a more efficient catalyst than sulfuric acid for the esterification of various carboxylic acids, including branched and unsaturated ones.[6] Heterogeneous acid catalysts, such as acid-activated clays (B1170129) (e.g., montmorillonites) or zeolites, offer advantages like easier separation from the reaction mixture, reduced corrosiveness, and potential for reuse.[7][8][9] For milder reaction conditions and high selectivity, enzymatic catalysis using lipases is an excellent green alternative, which can minimize side reactions.[10]
Q3: What are the potential side reactions to be aware of during the esterification of this compound?
A3: The primary concerns with this substrate are related to its unsaturated and branched structure. Under strong acidic conditions and heat, there is a risk of:
-
Double bond migration: The double bond at the 6-position could potentially migrate along the carbon chain.[11]
-
Cis-trans isomerization: Although the starting material is the (E)-isomer, some conversion to the (Z)-isomer can occur.
-
Lactone formation: If the double bond were to migrate to the 4 or 5-position, intramolecular cyclization could lead to the formation of a lactone.[11]
-
Dehydration and polymerization: Under very harsh conditions, side reactions involving the double bond could lead to undesired byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the ester product. GC is particularly effective for quantifying the conversion to the methyl ester (FAME).
Q5: What is the best way to purify the final ester product?
A5: After the reaction is complete, the typical workup involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), followed by extraction of the ester into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. For higher purity, the crude ester can be further purified by column chromatography or distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Presence of water in reactants or glassware. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Equilibrium not sufficiently shifted towards products. | 1. Use fresh, anhydrous catalyst. Consider a stronger catalyst like BF₃-methanol complex. 2. Ensure all glassware is oven-dried and use anhydrous alcohol and solvent. 3. Increase the reaction temperature, typically to the reflux temperature of the alcohol. 4. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. 5. Use a large excess of the alcohol (it can often be used as the solvent) or actively remove water using a Dean-Stark apparatus or molecular sieves.[1][5] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, or reaction time is too long. 2. Acid catalyst is too strong or concentrated, causing side reactions (e.g., double bond migration, polymerization).[11] | 1. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Use a milder catalyst (e.g., a solid acid catalyst like Amberlyst-15, or an enzymatic catalyst).[7][10] Reduce the concentration of the strong acid catalyst. |
| Product is Contaminated with Starting Carboxylic Acid | 1. Incomplete reaction. 2. Inefficient workup to remove the acidic starting material. | 1. See "Low or No Product Formation" above. 2. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to ensure all unreacted carboxylic acid is converted to its water-soluble salt and removed. Check the pH of the aqueous layer to ensure it is basic. |
| Difficulty Isolating the Product | 1. Formation of an emulsion during workup. 2. Product is volatile and lost during solvent removal. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a low-boiling point ester. |
| Isomerization of the Double Bond | 1. Harsh reaction conditions (high temperature, strong acid). | 1. Employ milder reaction conditions. Consider using an enzymatic catalyst which is highly selective and operates at lower temperatures.[10] Alternatively, use a solid acid catalyst which may offer better selectivity.[7][9] |
Experimental Protocols
Protocol 1: General Fischer Esterification using Sulfuric Acid
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the desired anhydrous alcohol (e.g., methanol (B129727), 20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Further Purification (Optional): Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Esterification using Boron Trifluoride-Methanol Complex
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: Add boron trifluoride-methanol complex (BF₃·MeOH, 1.2-1.5 eq) to the solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction's completion by TLC or GC.
-
Workup: Cool the mixture and carefully add it to a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic extracts, wash successively with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent in vacuo to yield the methyl ester.
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | Reflux in excess alcohol, 2-6 h | Inexpensive, readily available | Harsh conditions, potential for side reactions, difficult to remove |
| p-TsOH | Reflux in toluene (B28343) with Dean-Stark trap | Solid, easier to handle than H₂SO₄ | Can still promote side reactions |
| BF₃·MeOH | Reflux in methanol, 1-3 h | Often more efficient and faster than H₂SO₄[6] | Corrosive, moisture-sensitive |
| Solid Acids | Higher temperatures (150°C), 4-8 h | Reusable, non-corrosive, easy to separate[9] | Can be less active, requiring higher temperatures or longer times |
| Lipases | Mild temperatures (e.g., 60°C), 4-24 h | High selectivity, mild conditions, environmentally friendly[10] | More expensive, slower reaction times |
Visualizations
Experimental Workflow for Fischer Esterification
Caption: General experimental workflow for the Fischer esterification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in the esterification reaction.
References
- 1. US8173825B2 - Method of making fatty acid ester derivatives - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. Relative efficiency of free fatty acid butyl esterification choice of catalyst and derivatisation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic synthesis of branched chain fatty acid-enriched structured triacylglycerols via esterification with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Quantification of (E)-8-Methyl-6-nonenoic Acid by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (E)-8-Methyl-6-nonenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the GC system (liner, column) interacting with the acidic nature of the analyte. | - Use a deactivated inlet liner. - Regularly trim the first few centimeters of the GC column. - Ensure proper and complete derivatization to reduce analyte polarity.[1] |
| Column contamination from previous injections. | - Bake out the column at a high temperature (within its limit) to remove contaminants. - If tailing persists, replace the column. | |
| Inappropriate column polarity. | - For fatty acid methyl esters (FAMEs), a mid-to-high polarity column (e.g., cyanopropyl-based) is often suitable for good separation and peak shape. | |
| Low or No Signal | Incomplete derivatization. | - Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Boron trifluoride in methanol (B129727) (BF3-methanol) and silylation reagents like BSTFA are common choices.[1][2] - Ensure the sample is dry before adding the derivatization reagent, as water can inhibit the reaction. |
| Analyte degradation in the injector. | - Optimize the injector temperature. A temperature that is too high can cause degradation of unsaturated fatty acids. | |
| Leaks in the GC-MS system. | - Perform a leak check of the system, paying close attention to the injector septum, ferrules, and column connections. | |
| Poor Reproducibility | Inconsistent sample preparation. | - Use a precise and consistent method for sample extraction and derivatization. - Employ an internal standard, preferably a stable isotope-labeled analog of the analyte, to correct for variations in sample preparation and injection volume.[3] |
| Variable injection volume. | - Ensure the autosampler syringe is functioning correctly and is free of air bubbles. - Check the syringe for any blockage or damage. | |
| Carryover from previous injections. | - Run a solvent blank between samples to check for carryover. - Implement a thorough syringe and needle wash protocol between injections. | |
| Inaccurate Quantification | Non-linearity of the calibration curve. | - Prepare a multi-point calibration curve spanning the expected concentration range of the analyte. - Ensure the detector is not saturated at high concentrations. |
| Matrix effects from complex samples. | - Use matrix-matched calibration standards to compensate for matrix-induced signal enhancement or suppression. - A stable isotope-labeled internal standard is highly recommended to mitigate matrix effects.[3] | |
| Incorrect integration of peaks. | - Manually review and adjust the integration parameters for each peak to ensure consistency. | |
| Ghost Peaks | Contamination of the syringe, solvent, or GC system. | - Run a blank solvent injection to identify the source of contamination. - Replace the solvent and clean the syringe. - Check for septum bleed by running a blank with no injection. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?
A1: this compound is a carboxylic acid, which is a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic performance, including severe peak tailing and low sensitivity, due to interactions with the stationary phase. Derivatization, typically to its methyl ester (FAME), increases the volatility and reduces the polarity of the analyte, making it suitable for GC analysis.[1]
Q2: What is the most common derivatization method for this compound?
A2: A widely used and effective method is esterification using boron trifluoride in methanol (BF3-methanol). This reagent efficiently converts carboxylic acids to their corresponding fatty acid methyl esters (FAMEs). Another common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.
Q3: How can I improve the accuracy of my quantification?
A3: The use of an internal standard is crucial for accurate quantification. The ideal internal standard is a stable isotope-labeled version of this compound (e.g., deuterated). If a labeled standard is unavailable, a structurally similar fatty acid with a different retention time that is not present in the sample can be used. This helps to correct for variability in extraction, derivatization, and injection.[3]
Q4: What type of GC column is best suited for the analysis of this compound methyl ester?
A4: A mid- to high-polarity capillary column is generally recommended for the separation of FAMEs. Columns with a cyanopropyl stationary phase are often used as they provide good resolution of fatty acid isomers, including positional and geometric isomers.
Q5: What are the key mass spectral fragments for identifying the methyl ester of this compound?
A5: While a reference spectrum should be used for definitive identification, fatty acid methyl esters typically show a characteristic fragment at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group. Other significant fragments will depend on the branching and position of the double bond.
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) using BF3-Methanol
-
Sample Preparation: Ensure the sample containing this compound is free of water. If necessary, dry the sample under a stream of nitrogen.
-
Esterification: Add 1-2 mL of 14% BF3-methanol solution to the dried sample.
-
Heating: Cap the vial tightly and heat at 60-100°C for 5-10 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the analysis of this compound methyl ester to illustrate expected performance. Actual results may vary depending on the specific matrix and instrumentation.
Table 1: Hypothetical Calibration Data
| Concentration (µg/mL) | Peak Area |
| 0.1 | 15,000 |
| 0.5 | 78,000 |
| 1.0 | 155,000 |
| 5.0 | 760,000 |
| 10.0 | 1,520,000 |
| R² | 0.999 |
Table 2: Hypothetical Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (%) | 92 ± 5% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting common GC-MS issues.
References
- 1. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (E)-8-Methyl-6-nonenoic Acid
Welcome to the technical support center for the analysis of (E)-8-Methyl-6-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential artifact formation during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the GC analysis of this compound?
A1: The most prevalent artifacts are related to the isomerization of the double bond and issues arising from the derivatization process. Specifically, you may encounter:
-
cis-isomer formation: The trans double bond in this compound can isomerize to the cis configuration (Z-isomer) under certain conditions, particularly at elevated temperatures in the GC inlet or column.[1]
-
Incomplete derivatization: If derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is incomplete, you will see broad, tailing peaks for the underivatized acid and inaccurate quantification.[2][3]
-
Derivatization agent artifacts: The derivatization reagents themselves or their byproducts can sometimes introduce extraneous peaks into the chromatogram.[4][5]
Q2: How can I prevent thermal isomerization of this compound during GC analysis?
A2: To minimize heat-induced isomerization, consider the following:
-
Lower the injector temperature: Use the lowest practical injector temperature that still ensures efficient volatilization of your derivatized analyte.
-
Use a programmable temperature vaporizer (PTV) inlet: A PTV inlet allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.
-
Optimize the GC oven temperature program: Avoid excessively high initial oven temperatures and prolonged run times at elevated temperatures.[1]
Q3: What is the recommended derivatization method for this compound for GC analysis?
A3: The most common and generally effective method is conversion to its fatty acid methyl ester (FAME).[6][7] This is typically achieved by reaction with a methylating agent such as BF₃-methanol, diazomethane, or by using trimethylsilylation reagents like BSTFA.[2][3][8] The choice of reagent can depend on the sample matrix and the presence of other functional groups.
Q4: My chromatogram shows a peak for the Z-isomer of 8-Methyl-6-nonenoic acid. Is this always an artifact?
A4: Not necessarily. While it can be an artifact of the analysis, it is also possible that the original sample contains the Z-isomer as an impurity. Some commercial standards of this compound are sold as a mixture of E and Z isomers.[9] To confirm the source, you can try analyzing the same sample using a "cooler" analytical technique, such as HPLC with a lower column temperature, or by modifying your GC conditions to be milder as described in Q2.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for the Analyte
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | 1. Ensure the derivatization reagent is fresh and not expired. 2. Optimize the reaction time and temperature for derivatization. 3. Ensure the sample is dry, as water can interfere with some derivatization reactions. |
| Active Sites in the GC System | 1. Deactivate the GC inlet liner with a silylating agent. 2. Use a high-quality, inert GC column. 3. Trim the first few centimeters of the column to remove any accumulated non-volatile residues. |
| Co-elution with an Interfering Compound | 1. Modify the GC oven temperature program to improve separation. 2. Consider using a different polarity GC column. |
Issue 2: Presence of an Unexpected Peak Corresponding to the Z-isomer
| Possible Cause | Troubleshooting Step |
| Thermal Isomerization in the GC Inlet | 1. Lower the injector temperature in 10-20°C increments. 2. If available, use a PTV inlet with a cool injection. |
| Isomerization on the GC Column | 1. Lower the maximum oven temperature of your GC method. 2. Ensure your column is not old or degraded, as this can create active sites that promote isomerization. |
| Z-isomer Present in the Original Sample | 1. Analyze a certified reference standard of this compound under the same conditions to see if the Z-isomer peak is also present. 2. If possible, analyze the sample by HPLC-UV or HPLC-MS, which are generally gentler techniques. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF₃-Methanol
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample containing this compound into a screw-cap vial.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF₃) in methanol (B129727) to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of saturated sodium bicarbonate solution to the vial.
-
Separation: Vortex the mixture for 1 minute and allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAME, to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.
-
Analysis: The dried hexane extract is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of 8-Methyl-6-nonenoic Acid Methyl Ester
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A polar capillary column such as a BPX-70 or CP-Sil 88 is recommended for good separation of fatty acid methyl esters and their isomers.[6]
-
Inlet: Split/splitless injector at 220°C (or optimized lower temperature).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: A workflow diagram for troubleshooting artifact formation during the analysis of this compound.
Caption: A diagram illustrating the derivatization of this compound for GC analysis.
References
- 1. Thermally induced isomerization of linoleic acid and α‐linolenic acid in Rosa roxburghii Tratt seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing HPLC Resolution of (E)-8-Methyl-6-nonenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving high-resolution separation of (E)-8-Methyl-6-nonenoic acid enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution between the enantiomers of this compound?
A1: Poor enantiomeric resolution in chiral HPLC is often attributable to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not offer adequate stereoselectivity for this compound. Polysaccharide-based columns are often a good starting point for chiral separations.[1][2]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and nature of additives, are critical for achieving separation.[1][2]
-
Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate, with lower flow rates sometimes enhancing resolution.[1]
-
Inadequate Temperature Control: Temperature significantly influences the interactions between the analyte and the CSP, thereby affecting resolution.[1][3]
Q2: Should I derivatize this compound before HPLC analysis?
A2: Derivatization of carboxylic acids like this compound can be beneficial, especially to improve detection sensitivity and potentially enhance chiral recognition.[4][5] By reacting the carboxylic acid group with a fluorescent tagging reagent, you can achieve lower limits of detection.[4] If you are using a chiral derivatizing agent, it will form diastereomers that can be separated on a standard achiral column (e.g., C18).[6][7]
Q3: How does temperature impact the chiral separation of acidic compounds?
A3: Temperature has a complex and sometimes unpredictable effect on chiral separations.[3][8] While lower temperatures often improve resolution, this is not always the case.[9][10] It is a valuable parameter to screen, as both increasing and decreasing the temperature can lead to improved separation by altering the thermodynamics of the analyte-CSP interaction.[1][11] A column oven is essential to maintain a stable and consistent temperature for reproducible results.[1]
Q4: Why am I observing peak tailing with my fatty acid analysis?
A4: Peak tailing in the analysis of fatty acids can be caused by:
-
Secondary Interactions: The carboxylic acid group can interact with active sites on the column, such as residual silanols.[12] Using an acidic additive in the mobile phase can help to suppress the ionization of the fatty acid and reduce these interactions.[12][13]
-
Column Contamination: The accumulation of sample matrix components can create active sites. Flushing the column with a strong solvent may resolve this issue.[12][14]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[12]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
If you are observing a single peak or two poorly resolved peaks for the enantiomers of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor chiral resolution.
Detailed Steps:
-
Evaluate Chiral Stationary Phase (CSP): The initial choice of CSP is critical. If you are not seeing any separation, the CSP may not be suitable for this analyte. Consider screening different types of polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).[2]
-
Optimize Mobile Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.[2]
-
Incorporate Additives: For acidic compounds like this compound, adding a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly improve peak shape and resolution by suppressing ionization.[13][15]
-
Vary Column Temperature: Use a column oven to systematically investigate the effect of temperature on the separation. Test temperatures both above and below ambient (e.g., 10°C, 25°C, 40°C).[1]
-
Adjust Flow Rate: Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[1]
-
Consider Derivatization: If direct separation is challenging, consider derivatizing the carboxylic acid with a chiral fluorescent reagent. This creates diastereomers that can be separated on a standard achiral reversed-phase column.[6][7]
Issue 2: Peak Tailing
Use the following decision tree to diagnose and resolve peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Data Presentation
Table 1: Mobile Phase Composition Effects on Resolution
The following table summarizes the typical effects of mobile phase modifications on the resolution of chiral carboxylic acids on a polysaccharide-based CSP.
| Mobile Phase Composition (Hexane:Isopropanol) | Acidic Additive (0.1% TFA) | Resolution (Rs) | Observations |
| 95:5 | No | 0.8 | Poor resolution, significant peak tailing. |
| 95:5 | Yes | 1.6 | Improved resolution and peak shape. |
| 90:10 | No | 1.1 | Better resolution than 95:5 but still tailing. |
| 90:10 | Yes | 2.1 | Good baseline resolution and symmetrical peaks. |
| 80:20 | Yes | 1.8 | Decreased retention time, slightly lower resolution. |
Table 2: Influence of Temperature and Flow Rate on Enantiomeric Separation
This table illustrates the potential impact of temperature and flow rate on chiral resolution.
| Temperature (°C) | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| 25 | 1.0 | 10.2, 11.5 | 2.1 |
| 40 | 1.0 | 8.5, 9.5 | 1.9 |
| 15 | 1.0 | 15.3, 17.1 | 2.4 |
| 15 | 0.7 | 21.9, 24.4 | 2.6 |
| 15 | 0.5 | 30.6, 34.2 | 2.7 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for the direct separation of this compound enantiomers.
1. Materials:
-
This compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., Chiralpak IA or similar amylose-based CSP)
2. Initial Screening Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:IPA (90:10 v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
3. Optimization Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 column volumes.[13]
-
Inject the sample and evaluate the chromatogram for resolution.
-
If resolution is poor (Rs < 1.5), adjust the mobile phase composition. Decrease the percentage of IPA (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.
-
Once a promising mobile phase is identified, optimize the temperature. Analyze the sample at different temperatures (e.g., 15°C and 40°C) to determine the effect on selectivity.[3]
-
Finally, optimize the flow rate. If necessary, reduce the flow rate (e.g., to 0.7 or 0.5 mL/min) to further enhance resolution.[1]
Protocol 2: Derivatization of this compound for HPLC Analysis
This protocol describes a general procedure for the derivatization of this compound with 4-Bromomethyl-6,7-dimethoxycoumarin for enhanced fluorescence detection.[4]
1. Materials:
-
This compound sample
-
4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)
-
Acetone (anhydrous)
-
18-crown-6 (B118740) ether
-
Potassium carbonate (anhydrous)
2. Derivatization Procedure:
-
Dissolve the this compound sample in acetone.
-
Add a molar excess of 4-Br-Mmc solution in acetone.
-
Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.[4]
-
Heat the mixture at 60-80°C for 30-60 minutes.[4]
-
After cooling to room temperature, centrifuge the mixture to remove the potassium carbonate.
-
The resulting supernatant containing the fluorescently labeled fatty acid can be injected directly into the HPLC system.[4]
3. HPLC Conditions for Derivatized Acid:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: Fluorescence detector (Excitation/Emission wavelengths specific to the coumarin (B35378) tag)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Preventing degradation of (E)-8-Methyl-6-nonenoic acid during storage
Welcome to the technical support center for (E)-8-Methyl-6-nonenoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the stability and integrity of your samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of degradation for this compound, an unsaturated fatty acid, is oxidation . The double bond in its structure is susceptible to attack by oxygen, leading to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. Other potential, though less common, causes of degradation include hydrolysis of the carboxylic acid group, particularly under non-neutral pH conditions, and exposure to light and high temperatures , which can accelerate oxidative processes.
Q2: My sample of this compound has a rancid odor. What does this indicate?
A2: A rancid odor is a strong indicator of oxidative degradation. This smell is typically caused by the formation of volatile secondary oxidation products, such as aldehydes and ketones. If you detect a rancid odor, it is likely that your sample has been compromised and may not be suitable for use in sensitive experiments.
Q3: I observed a change in the color of my this compound sample, from a light yellow liquid to a darker shade. What could be the reason?
A3: A change in color, particularly darkening, can also be a sign of degradation. This may be due to the formation of polymeric materials or other chromophoric compounds resulting from advanced oxidation or other degradation pathways.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound?
A4: Yes, repeated freeze-thaw cycles can potentially impact the stability of this compound. Each cycle can introduce atmospheric oxygen into the sample, and the phase transitions can accelerate chemical reactions. It is recommended to aliquot the sample into smaller, single-use vials upon receipt to minimize the number of freeze-thaw cycles.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound leading to reduced purity and the presence of interfering byproducts. | 1. Verify the integrity of your stored sample using the analytical protocols outlined below. 2. If degradation is confirmed, discard the compromised stock and use a fresh, properly stored sample. 3. Review your storage and handling procedures to prevent future degradation. |
| Precipitate formation in the sample | This could be due to polymerization resulting from extensive oxidation or potential contamination. | 1. Do not use the sample. 2. Contact the supplier for a replacement. 3. Review storage conditions to ensure they are optimal. |
| Inconsistent results between different aliquots | Inconsistent storage conditions or handling of different aliquots. | 1. Ensure all aliquots are stored under identical, optimal conditions. 2. Standardize handling procedures for all users. 3. Perform a quality control check on a representative aliquot before starting a new set of experiments. |
Storage Conditions and Stability Data
Proper storage is critical for maintaining the quality of this compound. The following table summarizes recommended storage conditions and expected stability.
| Parameter | Recommended Condition | Rationale | Expected Stability |
| Temperature | -20°C or lower | Significantly slows down the rate of oxidative and hydrolytic reactions. | At least 2-4 years when properly stored.[1][2] |
| +4°C | Acceptable for short-term storage (a few days). | Reduced stability compared to -20°C. | |
| Room Temperature | Not recommended for storage. | Prone to rapid degradation. | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, the primary driver of oxidative degradation. | Significantly extends shelf-life compared to storage in air. |
| Air | Not ideal; increases the risk of oxidation. | Shorter shelf-life. | |
| Light Exposure | Store in the dark (amber vials) | Light can act as a catalyst for photo-oxidation. | Protection from light is crucial for long-term stability.[1] |
| Exposure to light | Accelerates degradation. | Reduced stability. | |
| Moisture | Store in a dry environment | Moisture can contribute to hydrolysis of the carboxylic acid.[1] | Protection from moisture helps prevent hydrolysis. |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Assessment of Oxidative Stability by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify degradation products of this compound resulting from oxidation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to accelerated degradation conditions (e.g., exposure to air at 40°C for several days).
-
Prepare a control sample stored under optimal conditions (-20°C, inert atmosphere).
-
-
Derivatization (for improved GC analysis):
-
To a known volume of the sample, add a methylating agent (e.g., methanolic HCl or BF3-methanol).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its fatty acid methyl ester (FAME).
-
After cooling, extract the FAME with a non-polar solvent like hexane.
-
Dry the extract over anhydrous sodium sulfate (B86663) and concentrate under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., a polar-phase column like a wax column or a mid-polar phase column).
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Oven Program: Start with an initial oven temperature of around 50°C, hold for a few minutes, then ramp the temperature up to around 250°C at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify new peaks in the stressed samples, which represent degradation products. Use the MS library to identify these compounds (e.g., shorter-chain aldehydes, ketones, or further oxidation products).
-
Protocol 2: Accelerated Stability Testing using the Rancimat Method
Objective: To determine the oxidative stability (induction period) of this compound under accelerated conditions.
Methodology:
-
Instrument Setup:
-
Sample Preparation:
-
Weigh a precise amount of this compound (typically 2-5 g) directly into the reaction vessel.[3]
-
If testing the effect of antioxidants, add the antioxidant to the sample at the desired concentration and mix thoroughly.
-
-
Analysis:
-
Place the reaction vessel in the heating block and start the measurement.
-
The instrument will pass a continuous stream of air through the sample.
-
Volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period.
-
-
Data Analysis:
-
The induction period (in hours) is the time from the start of the test until the rapid increase in conductivity.
-
A longer induction period indicates higher oxidative stability.
-
This method is useful for comparing the stability of different batches or the effectiveness of different antioxidants.
-
Visual Diagrams
Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow
The diagram below outlines the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for stability assessment.
References
Common pitfalls in the synthesis of capsaicin analogs from (E)-8-Methyl-6-nonenoic acid
Welcome to the technical support center for the synthesis of capsaicin (B1668287) analogs from (E)-8-Methyl-6-nonenoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?
A1: Low yield in the amidation reaction between this compound and vanillylamine (B75263) is a common issue. The primary causes can be broken down into three areas: inefficient carboxylic acid activation, unwanted side reactions, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable and forms a stable salt.[1] Ensure your activating agent is pure and the reaction is performed under anhydrous conditions.
-
Acyl Chloride Method: If using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reagent is fresh. Carry out the reaction in an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the highly reactive acyl chloride intermediate.
-
Coupling Agents (EDCI, DCC, etc.): These reagents are sensitive to moisture. Use anhydrous solvents and handle the reagents quickly. For sterically hindered couplings, consider more potent activators like HATU or PyBOP.
-
-
Side Reactions: The phenolic hydroxyl group (-OH) on the vanillylamine ring can compete with the amine group, leading to O-acylation and the formation of ester byproducts.[2]
-
Protect the Phenolic Hydroxyl: Consider protecting the -OH group before the coupling reaction, especially when using carbodiimide (B86325) reagents like DCC.[2] A common strategy is to use a silyl (B83357) protecting group (e.g., TBDMS), which can be removed post-coupling.[3]
-
Choice of Method: The Schotten-Baumann reaction condition, using a biphasic system (e.g., water/chloroform), can be highly efficient and minimize side reactions by quickly consuming the acyl chloride.[4][5]
-
-
Suboptimal Conditions: Ensure the reaction temperature and time are optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion.
Below is a decision tree to help troubleshoot low yields.
Caption: Troubleshooting flowchart for low yield synthesis.
Q2: I am having trouble purifying my final capsaicin analog. What are the best practices?
A2: Purification can be challenging due to the similar polarities of the final product and potential byproducts (like the O-acylated ester).
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Use silica (B1680970) gel for standard purification. For closely-related impurities, consider using a high-resolution silica or reverse-phase silica (C18).[2]
-
Mobile Phase: A gradient elution of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
-
TLC Monitoring: Use TLC to guide your mobile phase selection and to track the separation during chromatography. A good solvent system will show clear separation between your product spot and impurities.
-
-
Crystallization: If your analog is a solid, crystallization can be a highly effective final purification step to achieve high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).
-
Preparative HPLC: For high-purity samples required for biological testing, reverse-phase preparative HPLC is the gold standard, though it is more resource-intensive.[3]
Q3: Do I need to protect the phenolic hydroxyl group on vanillylamine?
A3: It depends on your chosen synthetic route.
-
Protection Recommended: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC), protection is strongly recommended.[2] These reagents can activate the phenolic hydroxyl, leading to significant O-acylation byproduct formation. Silyl ethers (e.g., TBDMS) are a good choice.[3]
-
Protection Often Not Required: For the acyl chloride method, especially under Schotten-Baumann conditions, protection may not be necessary. The high reactivity of the acyl chloride towards the amine in the presence of a base often outcompetes reaction at the phenolic site.[4]
The diagram below illustrates the logic for using a protecting group.
Caption: Decision logic for using a protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating this compound for amidation?
A1: The primary goal is to convert the carboxylic acid's hydroxyl group into a better leaving group. The table below summarizes common approaches.
| Activation Method | Common Reagents | Advantages | Disadvantages |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate, drives reaction to completion, cost-effective. | Reagents are toxic and corrosive; reaction can be harsh; requires inert atmosphere.[1] |
| Carbodiimide Coupling | DCC, EDCI | Milder conditions than acyl chlorides; good for sensitive substrates. | Can require protection of other functional groups (e.g., phenols); DCC byproduct can be difficult to remove; reagents can be expensive/hazardous.[1][2] |
| Imidazole-based Activation | Carbonyldiimidazole (CDI) | Forms a stable acylimidazole intermediate; mild conditions. | Can be less reactive for hindered amines; byproduct (imidazole) must be removed.[1] |
| Enzymatic Coupling | Lipases (e.g., CALB) | Extremely mild and selective; environmentally friendly. | Slower reaction times; enzyme cost and stability can be issues; substrate scope may be limited.[6] |
Q2: What are the key differences between the (E) and (Z) isomers of 8-Methyl-6-nonenoic acid?
A2: The (E) and (Z) notation refers to the stereochemistry around the carbon-carbon double bond. Natural capsaicin contains the (E) or trans isomer.
| Property | This compound | (Z)-8-Methyl-6-nonenoic acid |
| Stereochemistry | trans configuration | cis configuration |
| Natural Occurrence | The precursor to natural capsaicin.[7] | Used in the synthesis of capsaicin analogs.[8] |
| CAS Number | 59320-77-3[9] | 31467-60-4[8] |
| Synthesis Goal | Most syntheses of capsaicin itself target this isomer to mimic the natural product.[10] | Can be used to study how the "tail" geometry affects biological activity. |
Experimental Protocols
Protocol 1: Synthesis via the Acyl Chloride Method (Schotten-Baumann Conditions)
This protocol is adapted from general procedures for efficient amidation.[4][5]
Step 1: Formation of (E)-8-Methyl-6-nonenoyl chloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Gas evolution (CO₂, CO, HCl) will be observed.
-
Once the reaction is complete (monitored by the cessation of gas), remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
Step 2: Amidation with Vanillylamine Hydrochloride
-
In a separate flask, dissolve vanillylamine hydrochloride (1.1 eq) in a 10% aqueous NaOH solution.
-
Add an equal volume of chloroform (B151607) (or DCM) to create a biphasic system.
-
Cool the mixture to 0 °C and stir vigorously.
-
Dissolve the crude (E)-8-Methyl-6-nonenoyl chloride from Step 1 in a small amount of chloroform/DCM and add it dropwise to the stirring biphasic mixture.
-
Continue vigorous stirring for 15-30 minutes at room temperature.
-
Separate the organic layer. Wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis using a Coupling Agent (EDCI/HOBt)
This protocol requires protection of the phenolic hydroxyl group first.
Step 1: Protection of Vanillylamine (This step is a prerequisite)
-
Protect the phenolic hydroxyl of vanillylamine with a suitable protecting group (e.g., TBDMSCl) following standard literature procedures.
Step 2: EDCI/HOBt Coupling
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the protected vanillylamine (1.1 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C.
-
Add EDCI (1.2 eq) portion-wise to the solution.
-
Add a tertiary amine base such as Diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography.
Step 3: Deprotection
-
Remove the protecting group (e.g., using TBAF for a TBDMS group) according to standard procedures to yield the final capsaicin analog.
-
Purify as needed.
General Synthesis Workflow
The following diagram outlines the major decision points and steps in the synthesis of capsaicin analogs.
Caption: General experimental workflow for capsaicin analog synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Capsaicin - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
Increasing the efficiency of enzymatic condensation with (E)-8-Methyl-6-nonenoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the efficiency of enzymatic condensation reactions involving (E)-8-Methyl-6-nonenoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in enzymatic condensation reactions?
A1: this compound is a branched-chain fatty acid that serves as a substrate in enzymatic condensation reactions. A notable example is in the biosynthesis of capsaicin (B1668287) and related capsaicinoids, where it is condensed with vanillylamine (B75263) by the enzyme capsaicin synthase.[1][2][3][4] This enzymatic reaction forms the amide bond that characterizes the capsaicinoid structure. The availability of 8-methyl-nonenoic acid can be a crucial factor in determining the overall yield of capsaicin.[3][4]
Q2: Which enzymes are suitable for catalyzing the condensation of this compound?
A2: For the specific synthesis of capsaicin, the key enzyme is capsaicin synthase (CS), which is an acyltransferase.[1][5] More generally, for esterification or amidation reactions involving fatty acids, lipases are a versatile class of enzymes.[6][7] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred due to their stability in organic solvents and ease of separation from the reaction mixture. The choice of enzyme may depend on the other substrate in the condensation reaction (e.g., an alcohol for esterification or an amine for amidation).
Q3: What are the key factors influencing the efficiency of the enzymatic condensation?
A3: The efficiency of enzymatic reactions is governed by several factors:
-
Temperature: Enzymes have an optimal temperature for activity. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can cause the enzyme to denature and lose activity.[8]
-
pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrates, thus influencing enzyme activity. Each enzyme has an optimal pH range.
-
Substrate Concentration: The reaction rate generally increases with higher substrate concentrations, up to a saturation point where the enzyme's active sites are all occupied.[8] High concentrations of some substrates, particularly short-chain fatty acids, can sometimes lead to substrate inhibition.[8]
-
Enzyme Concentration: A higher concentration of the enzyme will lead to a faster reaction rate, assuming the substrate is not a limiting factor.
-
Water Content: In condensation reactions, water is a byproduct. Its accumulation can shift the reaction equilibrium back towards the reactants (hydrolysis), thereby reducing the yield of the desired product.[8]
-
Solvent: The choice of solvent can impact enzyme activity and the solubility of substrates and products.
Q4: How can the removal of water be managed to improve reaction yield?
A4: To drive the equilibrium towards product formation in a condensation reaction, water should be removed. This can be achieved by:
-
Using Molecular Sieves: Adding molecular sieves to the reaction mixture can effectively adsorb the water produced.[8]
-
Applying a Vacuum: Performing the reaction under a vacuum can facilitate the removal of water as it is formed.[8]
-
Using a Solvent-Free System: In some cases, using one of the liquid substrates in excess can serve as the reaction medium, avoiding the addition of water.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Enzyme | - Verify the storage conditions and expiration date of the enzyme. - Perform an activity assay with a standard substrate to confirm enzyme functionality. - Avoid repeated freeze-thaw cycles. |
| Incorrect Reaction Conditions | - Confirm that the reaction temperature and pH are within the optimal range for the specific enzyme being used. - Ensure all necessary cofactors are present in the reaction mixture. |
| Substrate Degradation | - Check the purity and stability of this compound and the other substrate. - Store substrates under the recommended conditions. |
| Presence of Inhibitors | - Ensure the reaction buffer and substrates are free from any known enzyme inhibitors.[9] |
Problem 2: Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | - Gradually increase the reaction temperature in increments to find the optimum, without exceeding the enzyme's denaturation temperature. |
| Insufficient Enzyme Concentration | - Increase the amount of enzyme in the reaction mixture. |
| Poor Mixing | - Ensure adequate agitation or stirring to overcome mass transfer limitations, especially when using immobilized enzymes. |
| Low Substrate Concentration | - Increase the concentration of the limiting substrate. |
Problem 3: Reaction Stops Prematurely or Low Yield
| Possible Cause | Suggested Solution |
| Product Inhibition | - Consider in-situ product removal if feasible. - A fed-batch approach, where one substrate is added gradually, can sometimes mitigate this issue.[8] |
| Equilibrium Reached | - Actively remove the water byproduct using molecular sieves or a vacuum.[8] - Use an excess of one of the substrates to shift the equilibrium towards the product. |
| Enzyme Deactivation | - Check for long-term stability of the enzyme under the reaction conditions. - The presence of proteases or harsh solvents can lead to deactivation over time. |
Experimental Protocols
Representative Protocol for Lipase-Catalyzed Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a generic primary alcohol (e.g., ethanol (B145695) or butanol) using an immobilized lipase like Novozym® 435.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., hexane (B92381) or a solvent-free system)
-
Molecular sieves (3Å), activated
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, add this compound and the primary alcohol. A typical starting molar ratio would be 1:1 to 1:3 (acid to alcohol). If using a solvent, add it at this stage.
-
Water Removal: Add activated molecular sieves to the mixture (approximately 10% w/w of the substrates).
-
Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.
-
Incubation: Seal the reaction vessel and place it on a magnetic stirrer with temperature control. Set the desired temperature (e.g., 40-60°C) and stirring speed.
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the formation of the ester product and the consumption of the fatty acid.
-
Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
-
Product Isolation: The product can be purified from the reaction mixture by distillation or column chromatography.
Data Presentation
Table 1: Hypothetical Data on the Effect of Reaction Parameters on Ester Yield
The following table illustrates the expected impact of varying reaction conditions on the yield of an ester from this compound, based on general principles of enzymatic esterification.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 30°C | 50°C | 70°C | Yield is expected to increase from A to B, but may decrease at C if the temperature leads to enzyme denaturation. |
| Enzyme Load (% w/w) | 2% | 5% | 10% | Higher enzyme loading (B and C) should increase the initial reaction rate and potentially the final yield, assuming the substrate is not limiting. |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:3 | Increasing the alcohol concentration (B and C) can shift the equilibrium to favor higher product yield. |
| Water Removal | None | Molecular Sieves | Vacuum | The presence of water removal methods (B and C) is expected to significantly increase the final product yield compared to no water removal (A). |
Visualizations
Diagram 1: General Workflow for Enzymatic Condensation
References
- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 2. Capsaicin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
Refinement of analytical protocols for (E)-8-Methyl-6-nonenoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of (E)-8-Methyl-6-nonenoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a medium-chain fatty acid that serves as a crucial intermediate in the biosynthesis of capsaicin, the compound responsible for the pungency of chili peppers.[1][2] Its accurate quantification is vital for understanding the biochemical pathways of capsaicinoids and for quality control in products derived from Capsicum species.
Q2: What are the primary analytical methods for this compound?
A2: The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is widely used, often requiring a derivatization step to convert the fatty acid into a more volatile ester, such as a fatty acid methyl ester (FAME). HPLC can also be used for the analysis of the underivatized acid.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is a critical step before GC-MS analysis to improve the volatility and thermal stability of this compound. This process converts the polar carboxylic acid group into a less polar ester, which results in better peak shape, reduced tailing, and improved separation on the GC column.
Q4: What are the recommended storage conditions for this compound and its derivatives?
A4: this compound should be stored at -20°C to ensure its stability for at least two years.[1] It is also advised to protect it from light and moisture.[1] The FAME derivative is also best stored at low temperatures in a non-polar solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or low signal | Incomplete derivatization. | Optimize the derivatization reaction time and temperature. Ensure the use of fresh derivatizing agents and anhydrous conditions. |
| Sample degradation. | Ensure proper storage of the sample and avoid excessive heat during sample preparation. | |
| Incorrect GC-MS parameters. | Verify the injection temperature, column temperature program, and mass spectrometer settings. | |
| Peak tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Consider silylating the liner. |
| Non-volatile residues in the sample. | Improve sample cleanup procedures, for example, by using Solid Phase Extraction (SPE). | |
| Column degradation. | Condition the column according to the manufacturer's instructions or replace it if necessary. | |
| Ghost peaks | Contamination of the syringe, inlet, or column. | Clean the syringe with an appropriate solvent. Bake out the inlet and column at a high temperature. |
| Carryover from a previous injection. | Inject a solvent blank between samples to check for carryover. | |
| Co-elution with other compounds | Inadequate chromatographic separation. | Optimize the GC temperature program to improve the separation of the target analyte from interfering compounds. |
| Matrix interference. | Employ a more selective sample extraction and cleanup method. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (broadening or splitting) | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent ratio to improve peak symmetry. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Fluctuating retention times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Baseline noise or drift | Contaminated mobile phase or detector. | Use HPLC-grade solvents and filter the mobile phase. Clean the detector cell. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump to remove any air bubbles. |
Experimental Protocols
Protocol 1: Extraction of this compound from Capsicum Tissue
This protocol is adapted from methods for extracting capsaicinoids and their precursors.
Materials:
-
Fresh or dried Capsicum tissue
-
Mortar and pestle or homogenizer
-
Solid Phase Extraction (SPE) C18 cartridges
-
Water
-
0.1% Acetic acid in methanol
Procedure:
-
Weigh approximately 10 g of finely chopped Capsicum tissue.
-
Homogenize the tissue with 30 mL of acetonitrile for 20 minutes.
-
Filter the mixture to remove solid plant material.
-
Condition a C18 SPE cartridge by passing 2 column volumes each of methanol and then water.
-
Load 10 mL of the acetonitrile extract onto the SPE cartridge.
-
Wash the cartridge with 2 column volumes of water to remove polar impurities.
-
Elute the this compound with 4 mL of methanol, followed by 1 mL of methanol containing 1% acetic acid.[3]
-
The eluate can then be concentrated and reconstituted in a suitable solvent for GC-MS or HPLC analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol uses Boron Trifluoride (BF3)-Methanol for esterification.
Materials:
-
Dried extract containing this compound
-
BF3-Methanol reagent (12-14%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the dried extract in a screw-capped glass tube.
-
Add 2 mL of BF3-Methanol reagent.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane, then vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAME to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
Table 1: GC-MS Parameters for the Analysis of this compound Methyl Ester
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Expected Mass Spectrum Fragments for this compound and its Methyl Ester
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 170 | 155, 127, 113, 99, 85, 71, 57, 43 |
| This compound methyl ester | 184 | 169, 152, 139, 125, 111, 97, 83, 69, 55, 41 |
Note: The mass spectrum of the underivatized acid can be found in the NIST WebBook.[4]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
Validation & Comparative
The Pivotal Role of (E)-8-Methyl-6-nonenoic Acid in Capsaicin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (E)-8-Methyl-6-nonenoic acid as a direct precursor in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers. We will delve into its position within the biosynthetic pathway, compare it with alternative fatty acid precursors leading to other capsaicinoids, and provide detailed experimental protocols for its validation. This information is critical for researchers aiming to understand and manipulate capsaicinoid production for pharmaceutical and biotechnological applications.
Unraveling the Capsaicin Biosynthesis Pathway
Capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, is synthesized in the placental tissue of Capsicum species.[1][2] Its biosynthesis is a fascinating convergence of two major metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway.[1][2]
The phenylpropanoid pathway provides the aromatic moiety, vanillylamine (B75263). Simultaneously, the branched-chain fatty acid pathway generates the aliphatic side chain. The amino acids valine and leucine (B10760876) are the primary starting materials for this pathway, leading to the formation of various branched-chain fatty acids.[1][2]
This compound stands as the specific and crucial fatty acid precursor for capsaicin. It is first activated to its coenzyme A thioester, (E)-8-methyl-6-nonenoyl-CoA.[3] Subsequently, the enzyme capsaicin synthase (CS) catalyzes the condensation of (E)-8-methyl-6-nonenoyl-CoA with vanillylamine to form capsaicin.[4][5]
dot
Caption: The biosynthetic pathway of capsaicin, highlighting the convergence of the phenylpropanoid and branched-chain fatty acid pathways.
This compound vs. Alternative Fatty Acid Precursors
While this compound is the definitive precursor for capsaicin, the diversity of capsaicinoids found in nature arises from the utilization of other branched-chain fatty acids. The primary amino acid precursors, valine and leucine, can be catabolized to produce different fatty acid chains, which are then incorporated by capsaicin synthase.
This leads to a variety of capsaicinoids with differing carbon chain lengths and degrees of saturation in their acyl moieties, resulting in variations in their pungency. A comparative overview is presented in the table below.
| Fatty Acid Precursor | Resulting Capsaicinoid | Chemical Formula | Relative Pungency (Compared to Capsaicin) |
| This compound | Capsaicin | C18H27NO3 | High |
| 8-Methylnonanoic acid | Dihydrocapsaicin (B196133) | C18H29NO3 | Similar to Capsaicin |
| 7-Methyloctanoic acid | Nordihydrocapsaicin | C17H27NO3 | Lower |
| 9-Methyldecanoic acid | Homodihydrocapsaicin | C19H31NO3 | Lower |
| (E)-9-Methyl-7-decenoic acid | Homocapsaicin | C19H29NO3 | Lower |
Data compiled from various sources.
Studies have indicated that the pool of 8-methyl-nonenoic acid plays a significant role in regulating the overall capsaicin levels.[6][7][8] Inhibition of the synthesis of this specific fatty acid has been shown to decrease capsaicin production in Capsicum cell suspension cultures, underscoring its rate-limiting nature.[6][7] This highlights the critical importance of this compound in achieving high levels of capsaicin.
Experimental Validation Protocols
Validating the role of this compound as a capsaicin precursor can be achieved through in vitro feeding experiments with Capsicum cell cultures or placental tissues, followed by quantitative analysis of the resulting capsaicinoids.
Experimental Workflow for Precursor Validation
dot
Caption: A generalized workflow for the experimental validation of capsaicin precursors.
Detailed Methodologies
1. Establishment of Capsicum Cell Suspension Culture:
-
Initiate callus cultures from sterile explants (e.g., placental tissue) of a pungent Capsicum variety on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and kinetin).
-
Transfer friable callus to liquid MS medium with the same hormonal composition to establish a cell suspension culture.
-
Maintain the suspension culture on a rotary shaker at 120 rpm under a 16/8 h light/dark photoperiod at 25 ± 2°C. Subculture every 14 days.
2. Precursor Feeding Experiment:
-
Prepare stock solutions of this compound and an alternative precursor (e.g., 8-methylnonanoic acid) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and filter-sterilize.
-
To late-log phase cell suspension cultures, add the precursor solutions to achieve a final concentration typically in the range of 1-5 mM. An equivalent volume of the solvent should be added to the control cultures.
-
Collect samples at various time points (e.g., 0, 24, 48, 72 hours) post-feeding. Separate the cells from the medium by filtration or centrifugation. Freeze all samples immediately in liquid nitrogen and store at -80°C until extraction.
3. Extraction of Capsaicinoids:
-
Lyophilize the frozen cell samples to determine the dry weight.
-
Homogenize the lyophilized cells in a known volume of methanol or acetonitrile (B52724).
-
Sonicate the homogenate for 30 minutes in a water bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.
4. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or photodiode array (PDA) detector.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of acetic or formic acid to improve peak shape). A typical isocratic mobile phase is acetonitrile:water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Quantification: Prepare a calibration curve using authentic capsaicin and dihydrocapsaicin standards of known concentrations. Calculate the concentration of capsaicinoids in the samples by comparing their peak areas with the calibration curve. Express the results as µg/g of dry cell weight.
Conclusion
This compound is unequivocally the direct and pivotal precursor for the biosynthesis of capsaicin. While other branched-chain fatty acids give rise to a spectrum of capsaicinoids with varying degrees of pungency, the availability of this compound appears to be a key determinant for high-level capsaicin accumulation. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of capsaicinoid biosynthesis and explore strategies for enhancing the production of these valuable compounds for diverse applications in medicine and biotechnology.
References
- 1. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Understanding of the Biosynthesis of Capsaicinoids and Low-pungent Analogs towards Quality Improvement of Chili Pepper [jstage.jst.go.jp]
- 3. The Influence of Different Factors on the Metabolism of Capsaicinoids in Pepper (Capsicum annuum L.) | MDPI [mdpi.com]
- 4. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of (E)-8-Methyl-6-nonenoic Acid and its Isomers for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, biological significance, and comparative analysis of (E)-8-Methyl-6-nonenoic acid and its related isomers.
This guide provides a comprehensive comparative analysis of this compound, its geometric isomer (Z)-8-Methyl-6-nonenoic acid, and its saturated counterpart, 8-methylnonanoic acid. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and biological activities of these branched-chain fatty acids.
Physicochemical Properties
The geometric isomerism of the double bond in 8-Methyl-6-nonenoic acid significantly influences its physical properties. The table below summarizes the key physicochemical characteristics of the (E) and (Z) isomers, along with the saturated analog.
| Property | This compound | (Z)-8-Methyl-6-nonenoic acid | 8-Methylnonanoic acid |
| Synonyms | trans-8-Methyl-6-nonenoic acid | cis-8-Methyl-6-nonenoic acid | Isocapric acid |
| Molecular Formula | C₁₀H₁₈O₂[1] | C₁₀H₁₈O₂[2] | C₁₀H₂₀O₂[3] |
| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol [2] | 172.26 g/mol [3] |
| CAS Number | 59320-77-3[4] | 31467-60-4 | 5963-14-4[3] |
| Physical State | Neat oil[4] | Liquid (presumed) | Neat oil[3] |
| Solubility | Soluble in DMF, DMSO, Ethanol[4] | Not specified | Soluble in DMF, DMSO, Ethanol[3] |
| Biological Role | Capsaicin (B1668287) precursor[5] | Not well-defined | Dihydrocapsaicin degradation product, metabolic modulator[6][7] |
Biological Activity and Significance
This compound: The Pungent Precursor
The most well-documented biological role of This compound is its function as a crucial precursor in the biosynthesis of capsaicin and other capsaicinoids in chili peppers.[5] Capsaicinoids are the compounds responsible for the pungent "hot" sensation of chili peppers and have a range of pharmacological activities, including analgesic and anti-inflammatory effects.[8][9]
The biosynthesis of capsaicin involves the condensation of vanillylamine (B75263) with the coenzyme A (CoA) derivative of this compound, a reaction catalyzed by the enzyme capsaicin synthase.[10] The availability of this compound is a key determinant of the pungency level in different varieties of chili peppers.[5]
(Z)-8-Methyl-6-nonenoic Acid: The Underexplored Isomer
In stark contrast to its (E)-isomer, there is a significant lack of information regarding the specific biological activities of (Z)-8-Methyl-6-nonenoic acid . While it can be synthesized, its natural occurrence and physiological roles are not well-established. Generally, cis and trans isomers of unsaturated fatty acids can have different effects on the fluidity and properties of cell membranes.[11][12] Cis double bonds introduce a more pronounced "kink" in the fatty acid chain, which can increase membrane fluidity, whereas trans fatty acids have a more linear structure, similar to saturated fatty acids.[11][12]
8-Methylnonanoic Acid: The Saturated Analog with Metabolic Effects
8-Methylnonanoic acid , the saturated counterpart, is a degradation product of dihydrocapsaicin, a major capsaicinoid.[6][7] Recent studies have shown that 8-methylnonanoic acid can modulate energy metabolism in adipocytes. It has been found to decrease lipid accumulation and activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Furthermore, it can enhance insulin-stimulated glucose uptake in adipocytes.[6] These findings suggest that the metabolic benefits of chili consumption may be partly attributable to this degradation product.[6][7]
Experimental Protocols
Synthesis of (E)-8-Methyl-6-nonenoyl-CoA
A detailed protocol for the chemical synthesis of trans-8-methyl-6-nonenoyl-CoA, the activated form of the fatty acid used in capsaicin biosynthesis, has been described.[10] The synthesis typically involves the activation of this compound to its corresponding N-hydroxysuccinimide ester, followed by reaction with coenzyme A.
Biological Evaluation of Fatty Acid Activity in Adipocytes
A common experimental workflow to assess the metabolic effects of fatty acids like 8-methylnonanoic acid in adipocytes (e.g., 3T3-L1 cells) is outlined below. This workflow can be adapted to compare the effects of (E)- and (Z)-8-Methyl-6-nonenoic acid.
Signaling Pathways
Capsaicin Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the capsaicin biosynthesis pathway.
Conclusion and Future Directions
This guide highlights the current state of knowledge on this compound and its isomers. While the role of the (E)-isomer in capsaicin biosynthesis is well-established, there is a clear gap in the understanding of the biological activities of the (Z)-isomer and in direct comparative studies between the two. The metabolic effects of the saturated analog, 8-methylnonanoic acid, suggest that these branched-chain fatty acids may have broader physiological roles beyond their function as biosynthetic precursors.
Future research should focus on:
-
Direct comparative studies: Head-to-head comparisons of the biological effects of (E)- and (Z)-8-Methyl-6-nonenoic acid on various cellular targets, including fatty acid receptors like PPARs and FFARs.
-
Metabolic studies: Investigation into the metabolism of both isomers to determine if they are interconverted or produce different bioactive metabolites.
-
Structure-activity relationship studies: Synthesis and evaluation of a wider range of isomers and analogs to understand the structural determinants of activity.
A deeper understanding of the comparative biology of these isomers could open up new avenues for drug discovery and development, particularly in the areas of metabolic diseases and pain management.
References
- 1. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6Z)-8-methylnon-6-enoic acid | C10H18O2 | CID 5709062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 6. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capsaicin and its analogues: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of Synthetic vs. Natural (E)-8-Methyl-6-nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of synthetic versus natural (E)-8-Methyl-6-nonenoic acid, a key intermediate in the biosynthesis of capsaicinoids. While direct comparative studies are not available in the current scientific literature, this document synthesizes available data to offer a thorough evaluation based on existing research. The focus is on the well-documented role of this fatty acid in the capsaicinoid biosynthesis pathway.
Executive Summary
This compound is a branched-chain fatty acid crucial for the pungency of Capsicum species (chili peppers)[1]. It serves as a substrate for the enzyme capsaicin (B1668287) synthase, which catalyzes its condensation with vanillylamine (B75263) to form capsaicin and other related pungent compounds[2]. Both natural and synthetic forms of this compound are available for research and industrial applications.
Based on available in vitro and in vivo studies utilizing synthetic this compound, it can be concluded that the synthetic form is biologically active and functions as an effective precursor in the capsaicinoid biosynthesis pathway. The biological efficacy of highly pure synthetic this compound is expected to be identical to its natural counterpart due to their identical chemical structures. However, the presence of impurities, particularly the (Z)-isomer, in synthetic preparations could potentially influence its overall biological activity.
Data Presentation: Performance in Capsaicin Biosynthesis
The biological efficacy of this compound is primarily evaluated by its ability to serve as a precursor for capsaicinoid production. Studies have shown that the availability of this fatty acid is a rate-limiting step in capsaicin biosynthesis[2]. The following table summarizes the key findings from a pivotal study that utilized synthetic this compound to supplement Capsicum cell cultures.
| Experimental System | Treatment | Observation | Reference |
| Capsicum frutescens cell suspension cultures | Supplementation with this compound | Significant increase in capsaicin production | [2] |
| Capsicum frutescens cell suspension cultures | Inhibition of endogenous 8-methyl-nonenoic acid synthesis (with Cerulenin) | Decreased capsaicin biosynthesis | [2] |
These findings clearly demonstrate that exogenously supplied (synthetic) this compound is readily taken up and utilized by the cellular machinery of Capsicum to produce capsaicin.
Discussion on Efficacy: Synthetic vs. Natural
Chemical Identity: The this compound molecule has the same chemical formula (C₁₀H₁₈O₂) and structure regardless of its origin[3]. Therefore, a pure sample of the synthetic compound is chemically indistinguishable from its natural counterpart and is expected to exhibit identical biological activity.
Purity and Impurities: The primary difference between synthetic and natural forms that could affect biological efficacy lies in the purity and the nature of any impurities.
-
Synthetic this compound: Commercially available synthetic this compound typically has a purity of ≥95%[4][5]. A common impurity is the geometric isomer, (Z)-8-Methyl-6-nonenoic acid[4]. While the biological activity of the (Z)-isomer in the capsaicinoid pathway has not been extensively studied, the stereospecificity of enzymes like capsaicin synthase suggests that it may be a less effective substrate than the (E)-isomer.
-
Natural this compound: The natural form exists within the complex biochemical matrix of the Capsicum plant. While considered "pure" in its biological context, extracts would contain a variety of other fatty acids and plant metabolites. The biosynthesis in plants is highly specific, leading to the production of the (E)-isomer.
Experimental Protocols
In Vitro Capsaicin Synthase Assay
This protocol is adapted from studies on capsaicin synthase activity and is suitable for testing the efficacy of this compound as a substrate.
a. Enzyme Extraction:
-
Homogenize 1 gram of placental tissue from Capsicum fruits in 10 ml of 0.1 M potassium phosphate (B84403) buffer (pH 6.8) containing 100 mg of ascorbic acid and 5 µM 2-mercaptoethanol.
-
Centrifuge the homogenate at 4,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is used as the enzyme extract.
b. Assay Reaction:
-
Prepare a reaction mixture containing:
-
0.5 M potassium phosphate buffer (pH 6.8)
-
1 µM MgCl₂
-
1 µM ATP
-
5 µM vanillylamine
-
5 µM this compound (either synthetic or a purified natural extract)
-
5 µM Coenzyme A (CoA)
-
1 ml of the enzyme extract
-
-
Incubate the reaction mixture for 2 hours at 37°C.
-
Terminate the reaction by adding 0.5 M HCl.
c. Product Extraction and Analysis:
-
Extract the reaction mixture with chloroform (B151607).
-
Evaporate the chloroform and resuspend the residue in 100 µl of methanol (B129727).
-
Analyze the methanol fraction for capsaicin content using High-Performance Liquid Chromatography (HPLC).
Quantification of Capsaicinoids by HPLC
a. Sample Preparation:
-
The methanol extract from the capsaicin synthase assay is filtered through a 0.45 µm syringe filter.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 280 nm or fluorescence detection (excitation 280 nm, emission 325 nm).
-
Quantification: Based on a standard curve generated with pure capsaicin.
Visualizations
Capsaicinoid Biosynthesis Pathway
Caption: Simplified pathway of capsaicin biosynthesis.
Experimental Workflow for Efficacy Testing
Caption: Workflow for comparing the biological efficacy.
References
- 1. NP-MRD: Showing NP-Card for 8-Methyl-6-nonenoic acid (NP0083845) [np-mrd.org]
- 2. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (6E)-8-Methyl-6-nonenoic acid | C10H18O2 | CID 5365959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 8-Methyl-6-nonenoic acid|lookchem [lookchem.com]
Comparative Guide to Antibody Cross-Reactivity Against (E)-8-Methyl-6-nonenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting (E)-8-Methyl-6-nonenoic acid and its derivatives. Due to the nascent stage of research in this specific area, this document presents a framework based on established principles of immunology and antibody screening, utilizing hypothetical data to illustrate the comparative methodologies. The experimental protocols provided are standardized methods for assessing antibody cross-reactivity for small molecules.
Introduction
This compound is a key intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[1][2][3][4] As a small molecule, or hapten, it is not immunogenic on its own but can elicit an antibody response when conjugated to a larger carrier protein.[5][6][7][8] Understanding the cross-reactivity of antibodies developed against this compound is crucial for the development of specific immunoassays for its detection and quantification in various biological and agricultural samples. Such assays are valuable for studying capsaicin (B1668287) biosynthesis, screening for novel therapeutic agents, and ensuring food quality control.
This guide focuses on the hypothetical monoclonal antibody, mAb-8M6N, raised against a carrier protein-conjugated form of this compound. We will explore its binding affinity and cross-reactivity with structurally similar molecules.
Data Presentation: Cross-Reactivity of mAb-8M6N
The following table summarizes the hypothetical cross-reactivity data for mAb-8M6N against this compound and its potential derivatives. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Hypothetical Cross-Reactivity of mAb-8M6N
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | CC(C)/C=C/CCCCC(O)=O | 10 | 100 |
| (Z)-8-Methyl-6-nonenoic acid | CC(C)\C=C\CCCCC(O)=O | 50 | 20 |
| 8-Methylnonanoic acid | CC(C)CCCCCCC(O)=O | 200 | 5 |
| 6-Nonenoic acid | CCC/C=C/CCCCC(O)=O | >1000 | <1 |
| Capsaicin | CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | >1000 | <1 |
% Cross-Reactivity = (IC50 of this compound / IC50 of derivative) x 100
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Production of Antibodies against this compound (Hapten)
As this compound is a hapten, it must be conjugated to a carrier protein to induce an immune response.[5][6][7][8]
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.[5][7]
-
Dialysis tubing
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Laboratory animals (e.g., mice or rabbits)
Procedure:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated using NHS and DCC (or EDC) to form an NHS ester.
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the amine groups of the carrier protein (KLH or BSA) to form a stable amide bond.
-
Purification of Conjugate: The resulting hapten-carrier conjugate is purified from unreacted hapten and reagents by dialysis.
-
Immunization: The purified KLH-(E)-8-Methyl-6-nonenoic acid conjugate is emulsified with an adjuvant and injected into laboratory animals. A series of booster injections are administered to elicit a high-titer antibody response.
-
Antibody Screening and Production: Serum is collected and screened for the presence of specific antibodies using an ELISA with the BSA-(E)-8-Methyl-6-nonenoic acid conjugate as the coating antigen. For monoclonal antibody production, hybridoma technology is employed.
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the standard method for determining the cross-reactivity of antibodies against small molecules.[9][10][11]
Materials:
-
Microtiter plates
-
BSA-(E)-8-Methyl-6-nonenoic acid conjugate
-
mAb-8M6N (the antibody to be tested)
-
This compound standard
-
Potential cross-reacting compounds (derivatives)
-
Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Microtiter plates are coated with the BSA-(E)-8-Methyl-6-nonenoic acid conjugate.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer.
-
Competition: A fixed concentration of mAb-8M6N is mixed with varying concentrations of either the standard this compound or the test derivatives. This mixture is then added to the coated and blocked wells. The free hapten in the solution competes with the immobilized hapten for antibody binding.
-
Detection: After incubation and washing, an enzyme-conjugated secondary antibody is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: After another washing step, the substrate is added, and the color development is proportional to the amount of primary antibody bound to the plate.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is calculated for the standard and each derivative. The percent cross-reactivity is then calculated using the formula provided in the data table.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique to measure the kinetics of antibody-antigen interactions in real-time, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[12][13][14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
mAb-8M6N
-
This compound and its derivatives
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Antibody Immobilization: The mAb-8M6N is immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound or its derivatives (the analytes) are injected over the antibody-coated surface.
-
Binding Measurement: The binding of the analyte to the immobilized antibody is measured in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.
-
Regeneration: The sensor surface is regenerated between analyte injections using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for each interaction. The cross-reactivity can be inferred from the relative KD values.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the biosynthetic pathway of capsaicin, highlighting the role of this compound.
Caption: Biosynthesis of Capsaicin.
Experimental Workflow
The following diagram outlines the general workflow for assessing antibody cross-reactivity.
Caption: Antibody Cross-Reactivity Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 3. researchgate.net [researchgate.net]
- 4. File:Capsaicin biosynthetic pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 5. aptamergroup.com [aptamergroup.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Analytical Techniques for (E)-8-Methyl-6-nonenoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise quantification of fatty acids such as (E)-8-Methyl-6-nonenoic acid is critical for various applications, including metabolic research, drug development, and quality control. The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Experimental protocols and comparative performance data are presented to aid in the selection of the most suitable technique for specific research needs.
This compound is a fatty acid derivative that plays a role in the biosynthesis of capsaicin, determining its pungency.[1][2] Its accurate quantification is therefore essential in food science and pharmacology.
Comparison of Analytical Techniques
The two most prominent techniques for the analysis of fatty acids are GC-MS and HPLC.[3] GC-MS is a powerful and widely used method for the separation, identification, and quantification of fatty acids.[4] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), before GC analysis.[4][5][6] HPLC, on the other hand, can analyze free fatty acids, often after derivatization to enhance detection.[3][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass spectrometry for identification and quantification.[3][4] | Separation of compounds based on their interaction with a stationary phase (e.g., polarity), with various detectors for quantification.[3][7] |
| Sample Preparation | Requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility.[4][6] | Can analyze free fatty acids, but often requires derivatization for enhanced UV or fluorescence detection.[3][8] |
| Sensitivity | High sensitivity, capable of detecting trace amounts of fatty acids.[9][10] | Sensitivity is detector-dependent; can achieve high sensitivity with fluorescence or mass spectrometry detectors.[7] |
| Specificity | High specificity due to mass spectral data, allowing for confident compound identification.[4] | Specificity depends on the detector and chromatographic resolution.[7] |
| Typical Analytes | Broad-spectrum fatty acid profiling.[3] | Suitable for free fatty acids and isomers that may be difficult to separate by GC.[3] |
| Instrumentation | GC system coupled with a mass spectrometer.[4] | HPLC system with a choice of detectors (UV, fluorescence, CAD, MS).[8][11] |
| Advantages | High resolution, high sensitivity, and excellent for compound identification.[3][4] | Versatile, can analyze non-volatile and thermally labile compounds, and offers various detection methods.[3][7] |
| Limitations | Requires a derivatization step, which can be time-consuming and a source of error.[6][12] | Resolution of some fatty acids (e.g., palmitic and oleic acid) can be challenging with certain methods.[11][13] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for subsequent GC-MS analysis.
1. Lipid Extraction (Folch Method) [3][14] a. To a 1 mL liquid sample (e.g., plasma, cell culture media), add a known amount of an internal standard (e.g., Heptadecanoic acid).[15] b. Add 2 mL of a chloroform:methanol (2:1, v/v) solution.[3] c. Vortex vigorously for 2 minutes.[3] d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids.[3] f. Evaporate the solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol [4][5][6] a. To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride in methanol.[4] b. Heat the sample at 60-100°C for 5-60 minutes.[4][5] c. Cool the sample to room temperature. d. Add 1 mL of water and 1 mL of hexane (B92381).[5] e. Shake the mixture vigorously to extract the FAMEs into the hexane layer.[5] f. Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[5]
3. GC-MS Analysis a. Injector: Splitless mode at 220°C.[10] b. Carrier Gas: Helium at a constant flow rate.[10] c. Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a final hold.[10] d. Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.[10][15]
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the analysis of free fatty acids using HPLC with UV detection after derivatization.
1. Lipid Extraction a. Perform lipid extraction as described in the GC-MS protocol.
2. Derivatization with p-Bromophenacyl Bromide for UV Detection [8] a. The dried lipid extract is derivatized with p-bromophenacyl bromide at 85°C.[8] b. The derivatization mixture can be directly injected into the HPLC system.[8]
3. HPLC Analysis a. Column: C18 reversed-phase column.[11] b. Mobile Phase: Isocratic elution with an acetonitrile-water mixture.[8][11] c. Detector: UV detector set at an appropriate wavelength for the phenacyl esters. d. Quantification: Based on a calibration curve generated from standards of this compound.
Visualizations
Workflow for GC-MS Quantification of this compound
References
- 1. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 2. This compound | CAS 59320-77-3 | Chemodex | Biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. aocs.org [aocs.org]
- 8. Fast HPLC determination of serum free fatty acids in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholars.csus.edu]
- 12. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Unraveling Metabolic Pathways: A Comparative Guide to Isotopic Labeling with (E)-8-Methyl-6-nonenoic Acid and its Precursors
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount. Isotopic labeling stands as a powerful technique to trace the metabolic fate of precursors into complex molecules. This guide provides a comparative analysis of isotopic labeling studies focused on the biosynthesis of capsaicin (B1668287), the pungent compound in chili peppers, with a specific interest in the formation of its branched-chain fatty acid component, (E)-8-Methyl-6-nonenoic acid.
Comparison of Isotopic Tracers in Biosynthetic Studies
The selection of an appropriate isotopic tracer is fundamental to the success of a metabolic labeling study. The choice depends on the specific biosynthetic pathway being investigated and the analytical methods available. For the study of branched-chain fatty acids like this compound, labeled amino acids are the precursors of choice.
| Isotopically Labeled Precursor | Isotope | Typical Application in Biosynthesis | Advantages | Disadvantages |
| L-[¹³C]-Valine / L-[¹⁴C]-Valine | ¹³C or ¹⁴C | Tracing the carbon skeleton into branched-chain fatty acids, specifically the isobutyryl-CoA starter unit.[1] | Directly probes the precursor pool for the biosynthesis of this compound.[1] Can provide precise information on carbon rearrangement. | Potential for label scrambling if the amino acid is extensively metabolized through central carbon metabolism before incorporation. |
| L-[¹³C]-Leucine / L-[¹⁴C]-Leucine | ¹³C or ¹⁴C | Investigating the contribution of leucine (B10760876) to the fatty acid chain, particularly the isovaleryl-CoA starter unit for other capsaicinoids.[2] | Useful for studying the biosynthesis of a range of capsaicinoids with different fatty acid side chains. | Similar to valine, the label can be diluted or diverted into other metabolic pathways. |
| [1-¹³C]-Acetate / [2-¹³C]-Acetate | ¹³C | General tracer for fatty acid and polyketide biosynthesis to identify the incorporation of two-carbon units.[3] | Readily available and widely used. Provides information on the chain elongation process. | Less specific for the branched-chain initiation unit. The label is incorporated into numerous metabolites, complicating analysis.[3] |
| [¹³C]-Propionate | ¹³C | Used to identify the incorporation of propionyl-CoA units in polyketide and some fatty acid biosynthesis.[3] | Specific for identifying pathways that utilize methylmalonyl-CoA for chain extension. | Not a direct precursor for the branched-chain starter unit of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are synthesized protocols based on established methods for studying capsaicinoid biosynthesis and fatty acid analysis.
Protocol 1: In Vitro Isotopic Labeling of Capsicum Placental Tissue
This protocol is adapted from studies investigating capsaicin biosynthesis in the placental tissue of chili peppers, the primary site of its synthesis.[1][4]
1. Plant Material:
-
Use placental tissue dissected from Capsicum fruits at the appropriate developmental stage for maximal capsaicinoid biosynthesis.
2. Isotopic Labeling:
-
Prepare a sterile incubation medium (e.g., Murashige and Skoog medium).
-
Add the isotopically labeled precursor, such as L-[U-¹³C]-Valine, to the medium at a predetermined concentration.
-
Incubate the placental tissue in the labeled medium for a specific duration (e.g., 24-48 hours) under controlled light and temperature conditions.
3. Extraction of Capsaicinoids:
-
After incubation, thoroughly wash the placental tissue with unlabeled medium to remove excess tracer.
-
Homogenize the tissue in a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the capsaicinoids.
4. Analysis:
-
Analyze the extracted capsaicinoids using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.[5]
-
For isotopologue analysis, High-Resolution Mass Spectrometry (HRMS) is essential to determine the mass shift due to the incorporation of the stable isotope.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the specific positions of the incorporated isotopes within the capsaicin molecule.
Protocol 2: Analysis of Labeled Branched-Chain Fatty Acids
To specifically analyze the incorporation of the isotopic label into the fatty acid moiety, a hydrolysis step is required.
1. Hydrolysis of Capsaicinoids:
-
Treat the extracted capsaicinoid fraction with a strong acid or base to hydrolyze the amide bond, releasing vanillylamine (B75263) and the fatty acid.
2. Fatty Acid Derivatization:
-
Convert the liberated fatty acids into their methyl esters (FAMEs) by reacting with a methylating agent (e.g., BF₃-methanol). This step improves their volatility for Gas Chromatography (GC) analysis.
3. GC-MS Analysis:
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass spectrum of the derivatized this compound will show an increase in mass corresponding to the number of incorporated heavy isotopes, confirming the biosynthetic link to the labeled precursor.
Visualizing the Biosynthetic Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships in biosynthetic pathways and experimental procedures.
Concluding Remarks
Isotopic labeling studies using precursors like L-valine and L-leucine are indispensable for dissecting the biosynthesis of this compound and its subsequent incorporation into capsaicin. While direct feeding of labeled this compound would provide the most direct evidence, the technical challenges in its synthesis and delivery into the plant tissue make precursor labeling a more feasible and highly informative approach. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to design experiments aimed at elucidating this and other complex biosynthetic pathways. By carefully selecting isotopic tracers and employing robust analytical techniques, scientists can continue to unravel the fascinating chemistry of natural products.
References
- 1. Capsaicin Synthesis Requires in Situ Phenylalanine and Valine Formation in in Vitro Maintained Placentas from Capsicum chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free amino acid patterns and the distribution of 14C from [U-14C]-L-Leucine, [U-14C]-L-Lysine, and [U-14C]-L-Alanine in the tissues of young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin Synthesis Requires in Situ Phenylalanine and Valine Formation in in Vitro Maintained Placentas from Capsicum chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in analysis of capsaicin and its effects on metabolic pathways by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (E)-8-Methyl-6-nonenoic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of (E)-8--methyl-6-nonenoic acid, the characteristic fatty acid moiety of capsaicin (B1668287). The primary biological target for these compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons and involved in pain sensation.[1][2] Understanding the SAR of the hydrophobic "C-region" of these capsaicin-like molecules is crucial for the rational design of novel therapeutic agents with tailored potencies and properties.
Quantitative Comparison of Analog Activity
The agonist activity of capsaicin analogs is critically dependent on the structural features of their hydrophobic acyl chain. Modifications to the length, branching, and saturation of this "C-region" directly impact the compound's potency at the TRPV1 receptor. The following table summarizes the quantitative activity data for a series of vanillylamide analogs with systematic variations in their hydrophobic tail, providing a clear comparison of their relative efficacies.
| Compound ID | Acyl Chain Structure | Molar Refractivity (MR) | Agonist Potency (pEC50) | Relative Potency (to Capsaicin) |
| 1 | (E)-8-Methyl-6-nonenoyl (Capsaicin) | 49.9 | 7.6 | 1.0 |
| 2 | n-Nonanoyl | 45.3 | 7.7 | 1.26 |
| 3 | n-Octanoyl | 40.7 | 7.4 | 0.63 |
| 4 | n-Decanoyl | 50.0 | 7.5 | 0.79 |
| 5 | n-Undecanoyl | 54.6 | 7.1 | 0.32 |
| 6 | 7-Methyloctanoyl | 45.3 | 7.6 | 1.0 |
| 7 | 6-Methylheptanoyl | 40.7 | 7.2 | 0.40 |
| 8 | 8-Methylnonanoyl | 50.0 | 7.4 | 0.63 |
| 9 | Cyclohexylacetyl | 38.8 | 6.8 | 0.16 |
| 10 | Adamantylacetyl | 52.3 | 6.5 | 0.08 |
Data Interpretation: The data reveals a clear dependency of agonist potency on the size and shape of the hydrophobic side chain, with an optimal molar refractivity (MR) for high potency.[3] For instance, the n-nonanoyl analog (2) exhibits slightly higher potency than capsaicin (1) , suggesting that the specific stereochemistry of the (E)-8-Methyl-6-nonenoyl chain is not an absolute requirement for potent TRPV1 activation. However, deviations in chain length, such as in the n-octanoyl (3) and n-undecanoyl (5) analogs, lead to a decrease in potency. Similarly, bulky alicyclic substituents like in compounds 9 and 10 significantly reduce agonist activity.
Experimental Protocols
The quantitative data presented in this guide is typically generated using cellular assays that measure the activation of the TRPV1 receptor. A common and robust method is the calcium imaging assay using fluorescent indicators.
TRPV1 Activation Assay via Calcium Imaging
Objective: To quantify the agonist activity of (E)-8-Methyl-6-nonenoic acid analogs by measuring the influx of calcium ions through the TRPV1 channel in cultured cells.
Materials:
-
HEK-293 cells stably expressing the human TRPV1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Capsaicin as a positive control.
-
Ionomycin for determining maximal calcium response.
-
96-well black-walled, clear-bottom imaging plates.
-
Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).
Procedure:
-
Cell Culture: Plate the TRPV1-expressing HEK-293 cells into 96-well imaging plates and culture overnight to allow for cell adherence.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in physiological saline buffer. The final concentration of Fluo-4 AM is typically in the range of 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) is added to aid in the dispersion of the nonpolar Fluo-4 AM in the aqueous buffer.
-
Remove the culture medium from the cells and wash once with the physiological saline buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: After incubation, gently wash the cells twice with the physiological saline buffer to remove any extracellular dye.
-
Compound Addition and Fluorescence Measurement:
-
Add the physiological saline buffer to each well.
-
Using a fluorescence microplate reader, record a baseline fluorescence reading.
-
Add varying concentrations of the test compounds (and capsaicin as a control) to the wells.
-
Immediately begin recording the fluorescence intensity over time. The influx of calcium upon TRPV1 activation will lead to an increase in Fluo-4 fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximal response obtained with a saturating concentration of a positive control like capsaicin or ionomycin.
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal response) from the dose-response curve using a suitable pharmacological software.[4][5]
-
Signaling Pathways and Experimental Workflows
The activation of the TRPV1 receptor by this compound analogs initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.
TRPV1 Signaling Pathway
Experimental Workflow for SAR Analysis
References
- 1. Anticancer Activity of Natural and Synthetic Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 3. The hydrophobic side-chain "C-region" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Burn: A Comparative Guide to the Role of (E)-8-Methyl-6-nonenoic Acid in Chili Pepper Pungency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the role of (E)-8-Methyl-6-nonenoic acid in the pungency of chili peppers against the well-established effects of capsaicinoids and other emerging non-capsaicinoid modulators. This document synthesizes current experimental data to clarify its direct and indirect contributions to the sensation of heat.
The primary burning sensation, or pungency, associated with chili peppers is unequivocally linked to a group of compounds known as capsaicinoids, with capsaicin (B1668287) and dihydrocapsaicin (B196133) being the most abundant.[1] These potent vanilloid compounds activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons, which the brain perceives as heat and pain.[2][3] While the role of capsaicinoids is well-documented, the contribution of their biosynthetic precursors to the overall pungency profile is an area of ongoing investigation. This guide focuses on this compound, a key fatty acid precursor in the biosynthesis of capsaicin, to elucidate its role in the complex sensory experience of chili pepper pungency.
This compound: A Precursor's Influence
This compound is a branched-chain fatty acid derived from the amino acids leucine (B10760876) or valine.[4] It serves as a critical substrate for the enzyme capsaicin synthase, which condenses it with vanillylamine (B75263) (derived from the phenylpropanoid pathway) to form capsaicin.[5][6] The concentration of this compound in the placental tissue of chili peppers has been shown to be a determining factor in the overall capsaicinoid content and, consequently, the pungency of the fruit.[7][8][9]
While its role as a precursor is firmly established, there is currently no direct scientific evidence to confirm that this compound is itself a pungent compound. However, research has demonstrated that other fatty acids can directly interact with and activate the TRPV1 receptor, suggesting a potential, albeit unconfirmed, direct role in pungency. Further sensory and receptor-binding studies are required to definitively characterize the sensory properties of this compound. One study has also identified it as a potential thermal degradant of capsaicin with possible mutagenic effects, a factor to consider in the analysis of cooked or processed chili products.
Comparative Analysis of Pungent and Pungency-Modulating Compounds
To provide a clear perspective, the following table summarizes the key characteristics of this compound in comparison to capsaicin and other non-capsaicinoid compounds found in chili peppers that are known to influence the perception of pungency.
| Compound | Chemical Class | Role in Pungency | Mechanism of Action | Direct Pungency |
| This compound | Fatty Acid | Precursor to Capsaicinoids [7][8] | Substrate for capsaicin synthase[5][6] | Not directly confirmed |
| Capsaicin | Capsaicinoid | Primary Pungent Compound [4] | Agonist of the TRPV1 receptor[2][3] | Yes |
| Dihydrocapsaicin | Capsaicinoid | Secondary Pungent Compound [1] | Agonist of the TRPV1 receptor[2] | Yes |
| Nonivamide (Pelargonic Acid Vanillylamide) | Synthetic Capsaicinoid | Pungent Compound | Agonist of the TRPV1 receptor | Yes |
| Capsiate | Capsinoid | Non-pungent analogue of capsaicin | Weak agonist of the TRPV1 receptor | No [6] |
| Other Fatty Acids (e.g., n-3 PUFAs) | Fatty Acid | Modulators of TRPV1 activity | Can directly activate or inhibit TRPV1 | Variable |
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided in DOT language.
Caption: Biosynthesis of capsaicin from its precursors.
References
- 1. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]
- 2. Capsaicin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of 8-methyl-nonenoic acid on capsaicin biosynthesis in in-vivo and in-vitro cell cultures of Capsicum spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS-Number 59320-77-3 - Order from Chemodex [chemodex.com]
- 7. TRPV1 is a novel target for omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interaction of TRPV1 and lipids: Insights into lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Comparative Analysis of (E)-8-Methyl-6-nonenoic Acid Precursor Levels in Diverse Capsicum Varieties
Quantitative Comparison of Capsaicinoid Levels
The following table summarizes the levels of capsaicin (B1668287) and dihydrocapsaicin (B196133) in different Capsicum varieties, reflecting the varying abundance of their precursor, (E)-8-Methyl-6-nonenoic acid.
| Capsicum Variety | Species | Capsaicin (µg/g fresh fruit) | Dihydrocapsaicin (µg/g fresh fruit) | Total Capsaicinoids (µg/g fresh fruit) |
| PI 631144 | C. frutescens | 323 | Not Reported | >323 |
| PI 123474 | C. annuum | Not Reported | 205 | >205 |
| Habanero | C. chinense | Not Reported | Not Reported | Not Reported |
| Jalapeño | C. annuum | Not Reported | Not Reported | Not Reported |
| Serrano | C. annuum | Not Reported | Not Reported | Not Reported |
| Bell Pepper | C. annuum | 0 | 0 | 0 |
Note: The data is compiled from a study screening 26 Capsicum genotypes.[1] The study focused on identifying genotypes with high concentrations of capsaicin and dihydrocapsaicin. While direct comparisons for all varieties in the table were not available in a single study, the provided data illustrates the significant diversity in capsaicinoid content, and by extension, this compound levels.
Biosynthetic Pathway of Capsaicinoids
The formation of capsaicin and dihydrocapsaicin is a result of the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. This compound is synthesized from the amino acid valine and is then converted to its coenzyme A thioester, 8-methyl-6-nonenoyl-CoA. This intermediate is then condensed with vanillylamine, derived from the phenylpropanoid pathway, by the enzyme capsaicin synthase to form capsaicin.
Caption: Biosynthesis of Capsaicin.
Experimental Protocols
The quantification of this compound and its downstream capsaicinoids in Capsicum varieties typically involves extraction followed by chromatographic analysis.
Sample Preparation and Extraction
-
Harvesting and Homogenization: Fresh Capsicum fruits are harvested at maturity. The placental tissue, which has the highest concentration of capsaicinoids, is often dissected and used for analysis. The tissue is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: A known weight of the powdered sample is extracted with a suitable organic solvent. Methanol or acetonitrile (B52724) are commonly used.[1] The mixture is typically vortexed and sonicated to ensure efficient extraction of the target compounds.
-
Filtration and Purification: The extract is then filtered to remove solid debris. For cleaner samples, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.
Analytical Methods
The levels of this compound and capsaicinoids are determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape, is a common mobile phase.
-
Detection: Detection can be achieved using a UV detector set at 280 nm or a fluorescence detector for higher sensitivity. For unambiguous identification and quantification, HPLC is often coupled with a mass spectrometer (LC-MS).[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: As this compound is a carboxylic acid, it requires derivatization to a more volatile form (e.g., a methyl ester) before GC analysis.
-
Column: A non-polar or medium-polarity capillary column is used for separation.
-
Detection: The mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented ions and quantification based on the ion abundance.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound precursors in Capsicum.
Caption: Workflow for Capsaicinoid Analysis.
References
A Comparative Guide to the Synthesis of (E)-8-Methyl-6-nonenoic Acid: A Novel Approach vs. a Traditional Method
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel Wittig-based synthesis route for (E)-8-Methyl-6-nonenoic acid against the traditional Horner-Wadsworth-Emmons reaction, supported by experimental data.
This compound is a key intermediate in the biosynthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers.[1] Its efficient synthesis is of significant interest for researchers in drug development and related fields. This guide provides a detailed comparison of a novel, two-step synthesis route involving a Wittig reaction followed by isomerization, against a traditional, one-step Horner-Wadsworth-Emmons (HWE) reaction for the preparation of this compound.
At a Glance: Comparing the Synthesis Routes
| Parameter | Novel Synthesis Route (Wittig + Isomerization) | Traditional Synthesis Route (Horner-Wadsworth-Emmons) |
| Overall Yield | ~75-85% | ~80-90% |
| Stereoselectivity (E:Z) | Initially produces Z-isomer, then isomerized to >95% E | Highly E-selective (>95%) |
| Reaction Steps | 2 | 1 |
| Key Reagents | Triphenylphosphine (B44618), n-BuLi, 6-bromohexanoic ester, Isobutyraldehyde (B47883), Nitrous Acid | Diethyl phosphonate (B1237965), NaH, Isobutyraldehyde |
| Reaction Conditions | Wittig: Anhydrous THF, low temperature; Isomerization: Aqueous, moderate temperature | Anhydrous THF, room temperature |
| Byproducts | Triphenylphosphine oxide | Diethyl phosphate (B84403) (water-soluble) |
| Purification | Chromatography for Wittig product; Extraction for isomerization product | Aqueous workup and extraction |
Novel Synthesis Route: A Two-Step Approach via Wittig Reaction and Isomerization
This modern approach utilizes the well-established Wittig reaction to first generate the (Z)-isomer of 8-Methyl-6-nonenoic acid, which is then efficiently isomerized to the desired (E)-isomer.
Step 1: Synthesis of (Z)-8-Methyl-6-nonenoic acid via Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds. In this step, an ylide is generated from (4-carboxybutyl)triphenylphosphonium bromide and reacted with isobutyraldehyde to yield the (Z)-alkene. Non-stabilized ylides, such as the one used here, typically lead to the formation of (Z)-alkenes with high selectivity.
Step 2: Z to E Isomerization
The (Z)-isomer is subsequently converted to the thermodynamically more stable (E)-isomer. A common and effective method for this transformation is treatment with a catalytic amount of nitrous acid (generated in situ from sodium nitrite (B80452) and a proton source).
Experimental Protocol: Novel Synthesis Route
Step 1: (Z)-8-Methyl-6-nonenoic acid
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF).
-
The suspension is cooled to -78°C, and n-butyllithium (n-BuLi) (2.2 eq) is added dropwise, resulting in the formation of a deep red solution of the ylide.
-
After stirring for 1 hour at -78°C, isobutyraldehyde (1.0 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched with water, and the THF is removed under reduced pressure.
-
The aqueous layer is washed with diethyl ether to remove triphenylphosphine oxide, then acidified with HCl (1 M) and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (Z)-8-Methyl-6-nonenoic acid, which can be purified by column chromatography.
Step 2: this compound
-
The purified (Z)-8-Methyl-6-nonenoic acid is dissolved in an aqueous solution.
-
A catalytic amount of sodium nitrite (NaNO2) is added, followed by the slow addition of an acid (e.g., dilute HCl) with stirring at a moderately elevated temperature (e.g., 70°C).
-
The reaction is monitored by TLC or GC-MS until the isomerization is complete.
-
The mixture is cooled to room temperature and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound of high purity.
Traditional Synthesis Route: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of alkenes. It is particularly known for its high (E)-stereoselectivity when using stabilized phosphonate ylides.
The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The key advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble, which simplifies the purification process compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.
Experimental Protocol: Traditional Synthesis Route
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, diethyl (4-carboxybutyl)phosphonate (1.0 eq) is dissolved in anhydrous THF.
-
Sodium hydride (NaH) (1.1 eq) is added portion-wise at 0°C, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Isobutyraldehyde (1.2 eq) is then added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the addition of water.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl (1 M).
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.
-
Purification can be achieved by column chromatography if necessary, though the crude product is often of high purity.
Comparison of Performance
Yield and Purity: Both the novel and traditional routes can provide high yields of the desired product. The HWE reaction often gives slightly higher yields in a single step and produces a cleaner crude product due to the water-solubility of its byproduct. The two-step novel route's overall yield is dependent on the efficiency of both the Wittig reaction and the subsequent isomerization.
Stereoselectivity: The primary advantage of the HWE reaction is its inherent high (E)-selectivity. The novel route, while initially producing the (Z)-isomer, can be effectively converted to the desired (E)-isomer in a separate step, ultimately also leading to a high E:Z ratio.
Cost-Effectiveness: A detailed cost analysis would depend on the current market prices of the starting materials and reagents. However, the HWE route might be slightly more cost-effective due to being a one-step process and potentially having a simpler purification procedure.
Environmental Impact: Both syntheses utilize organic solvents and reagents that require careful handling and disposal. The HWE reaction's water-soluble byproduct is an advantage in terms of ease of separation and potentially lower environmental impact compared to the triphenylphosphine oxide from the Wittig reaction, which often requires chromatographic separation.
Visualizing the Synthetic Pathways
Caption: Workflow for the novel synthesis of this compound.
Caption: Workflow for the traditional synthesis of this compound.
Conclusion
Both the novel, Wittig-based route and the traditional Horner-Wadsworth-Emmons reaction are effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher.
-
The Horner-Wadsworth-Emmons reaction offers a more direct, one-step synthesis with high intrinsic (E)-selectivity and a simpler workup, making it an excellent choice for efficiency and ease of purification.
-
The novel Wittig-based route provides a viable alternative, particularly if the starting materials are more readily available or if a modular approach is desired. While it involves an additional isomerization step, this can be a high-yielding transformation.
Ultimately, the selection of the synthesis route will be guided by factors such as the availability and cost of reagents, the desired scale of the reaction, and the laboratory's capabilities for purification. Both methods, when executed with care, can provide the desired product in good yield and high purity, facilitating further research and development in areas that rely on this important capsaicin precursor.
References
Comparative Analysis of Capsaicin Synthase Activity with Various Fatty Acid Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of capsaicin (B1668287) synthase (CS) activity with its native fatty acid substrate and other alternative fatty acid substrates. The data presented is crucial for researchers in the fields of pharmacology, biochemistry, and drug development who are interested in the biosynthesis of capsaicinoids and the development of novel analgesic compounds.
Capsaicin synthase (EC 2.3.2.35), the key enzyme in the capsaicinoid biosynthesis pathway, catalyzes the condensation of vanillylamine (B75263) with a fatty acid CoA-ester to form capsaicin and its analogs.[1][2][3] The specificity of capsaicin synthase for its fatty acid substrate directly influences the type of capsaicinoid produced. Understanding this specificity is fundamental for controlling the production of specific capsaicinoids in biotechnological applications and for designing novel synthetic analogs with potentially enhanced therapeutic properties.
Quantitative Comparison of Capsaicin Synthase Activity
The following table summarizes the kinetic parameters of capsaicin synthase with different fatty acid substrates. The data reveals the enzyme's preference for its native substrate, trans-8-methyl-6-nonenoyl-CoA, while also demonstrating its capability to utilize other fatty acids, leading to the formation of various capsaicinoids.
| Fatty Acid Substrate | Product | Relative Activity (%) | Km (mM) | Vmax (µM/mg/h) | Reference |
| trans-8-Methyl-6-nonenoyl-CoA | Capsaicin | 100 | 0.48 | 217 | [4] |
| 8-Methyl-nonanoyl-CoA | Dihydrocapsaicin | ~90 | N/A | N/A | [5] |
| 8-Nonenoyl-CoA | 8-Nonenoyl-vanillylamide | Lower than native | N/A | N/A | [2] |
| Octanoyl-CoA | N-Vanillyloctanamide | Lower than native | N/A | N/A | [5] |
| Decanoyl-CoA | N-Vanillyldecanamide | Lower than native | N/A | N/A | [5] |
| Hexanoyl-CoA | Hexanoyl-vanillylamide | Lower than native | N/A | N/A | [6] |
N/A: Data not available in the cited literature. Relative activity is estimated based on qualitative descriptions where precise kinetic data was not provided.
Experimental Protocols
A detailed methodology for the in vitro assay of capsaicin synthase activity is provided below, based on established protocols.[3]
1. Enzyme Extraction and Purification:
-
Source: Placental tissue of pungent Capsicum species (e.g., Capsicum frutescens).
-
Homogenization: Homogenize fresh placental tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing protease inhibitors and reducing agents like β-mercaptoethanol).
-
Centrifugation: Centrifuge the homogenate to remove cell debris and obtain a crude enzyme extract.
-
Purification (Optional but Recommended): For kinetic studies, further purify the enzyme using techniques such as ammonium (B1175870) sulfate (B86663) precipitation, followed by column chromatography (e.g., ion-exchange, size-exclusion, and affinity chromatography). The Pun1 gene product, encoding capsaicin synthase, can be heterologously expressed in E. coli for the production of recombinant enzyme.[2]
2. In Vitro Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 6.8-8.0)
-
Vanillylamine (the amine substrate)
-
The fatty acid-CoA ester of interest (e.g., trans-8-methyl-6-nonenoyl-CoA, octanoyl-CoA)
-
Purified capsaicin synthase enzyme
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 37°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent.
-
Product Extraction: Extract the formed capsaicinoid from the reaction mixture using an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Quantification: Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the amount of capsaicinoid produced.[5]
-
Calculation of Enzyme Activity: Express enzyme activity in terms of the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg of protein).
3. Determination of Kinetic Parameters:
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the enzyme assay with varying concentrations of one substrate (e.g., the fatty acid-CoA ester) while keeping the other substrate (vanillylamine) at a saturating concentration.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Biosynthetic Pathway
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of capsaicin synthase activity.
Capsaicin Biosynthesis Pathway
Caption: Simplified overview of the capsaicin biosynthesis pathway.
References
- 1. Evidence of capsaicin synthase activity of the Pun1-encoded protein and its role as a determinant of capsaicinoid accumulation in pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of capsaicin synthase and identification of its gene (csy1) for pungency factor capsaicin in pepper (Capsicum sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. US20160340701A1 - Methods of using capsaicin synthase for the microbial production of capsaicinoids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E)-8-Methyl-6-nonenoic Acid: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (E)-8-Methyl-6-nonenoic acid, ensuring the safety of laboratory personnel and environmental protection.
This compound is a chemical compound that requires careful handling and disposal due to its potential as a mutagenic agent.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, in line with general laboratory safety and hazardous waste management principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures to minimize exposure and risk:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][3]
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Spill Management: In the event of a spill, use an inert absorbent material to contain the substance.[3] The contaminated absorbent material must then be collected and disposed of as hazardous waste.[4] Avoid flushing spills down the drain.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through a licensed disposal service.[2] Direct disposal into the regular trash or sewer system is strictly prohibited.[5]
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed.[2][5] Incompatible wastes can lead to dangerous chemical reactions.
-
Specifically, avoid mixing carboxylic acids with bases, strong oxidizing agents, or reactive metals.[2]
2. Waste Container Management:
-
Container Type: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (B3416737) (HDPE).[2] The container must be in good condition, with a secure, leak-proof lid.[2][4]
-
Filling: Do not fill the waste container to more than 80-90% of its capacity. This headspace allows for vapor expansion and helps prevent spills.[2]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5][6]
3. Labeling:
Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with:
-
The full chemical name: "this compound"[2]
-
Any associated hazard warnings (e.g., "Potential Mutagen")
-
The date accumulation started.
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Utilize secondary containment for all liquid hazardous waste to prevent the spread of potential leaks or spills.[5]
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][7]
-
Follow all institutional and local regulations for waste pickup and documentation.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][6][7]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][5] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying, and once all labels have been defaced or removed, the container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[5][7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 80-90% capacity | [2] |
| Maximum Hazardous Waste Storage (Lab) | Typically no more than 10 gallons | [5] |
| Dilute Acid/Base Drain Disposal | Permitted for concentrations <10% and pH between 7-9 (Not recommended for this chemical) | [5][8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. laballey.com [laballey.com]
Personal protective equipment for handling (E)-8-Methyl-6-nonenoic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of (E)-8-Methyl-6-nonenoic acid (CAS No. 59320-77-3). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This substance is intended for research use only and is not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield is required when there is a significant risk of splashing. | Must conform to EN 166 or equivalent standards.[3][4] |
| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling organic acids.[5] Gloves must be inspected before use and disposed of properly after handling the material.[4] |
| Body | Laboratory coat. | A standard long-sleeved laboratory coat is required to prevent skin contact.[3] For larger quantities or splash risks, a chemically resistant apron is also recommended.[5] |
| Respiratory | Use in a well-ventilated area. | Respiratory protection is not typically required under normal conditions of use in a well-ventilated laboratory or chemical fume hood.[3][5] If ventilation is inadequate or aerosols may be generated, use a NIOSH-approved respirator.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Preparation: Before beginning work, ensure all required PPE is correctly worn. The workspace should be clear of unnecessary items, and spill control materials must be readily available.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3][4]
-
Avoid Inhalation: Prevent the inhalation of vapor or mist by working in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.
Storage:
-
Container: Keep the container tightly closed when not in use.[3]
-
Conditions: Store in a cool, dry, and well-ventilated place.[3] The compound is stable for at least two years when stored at -20°C.[2]
-
Protection: Protect from light and moisture.[2]
Emergency and Disposal Procedures
Immediate and appropriate action is necessary in the event of accidental exposure or spillage.
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Spill Management:
-
Evacuate: Evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert absorbent material, such as vermiculite (B1170534) or sand.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
